Stafia-1-dipivaloyloxymethyl ester
Description
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Properties
IUPAC Name |
[[[3,5-bis(3,4,5-trimethoxyphenyl)phenyl]-fluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48FO13P/c1-36(2,3)34(39)48-20-50-52(41,51-21-49-35(40)37(4,5)6)33(38)26-14-22(24-16-27(42-7)31(46-11)28(17-24)43-8)13-23(15-26)25-18-29(44-9)32(47-12)30(19-25)45-10/h13-19,33H,20-21H2,1-12H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHLAYKEMWWVIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCOP(=O)(C(C1=CC(=CC(=C1)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)F)OCOC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48FO13P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
750.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Stafia-1-dipivaloyloxymethyl ester: A Selective STAT5a Prodrug Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Stafia-1-dipivaloyloxymethyl ester, a novel small molecule prodrug designed for the selective inhibition of Signal Transducer and Activator of Transcription 5a (STAT5a). This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its characterization, and visualizes the associated signaling pathways and developmental workflow.
Introduction
Signal Transducer and Activator of Transcription 5a (STAT5a) is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival. Dysregulation of the STAT5 signaling pathway is implicated in various malignancies, making it an attractive target for therapeutic intervention. This compound was developed as a cell-permeable prodrug to deliver a selective inhibitor of STAT5a, thereby providing a valuable tool for studying the specific functions of STAT5a and as a potential lead compound for drug development.[1]
This compound is the prodrug of a monofluoromethylene phosphonate derivative of Stafia-1.[2] Stafia-1 itself is a potent and selective inhibitor of STAT5a, demonstrating at least 9-fold selectivity over its close homolog STAT5b.[3] The dipivaloyloxymethyl (POM) groups mask the negatively charged phosphonate, enhancing cell membrane permeability. Once inside the cell, the POM groups are cleaved by intracellular esterases, releasing the active inhibitor.
Mechanism of Action
This compound acts as a prodrug, delivering the active STAT5a inhibitor intracellularly. The active form of the inhibitor targets the SH2 domain of STAT5a, preventing its phosphorylation and subsequent activation. The canonical STAT5a signaling pathway, which is inhibited by the active form of this compound, is depicted below.
Caption: Canonical STAT5a signaling pathway and point of inhibition.
Quantitative Data
The following tables summarize the in vitro inhibitory activity of Stafia-1 and its derivatives. It is important to note that this compound (compound 27) is a prodrug of the monofluoromethylene phosphonate (compound 26). The primary quantitative data available is for the parent compounds.
Table 1: In Vitro Inhibitory Activity of Stafia-1 and its Analogs against STAT5a
| Compound | Target | Assay Type | Ki (μM) | IC50 (μM) |
| Stafia-1 (20) | STAT5a | FP | 10.9 ± 1.8 | 22.2 ± 3.6 |
| Methylene phosphonate (24) | STAT5a | FP | 75 ± 13 | N/A |
| Difluoromethylene phosphonate (25) | STAT5a | FP | 52 ± 3 | N/A |
| Monofluoromethylene phosphonate (26) | STAT5a | FP | 28 ± 3 | N/A |
Data sourced from Natarajan et al., Chemistry A European Journal, 2020.[2]
Table 2: Selectivity Profile of Stafia-1 against other STAT proteins
| Compound | STAT5b (% inhibition at 200 μM) | STAT3 (% inhibition at 200 μM) |
| Stafia-1 (20) | 37 ± 5 | 27 ± 2 |
Data sourced from Natarajan et al., Chemistry A European Journal, 2020.[2]
Table 3: Cellular Activity of this compound (Compound 27)
| Cell Line | Target | Concentration Range (μM) | Effect |
| STAT5a-GFP-transfected K562 | pSTAT5a | 0-200 | Significant decrease in pSTAT5a expression |
| STAT5b-GFP-transfected K562 | pSTAT5b | 0-200 | No obvious inhibition of pSTAT5b |
Data sourced from MedChemExpress, citing Natarajan et al., 2020.[2]
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of these findings. The following sections provide methodologies for the synthesis and evaluation of this compound.
Synthesis of this compound (Compound 27)
The synthesis of the prodrug involves the esterification of the monofluoromethylene phosphonate precursor (compound 26). While the primary literature does not provide a detailed step-by-step protocol in the main text, a general procedure for the synthesis of bis(pivaloyloxymethyl) phosphonate prodrugs is as follows:
-
Dissolution: The phosphonic acid precursor (e.g., compound 26) is dissolved in an appropriate aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
-
Base Addition: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is added to the solution to deprotonate the phosphonic acid.
-
Esterification: Chloromethyl pivalate (POM-Cl) or a similar pivaloyloxymethylating agent is added to the reaction mixture.
-
Reaction: The reaction is typically stirred at room temperature for several hours to overnight until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final this compound.
In Vitro Inhibition Assay: Fluorescence Polarization (FP)
This assay is used to determine the Ki and IC50 values of the active inhibitors against the STAT5a SH2 domain.
-
Reagents:
-
Recombinant STAT5a protein
-
Fluorescently labeled phosphopeptide probe that binds to the STAT5a SH2 domain
-
Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (e.g., Stafia-1) dissolved in DMSO
-
-
Procedure:
-
A solution of the STAT5a protein and the fluorescently labeled peptide probe is prepared in the assay buffer. The concentrations are optimized to be at or below the Kd of the protein-peptide interaction to ensure assay sensitivity.
-
The test compound is serially diluted in DMSO and then added to the protein-probe mixture in a black microplate.
-
The plate is incubated at room temperature for a defined period (e.g., 1-2 hours) to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.
-
The IC50 values are calculated by fitting the data to a four-parameter logistic equation. The Ki values can then be calculated using the Cheng-Prusoff equation.
-
Cellular Assay: Inhibition of STAT5a Phosphorylation
This assay assesses the ability of the prodrug to inhibit STAT5a phosphorylation in a cellular context.
-
Cell Culture:
-
STAT5a-GFP transfected K562 cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) at 37°C in a humidified 5% CO2 incubator.
-
-
Treatment:
-
Cells are seeded in multi-well plates and treated with varying concentrations of this compound (0-200 μM) for a specified duration (e.g., 24 hours). A vehicle control (DMSO) is also included.
-
-
Cell Lysis:
-
After treatment, cells are harvested, washed with cold PBS, and lysed in a buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Protein concentrations of the lysates are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against phospho-STAT5a (pSTAT5a) and total STAT5a or GFP (as a loading control for the transfected protein).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software. The ratio of pSTAT5a to total STAT5a (or GFP) is calculated to determine the extent of inhibition.
-
Mandatory Visualizations
Developmental Workflow of Stafia-1
The following diagram illustrates the logical workflow from the initial in silico screening to the development of the Stafia-1 prodrug.
Caption: Developmental workflow of Stafia-1 and its prodrug.
This guide provides a detailed technical overview of this compound, intended to support researchers in the fields of cancer biology, signal transduction, and medicinal chemistry. The provided data and protocols offer a foundation for further investigation into the therapeutic potential of selective STAT5a inhibition.
References
Stafia-1-dipivaloyloxymethyl Ester: A Technical Guide to a Selective STAT5a Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Stafia-1-dipivaloyloxymethyl ester, a prodrug of the first-in-class selective inhibitor of Signal Transducer and Activator of Transcription 5a (STAT5a). This document details the quantitative inhibitory data, experimental methodologies for its characterization, and the underlying signaling pathways.
Introduction
Signal Transducer and Activator of Transcription 5a (STAT5a) is a key mediator of cytokine and growth factor signaling, playing a crucial role in cell proliferation, differentiation, and survival.[1][2] Dysregulation of the STAT5a signaling pathway is implicated in various diseases, including cancer and autoimmune disorders.[3] Stafia-1 is a novel small molecule inhibitor that exhibits selectivity for STAT5a over its close homolog STAT5b and other STAT family members.[4][5] Its cell-permeable prodrug, this compound, allows for the investigation of selective STAT5a inhibition in cellular contexts.[6]
This guide serves as a comprehensive resource for researchers interested in utilizing Stafia-1 and its prodrug for basic research and drug development applications.
Quantitative Inhibitory Data
Stafia-1 was identified through a sophisticated in silico screening process and subsequently synthesized and characterized for its inhibitory activity against STAT5a.[5] The key quantitative metrics for Stafia-1 are summarized in the table below.
| Parameter | Value | Description |
| IC50 (STAT5a) | 22.2 µM | The half maximal inhibitory concentration of Stafia-1 against STAT5a, determined by fluorescence polarization assay.[4] |
| Ki (STAT5a) | 10.9 µM | The inhibition constant of Stafia-1 for STAT5a, indicating its binding affinity.[4][7] |
| Selectivity | >9-fold vs. STAT5b | Stafia-1 demonstrates at least a 9-fold higher selectivity for STAT5a over STAT5b.[4][5] |
Experimental Protocols
This section details the key experimental methodologies employed in the discovery and characterization of Stafia-1 and its prodrug.
In Silico Screening for STAT5a Inhibitors
The discovery of Stafia-1 was enabled by a novel in silico screening approach. The general workflow for this process is outlined below.
Experimental Workflow: In Silico Screening
Caption: Workflow for the in silico discovery of Stafia-1.
Methodology:
-
Library Preparation: A large chemical database is filtered to select for natural product-derived phenolic fragments. These fragments then undergo in silico O-phosphorylation to mimic the phosphate-binding mode of STAT SH2 domains.[5]
-
Virtual Screening: The library of virtually phosphorylated fragments is then docked against the SH2 domain of a related STAT protein (initially STAT3).[5] The docking scores are used to rank and identify potential hit compounds.
-
Hit Validation and Optimization: The top-ranking virtual hits are chemically synthesized. Their inhibitory activity is then experimentally validated using in vitro assays, such as fluorescence polarization.[5] Subsequent selectivity profiling against other STAT family members guides the lead optimization process to yield a selective inhibitor like Stafia-1.[5]
Fluorescence Polarization (FP) Assay for STAT5a Inhibition
Fluorescence polarization is a powerful technique to measure the binding of small molecules to larger proteins in solution. This assay was crucial for quantifying the inhibitory potency of Stafia-1.
Methodology:
-
Reagents:
-
Recombinant human STAT5a protein
-
A fluorescently labeled phosphopeptide probe that binds to the STAT5a SH2 domain
-
Assay buffer (e.g., Tris-buffered saline with detergents and reducing agents)
-
Stafia-1 or other test compounds dissolved in DMSO
-
-
Procedure:
-
A fixed concentration of the fluorescently labeled phosphopeptide probe is mixed with a fixed concentration of the STAT5a protein in the assay buffer in a microplate.
-
Varying concentrations of Stafia-1 or test compounds are added to the wells.
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
The fluorescence polarization of each well is measured using a suitable plate reader.
-
-
Data Analysis:
-
The degree of fluorescence polarization is proportional to the amount of fluorescent probe bound to the STAT5a protein.
-
In the presence of an inhibitor, the fluorescent probe is displaced, leading to a decrease in fluorescence polarization.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Assay for pSTAT5a Inhibition using Western Blotting
To assess the intracellular activity of the prodrug, this compound, its effect on the phosphorylation of STAT5a in a cellular context is examined. The human leukemia cell line K562, which exhibits constitutive STAT5 activation, is a suitable model system.[6]
Methodology:
-
Cell Culture and Treatment:
-
K562 cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum).
-
Cells are seeded at a suitable density and treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, cells are harvested and washed with ice-cold PBS.
-
Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated STAT5a (pSTAT5a).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against total STAT5a or a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
The intensity of the pSTAT5a bands is quantified using densitometry software.
-
The levels of pSTAT5a are normalized to the levels of total STAT5a or the housekeeping protein to account for any variations in protein loading.
-
The results demonstrate the dose-dependent effect of this compound on the inhibition of STAT5a phosphorylation in cells.[6]
-
Signaling Pathway
Stafia-1 exerts its effect by inhibiting the STAT5a signaling pathway. This pathway is a critical downstream component of many cytokine and growth factor receptor signaling cascades.
STAT5a Signaling Pathway
Caption: Overview of the STAT5a signaling pathway and the point of inhibition by Stafia-1.
Pathway Description:
-
Ligand Binding and Receptor Activation: The pathway is initiated by the binding of a cytokine or growth factor to its specific receptor on the cell surface, leading to receptor dimerization.[2]
-
JAK Kinase Activation: This dimerization brings the associated Janus kinases (JAKs) into close proximity, allowing them to trans-phosphorylate and activate each other.
-
STAT5a Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for the SH2 domains of inactive, monomeric STAT5a in the cytoplasm.[2] Upon recruitment, STAT5a is itself phosphorylated by the JAKs.
-
Dimerization and Nuclear Translocation: Phosphorylation of STAT5a induces a conformational change, leading to its dissociation from the receptor and the formation of stable homodimers (or heterodimers with STAT5b). These dimers then translocate into the nucleus.[3]
-
DNA Binding and Gene Transcription: In the nucleus, the STAT5a dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[1] These target genes are involved in critical cellular processes such as proliferation, differentiation, and apoptosis.
Mechanism of Action of Stafia-1:
Stafia-1 is designed to bind to the SH2 domain of STAT5a. By occupying this domain, it prevents the recruitment of STAT5a to the phosphorylated receptor complex, thereby inhibiting its phosphorylation by JAKs. This blockade of STAT5a activation prevents its dimerization, nuclear translocation, and subsequent gene transcription.
Conclusion
Stafia-1 and its prodrug, this compound, represent valuable tools for the selective investigation of STAT5a-mediated signaling. This technical guide provides the foundational knowledge, including quantitative data and detailed experimental protocols, to empower researchers in their exploration of STAT5a biology and its therapeutic potential. The methodologies and pathway diagrams presented herein offer a clear framework for designing and interpreting experiments aimed at understanding and targeting the STAT5a signaling axis.
References
- 1. researchgate.net [researchgate.net]
- 2. An In-silico Screening Strategy to the Prediction of New Inhibitors of COVID-19 Mpro Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Virtual screening/Docking workflow – Macs in Chemistry [macinchem.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]
- 7. oncotarget.com [oncotarget.com]
The Role of the STAT5a Signaling Pathway in T-Cell Development: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Signal Transducer and Activator of Transcription 5 (STAT5) proteins, comprising STAT5a and STAT5b, are critical transcription factors that mediate cellular responses to a host of cytokines and growth factors.[1][2] In the realm of immunology, the STAT5 signaling pathway is indispensable for the development, differentiation, and homeostasis of T-lymphocytes.[3][4] Activated primarily by common gamma chain (γc) cytokines such as Interleukin-2 (IL-2) and Interleukin-7 (IL-7), STAT5 orchestrates gene expression programs that control key checkpoints in a T-cell's life cycle, from survival in the thymus to lineage commitment and peripheral function.[2][5][6] Dysregulation of this pathway is implicated in immunodeficiency and lymphoproliferative disorders, making it a key area of investigation for therapeutic intervention. This guide provides an in-depth examination of the STAT5a signaling pathway in T-cell development, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the core molecular interactions.
The Core STAT5a Signaling Cascade
The activation of STAT5a is a canonical example of the JAK-STAT signaling pathway. The process is initiated when a cytokine, such as IL-7, binds to its corresponding receptor on the T-cell surface.[3] This binding event induces receptor dimerization and activates receptor-associated Janus kinases (JAKs), typically JAK1 and JAK3 for γc cytokines.[3][6] These activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of the cytokine receptor, creating docking sites for latent, monomeric STAT5a proteins in the cytoplasm.[4] Upon recruitment, STAT5a is itself phosphorylated by the JAKs on a critical tyrosine residue (Y694).[7] This phosphorylation event causes STAT5a to dissociate from the receptor, form stable homo- or heterodimers with STAT5b, and translocate into the nucleus.[8][9] In the nucleus, STAT5 dimers bind to specific DNA sequences known as GAS (gamma-activated sequence) motifs in the promoter regions of target genes, thereby regulating their transcription.[4]
Role of STAT5a in T-Cell Development Stages
STAT5a function is essential at multiple checkpoints throughout T-cell development, from early thymocyte survival to the differentiation of mature peripheral T-cell subsets.
Early Thymocyte Development
IL-7 signaling is crucial for the survival and proliferation of early T-cell progenitors in the thymus, known as double-negative (DN) thymocytes.[3] STAT5 is a central molecular effector of IL-7 function at this stage.[10] Complete deficiency of both Stat5a and Stat5b in mice leads to a severe combined immunodeficiency (SCID) phenotype, with thymocyte numbers reduced by over 98% and development largely blocked at the DN stage.[3] This phenotype closely mirrors that of mice lacking IL-7, the IL-7 receptor, or Jak3.[3][4] STAT5 activation at this stage promotes the expression of pro-survival genes, such as Mcl1.[2]
CD4/CD8 Lineage Commitment and Homeostasis
While less critical for the differentiation of conventional CD4+ T-cells, STAT5 signaling plays a significant role in the development and homeostasis of CD8+ T-cells.[5][11] Mice with complete Stat5a/b deficiency lack peripheral CD8+ T-cells.[3] Conversely, transgenic overexpression of a constitutively active form of STAT5b leads to a selective and dramatic expansion of CD8+ memory-like T-cells.[12][13] STAT5 directly promotes CD8+ T-cell differentiation by upregulating the transcription factor Runx3 and enhances their survival by inducing the expression of the anti-apoptotic protein Bcl-2.[2][14][15]
Regulatory T-Cell (Treg) Development
STAT5 is indispensable for the development of CD4+Foxp3+ regulatory T-cells (Tregs), which are crucial for maintaining immune tolerance.[3][16] This function is primarily driven by the IL-2/STAT5 signaling axis.[5][16] Mice completely lacking STAT5 are devoid of CD4+Foxp3+ Tregs.[5] STAT5 promotes Treg development through the direct regulation of both Foxp3, the master transcription factor for Tregs, and Il2ra (CD25), the high-affinity IL-2 receptor alpha chain.[3][16] Chromatin immunoprecipitation assays have documented STAT5 binding to regulatory regions within the Foxp3 gene locus.[3][16]
Peripheral T-Helper Cell Differentiation
In the periphery, STAT5 signaling is a key determinant in the balance between different T-helper (Th) cell subsets. While it is critical for the differentiation of Th2 and Th9 cells, it actively suppresses the development of Th17 and T follicular helper (Tfh) cells.[2] This antagonistic relationship often involves crosstalk with STAT3, which is essential for Th17 differentiation.[3][17] IL-2, acting through STAT5, can constrain Th17 differentiation, and the absence of IL-2 or STAT5 leads to an increase in Th17 cells.[3]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the role of STAT5 in T-cell development, primarily from mouse models.
Table 1: Impact of STAT5 Deficiency on T-Cell Populations
| Mouse Model | Cell Population | Observation | Reference |
|---|---|---|---|
| Complete Stat5a/b knockout | Total Thymocytes | >98% reduction | [3] |
| Complete Stat5a/b knockout | Peripheral CD8+ T-cells | Lacking / Severely reduced | [3][11] |
| Complete Stat5a/b knockout | CD4+Foxp3+ Tregs | Severely reduced or absent | [5][18] |
| Stat5a or Stat5b single knockout | CD8+ T-cells | Decreased numbers | [15] |
| Stat5 hypomorph (Stat5ΔN) | Fetal Thymocytes | 5- to 10-fold reduction |[3] |
Table 2: STAT5a in T-Cell Proliferation and Activation
| Cell Type & Stimulus | Parameter Measured | Result | Reference |
|---|---|---|---|
| Human T-cells + CD3/CD28 | % Proliferation (72h) | 52.3 ± 10.3% | [8][19] |
| Human T-cells + PHA | % Proliferation (72h) | 48.4 ± 9.7% | [8][19] |
| Human T-cells + CD3/CD28 | pSTAT5A MFI (24h) | Increase from 112 ± 17 to 512 ± 278 | [8][9][19] |
| Human T-cells + PHA | pSTAT5A MFI (24h) | Increase from 112 ± 17 to 413 ± 123 |[8][9][19] |
Experimental Protocols & Workflows
This section details common methodologies used to investigate the STAT5a signaling pathway in T-cell development.
Protocol: Flow Cytometric Analysis of T-Cell Development
This protocol provides a basic framework for screening thymocyte maturation defects in mouse models with altered STAT5a function.[20]
Objective: To quantify major T-cell developmental subsets in the thymus.
Materials:
-
Single-cell suspension of mouse thymocytes
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Fc Block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies: anti-CD4, anti-CD8, anti-CD25, anti-CD44.
-
Flow cytometer (e.g., MACSQuant Analyzer 10)
Methodology:
-
Cell Preparation: Harvest thymus from mice and prepare a single-cell suspension. Count cells and resuspend at 1x107 cells/mL in FACS buffer.
-
Fc Receptor Blocking: Add 1 µg of Fc Block per 106 cells. Incubate for 10 minutes at 4°C. This prevents non-specific antibody binding.
-
Surface Staining: Add the cocktail of anti-CD4, anti-CD8, anti-CD25, and anti-CD44 antibodies at pre-titrated concentrations. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash cells twice with 2 mL of FACS buffer, centrifuging at 300xg for 5 minutes between washes.
-
Acquisition: Resuspend the cell pellet in 300 µL of FACS buffer. Acquire events on a flow cytometer.
-
Data Analysis (Gating Strategy):
-
Gate on lymphocytes based on Forward Scatter (FSC) and Side Scatter (SSC) to exclude debris.
-
Gate on single cells using FSC-A vs FSC-H.
-
From the live, single cells, analyze CD4 and CD8 expression to identify DN (CD4-CD8-), DP (CD4+CD8+), CD4 SP (CD4+CD8-), and CD8 SP (CD4-CD8+) populations.
-
Within the DN gate, further analyze CD44 and CD25 expression to resolve DN1 (CD44+CD25-), DN2 (CD44+CD25+), DN3 (CD44-CD25+), and DN4 (CD44-CD25-) stages.
-
Protocol: Intracellular Staining for Phosphorylated STAT5 (pSTAT5)
This protocol is used to measure the activation state of the STAT5 pathway in response to cytokine stimulation.[8][9][21]
Objective: To quantify the levels of phosphorylated STAT5a (Y694) in T-cells.
Materials:
-
Isolated T-cells (e.g., human PBMCs or mouse splenocytes)
-
RPMI 1640 medium
-
Recombinant cytokine (e.g., IL-2 or IL-7)
-
Fixation Buffer (e.g., BD Cytofix™)
-
Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8, and anti-pSTAT5 (pY694).
-
Flow cytometer
Methodology:
-
Cell Stimulation: Rest T-cells in media for 2 hours. Stimulate cells with the desired concentration of cytokine (e.g., 10 ng/mL IL-7) for a short period (typically 15-45 minutes) at 37°C. Include an unstimulated control.
-
Fixation: Immediately after stimulation, fix the cells by adding Fixation Buffer and incubating for 10-15 minutes at 37°C. This crosslinks proteins and locks the phosphorylation state.
-
Permeabilization: Wash the fixed cells and then permeabilize them by adding ice-cold Permeabilization Buffer and incubating on ice for 30 minutes. This allows antibodies to access intracellular targets.
-
Intracellular Staining: Wash the permeabilized cells to remove the buffer. Add the antibody cocktail containing anti-pSTAT5 and any surface markers (e.g., anti-CD3, anti-CD8). Incubate for 60 minutes at room temperature in the dark.
-
Washing and Acquisition: Wash cells twice with FACS buffer. Resuspend in an appropriate volume and acquire on a flow cytometer.
-
Data Analysis: Gate on the T-cell population of interest (e.g., CD3+CD8+). Analyze the Median Fluorescence Intensity (MFI) of the pSTAT5 signal in the stimulated sample compared to the unstimulated control.
Protocol: Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol outlines the major steps to identify the genome-wide binding sites of STAT5a, revealing its direct target genes.[1]
Objective: To map STAT5a-DNA interactions across the genome.
Materials:
-
Large quantity of T-cells (e.g., 10-20 million per IP)
-
Formaldehyde (for crosslinking)
-
Glycine (to quench crosslinking)
-
Lysis buffers
-
Sonicator or micrococcal nuclease (for chromatin shearing)
-
ChIP-grade anti-STAT5a antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Methodology:
-
Crosslinking: Treat T-cells with formaldehyde to create covalent crosslinks between DNA and interacting proteins, including STAT5a. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and isolate the nuclei. Shear the chromatin into small fragments (typically 200-600 bp) using sonication.
-
Immunoprecipitation (IP): Incubate the sheared chromatin with a specific anti-STAT5a antibody overnight. The antibody will bind to STAT5a and its crosslinked DNA.
-
Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-STAT5a-DNA complexes.
-
Washing: Perform a series of stringent washes to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking: Elute the immune complexes from the beads. Reverse the formaldehyde crosslinks by heating in the presence of a high-salt buffer. Degrade RNA and protein using RNase A and Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA fragments and sequence them using a next-generation sequencing platform.
-
Data Analysis: Align the sequence reads to a reference genome. Use peak-calling algorithms to identify genomic regions that are significantly enriched, representing STAT5a binding sites. Perform motif analysis to confirm the presence of the STAT5 GAS motif within these peaks.
Conclusion and Therapeutic Implications
The STAT5a signaling pathway is a master regulator of T-cell biology, exerting profound control over development in the thymus and functional differentiation in the periphery. Its essential roles in promoting the survival of early T-cell progenitors, driving the generation of cytotoxic CD8+ T-cells, and orchestrating the development of immunosuppressive Tregs highlight its centrality to a functional adaptive immune system. The quantitative dose-dependent effects of STAT5 signaling are critical for lineage fate decisions. Given its pivotal role, the STAT5 pathway represents a compelling target for drug development. Inhibitors of the JAK/STAT5 axis could be beneficial in treating T-cell leukemias or autoimmune conditions driven by excessive T-cell activation, while agonists or strategies to enhance STAT5 signaling could be employed to boost CD8+ T-cell responses in cancer immunotherapy or to expand Treg populations for treating graft-versus-host disease. A deep, technical understanding of this pathway is paramount for the continued development of novel immunomodulatory therapies.
References
- 1. Identification of STAT5A and STAT5B Target Genes in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT5 and CD4 + T Cell Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into the Roles of Stat5a/b and Stat3 in T Cell Development and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The Role of STAT5 in Lymphocyte Development and Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. STAT5 is required for thymopoiesis in a development stage-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. STAT5A and STAT5B—Twins with Different Personalities in Hematopoiesis and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stat5 Synergizes with T Cell Receptor/Antigen Stimulation in the Development of Lymphoblastic Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct effects of STAT5 activation on CD4+ and CD8+ T cell homeostasis: development of CD4+CD25+ regulatory T cells versus CD8+ memory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. STAT5 IS CRITICAL TO MAINTAIN EFFECTOR CD8+ T CELL RESPONSES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A role for Stat5 in CD8+ T cell homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interleukin-2 and STAT5 in regulatory T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation [publica.fraunhofer.de]
- 20. Assessment of T Cell Development by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation [frontiersin.org]
The Central Role of STAT5a in Prostate Cancer: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 5a (STAT5a), along with its highly homologous isoform STAT5b, has emerged as a critical mediator in the pathogenesis and progression of prostate cancer.[1][2] Typically latent in the cytoplasm, STAT5a/b proteins function as both signaling molecules and nuclear transcription factors.[2][3] In prostate cancer, the STAT5a/b signaling pathway is frequently activated and has been shown to be essential for cancer cell survival, proliferation, and the development of metastatic and castration-resistant disease.[1][3] This technical guide provides an in-depth exploration of the function of STAT5a in prostate cancer, focusing on its signaling cascade, interaction with androgen receptor signaling, and its potential as a high-value therapeutic target.
The STAT5a Signaling Pathway in Prostate Cancer
The activation of STAT5a in prostate cancer is predominantly driven by the Prolactin (Prl)/Jak2 signaling axis.[3] Prolactin, which can be secreted by the pituitary gland or produced locally by prostate cancer cells (autocrine signaling), binds to the Prolactin Receptor (PrlR).[1][3] This binding event triggers the dimerization of PrlR and the subsequent activation of the associated Janus kinase 2 (Jak2).[3] Activated Jak2 phosphorylates specific tyrosine residues on both the receptor and on STAT5a itself (specifically Tyrosine 694 for STAT5a).[3][4]
This phosphorylation is a critical step, leading to the formation of STAT5a homo- or heterodimers (with STAT5b).[3] These dimers then translocate from the cytoplasm into the nucleus, where they bind to specific DNA response elements in the promoter regions of target genes, thereby regulating their transcription.[3][5] This cascade is a central driver of prostate cancer cell viability.[5]
Core Functions of STAT5a in Prostate Cancer Pathogenesis
Activated STAT5a is a multifaceted driver of prostate cancer, influencing cell survival, proliferation, and metastatic potential. Inhibition of STAT5a/b signaling has been shown to induce massive apoptotic death in human prostate cancer cells and reduce tumor growth in xenograft models.[1][3]
Regulation of Cell Proliferation and Apoptosis
STAT5a exerts its pro-survival and proliferative effects by transcriptionally regulating key genes involved in cell cycle progression and apoptosis. Downstream targets of STAT5a/b include the anti-apoptotic protein BCL-xL and the cell cycle regulator Cyclin D1.[1][3] By upregulating these genes, STAT5a simultaneously promotes cell division and protects cancer cells from programmed cell death.[6] Gene expression profiling has revealed that a significant portion of STAT5-regulated genes are related to proliferation (7.9%) and apoptosis (3.9%).[7]
Promotion of Metastasis and Epithelial-to-Mesenchymal Transition (EMT)
Active STAT5a/b is strongly implicated in the progression of prostate cancer to a more aggressive, metastatic state.[3][8] It has been demonstrated that active STAT5a increases the migration and invasion of prostate cancer cells.[7] Furthermore, the Jak2-STAT5a/b pathway induces EMT, a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties.[8] This is characterized by the downregulation of E-cadherin and the upregulation of markers like N-cadherin, Vimentin, and Twist1.[8] In an experimental metastasis assay, active STAT5 increased the formation of metastases in nude mice by 11-fold.[7]
Synergy with Androgen Receptor (AR) Signaling
A crucial aspect of STAT5a function in prostate cancer is its intricate and synergistic relationship with the Androgen Receptor (AR), the primary driver of prostate cancer growth.[9][10] This interplay is particularly important in the context of castration-resistant prostate cancer (CRPC), where AR signaling often remains active despite low androgen levels.[2]
The synergy between STAT5a and AR is bidirectional:
-
STAT5a Enhances AR Activity: Active STAT5a increases the transcriptional activity of the AR.[2][9] Recent studies have uncovered that STAT5a is a potent inducer of AR gene transcription, increasing AR mRNA and protein levels.[5][11]
-
AR Enhances STAT5a Activity: Conversely, a ligand-bound AR increases the transcriptional activity of STAT5a.[2][9]
-
Physical Interaction and Nuclear Co-localization: Liganded AR and active STAT5a physically interact within prostate cancer cells.[1][9] This interaction is crucial as they enhance each other's translocation into the nucleus, the site of their transcriptional activity.[9][12] Active STAT5a has also been shown to stabilize AR, protecting it from proteasomal degradation.[6]
This functional synergism provides a powerful mechanism for sustained tumor growth and is a key contributor to the development of castration resistance.[12]
Clinical Significance and Therapeutic Targeting
The activation of STAT5a/b is not merely a molecular event but has significant clinical and prognostic implications in prostate cancer.
Quantitative Clinical Data
| Parameter | Finding | Significance | Citations |
| Activation in CRPC | Active STAT5a/b is expressed in 95% of castration-resistant clinical human prostate cancers. | Implicates STAT5a/b as a near-universal driver in advanced, hormone-refractory disease. | [1][2][9] |
| Activation in Metastases | STAT5a/b is activated in >60% of distant prostate cancer metastases. | Highlights its role in the spread and survival of cancer cells in secondary sites. | [7][8] |
| Gene Amplification | The STAT5a/b gene locus is amplified in approximately 29-30% of distant CRPC metastases. | Suggests a genetic mechanism for its overexpression and heightened activity in late-stage disease. | [8][13] |
| Correlation with Grade | Expression of active nuclear STAT5a/b is significantly more frequent in high histological grade tumors. | Links STAT5a/b activity to poorly differentiated, more aggressive cancers. | [3][7] |
| Prognostic Value | Active STAT5a/b in primary tumors is an independent predictor of early disease recurrence after radical prostatectomy. | Establishes active STAT5a/b as a prognostic biomarker for poor clinical outcomes. | [1][3][14] |
| Nuclear Immunoreactivity | Strong nuclear immunoreactivity for STAT5A was observed in 80% (12 of 15) of CRPC cases. | Confirms the nuclear localization and therefore the transcriptional activity of STAT5a in CRPC. | [4][15] |
STAT5a as a Therapeutic Target
The critical role of STAT5a in driving prostate cancer, especially castration-resistant and metastatic disease, makes it a compelling therapeutic target.[1][10] The Jak2-STAT5a/b signaling pathway offers several points for pharmacological intervention.[1][3]
Potential Therapeutic Strategies:
-
Jak2 Kinase Inhibition: Small-molecule inhibitors targeting Jak2, the primary upstream kinase for STAT5a, can prevent its activation.[3]
-
Direct STAT5a Inhibition: Novel inhibitors, such as IST5-02, have been developed to bind to the SH2 domain of STAT5, preventing its phosphorylation and dimerization.[5][11] This approach directly targets the core of the pathway.
-
Disrupting DNA Binding: Decoy oligonucleotides that mimic STAT5a/b binding sites could sequester the active protein and prevent it from binding to target gene promoters.[1]
A proposed workflow for evaluating a novel STAT5a inhibitor is outlined below.
Appendix: Key Experimental Protocols
A.1. Immunohistochemistry (IHC) for Activated (Phosphorylated) STAT5a
-
Objective: To detect the presence and localization of active, nuclear pY694-STAT5a in prostate cancer tissue.
-
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) prostate cancer tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol washes.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific antibody binding is blocked by incubating with a protein block solution (e.g., serum from the secondary antibody host species).
-
Primary Antibody Incubation: Slides are incubated overnight at 4°C with a primary antibody specific for phosphorylated STAT5a (pY694).
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the antigen site.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.
-
Analysis: The percentage of tumor cells with positive nuclear staining and the intensity of the staining are scored by a pathologist.
-
A.2. Cell Viability/Apoptosis Assay via Adenoviral Expression of Dominant-Negative STAT5a
-
Objective: To determine the effect of STAT5a/b inhibition on the viability and apoptosis of prostate cancer cells.[1]
-
Methodology:
-
Cell Culture: Human prostate cancer cells (e.g., LNCaP, CWR22Rv1) are cultured in appropriate media.
-
Transduction: Cells are infected with an adenovirus expressing a dominant-negative mutant of STAT5a (AdDNStat5). A control group is infected with a control adenovirus (e.g., AdLacZ). The dominant-negative mutant lacks the C-terminal transactivation domain and thus inhibits the function of endogenous STAT5a/b.[1]
-
Incubation: Cells are incubated for a period (e.g., 48-72 hours) to allow for expression of the transgene and for biological effects to manifest.
-
Viability Assessment: Cell viability is measured using a method such as the MTT assay, which measures mitochondrial metabolic activity, or by direct cell counting with trypan blue exclusion.
-
Apoptosis Analysis: Apoptosis can be quantified by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by Western blot analysis for cleaved caspase-3, a key marker of apoptosis.
-
A.3. In Vivo Xenograft Tumor Growth Assay
-
Objective: To evaluate the effect of STAT5a inhibition on prostate cancer tumor growth in a living organism.[3]
-
Methodology:
-
Cell Preparation: Human prostate cancer cells (e.g., DU145) are harvested and resuspended in a suitable medium, often mixed with Matrigel to support tumor formation.
-
Implantation: The cell suspension is injected subcutaneously into the flanks of immunocompromised mice (e.g., nude mice).
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives the STAT5a inhibitor (e.g., IST5-002) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection), while the control group receives a vehicle.
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Mouse body weight and overall health are also monitored.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., IHC for p-STAT5a, AR; Western blot). The difference in tumor growth between the treated and control groups indicates the efficacy of the inhibitor.
-
References
- 1. Transcription factor Stat5a/b as a therapeutic target protein for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. watermark02.silverchair.com [watermark02.silverchair.com]
- 3. Targeting transcription factor Stat5a/b as a therapeutic strategy for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Stat5 induces androgen receptor (AR) gene transcription in prostate cancer and offers a druggable pathway to target AR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of STAT5 in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stat5 promotes metastatic behavior of human prostate cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jak2-Stat5a/b Signaling Induces Epithelial-to-Mesenchymal Transition and Stem-Like Cell Properties in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcription factor Stat5 synergizes with androgen receptor in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting transcription factor Stat5a/b as a therapeutic strategy for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Researchers Uncover New Therapeutic Target in Advanced Prostate Cancer | Jefferson Health [jeffersonhealth.org]
- 12. Inhibition of Stat5a/b enhances proteasomal degradation of androgen receptor liganded by antiandrogens in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Expression and prognostic role of STAT5a across cancer types | Bioscience Reports | Portland Press [portlandpress.com]
- 15. STAT3 and STAT5A are potential therapeutic targets in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Selectivity of Stafia-1 for STAT5a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Stafia-1, the first small-molecule inhibitor demonstrating preferential inhibition of the Signal Transducer and Activator of Transcription 5a (STAT5a) over its close homolog, STAT5b. We will delve into the quantitative data supporting this selectivity, the experimental methodologies used for its determination, and the underlying molecular interactions.
Core Concept: The Challenge of STAT5a/b Selectivity
Signal Transducer and Activator of Transcription 5 (STAT5) proteins are critical mediators of cytokine and growth factor signaling, playing pivotal roles in cell proliferation, differentiation, and survival. The two highly homologous isoforms, STAT5a and STAT5b, share over 90% sequence identity, making the development of isoform-selective inhibitors a significant challenge.[1][2] Despite their similarity, STAT5a and STAT5b can have non-redundant and even opposing functions in normal physiology and disease, including various cancers. Therefore, isoform-selective inhibitors like Stafia-1 are invaluable tools for dissecting their distinct biological roles and represent promising therapeutic candidates.
Stafia-1: Discovery and Mechanism of Action
Stafia-1 was identified through a novel in silico screening approach.[3][4][5] Researchers virtually O-phosphorylated a database of natural product-derived phenolic fragments to mimic the phosphorylated tyrosine residues that STAT SH2 domains recognize.[3][4][5] This led to the identification of a lead compound that, after optimization, yielded Stafia-1. Stafia-1 exerts its inhibitory effect by binding to the SH2 domain of STAT5a, preventing the protein-protein interactions necessary for its activation and downstream signaling.[3][4]
Quantitative Analysis of Stafia-1 Selectivity
The selectivity of Stafia-1 for STAT5a over STAT5b and other STAT family members has been quantified using in vitro biochemical assays. The following tables summarize the key inhibitory constants.
Table 1: In Vitro Inhibition Data for Stafia-1
| Target | IC50 (μM) | Ki (μM) |
| STAT5a | 22.2 ± 3.6 | 10.9 ± 1.8 |
| STAT5b | >200 (37±5% inhibition at 200µM) | Not Determined |
Data sourced from Natarajan et al., 2020.[4][5]
Table 2: Selectivity Profile of Stafia-1 Against Other STAT Family Members
| STAT Protein | % Inhibition at 200 μM Stafia-1 |
| STAT1 | <10% |
| STAT3 | ~20% |
| STAT4 | <10% |
| STAT6 | <10% |
Data interpreted from graphical representations in Natarajan et al., 2020.[4]
As the data indicates, Stafia-1 exhibits a clear preference for STAT5a, with an IC50 of 22.2 μM and a Ki of 10.9 μM.[6][7][8][9] In contrast, it shows minimal inhibition of STAT5b and other STATs at concentrations up to 200 μM, demonstrating at least a 9-fold selectivity for STAT5a over STAT5b.[5][6][7][8]
Experimental Protocols
The primary method used to determine the inhibitory activity and selectivity of Stafia-1 was a Fluorescence Polarization (FP) Assay .
Fluorescence Polarization (FP) Assay for STAT Inhibition
Objective: To measure the binding affinity of Stafia-1 to the SH2 domains of various STAT proteins.
Principle: This assay measures the change in the polarization of fluorescently labeled phosphopeptides upon binding to the STAT SH2 domain. In a competitive binding format, an inhibitor like Stafia-1 will displace the fluorescent probe from the SH2 domain, leading to a decrease in fluorescence polarization.
Materials:
-
Recombinant STAT proteins (STAT1, STAT3, STAT4, STAT5a, STAT5b, STAT6)
-
Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-G-pY-L-P-Q-T-V)
-
Stafia-1 and other test compounds
-
Assay Buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 mM NaCl, 1 mM DTT, and 0.01% Triton X-100)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare serial dilutions of Stafia-1 in assay buffer. Prepare a solution containing the STAT protein and the fluorescently labeled phosphopeptide probe at concentrations optimized for a robust FP signal.
-
Assay Reaction: In a 384-well plate, add the Stafia-1 dilutions. Then, add the pre-mixed STAT protein and fluorescent probe solution to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki values can then be calculated from the IC50 values using the Cheng-Prusoff equation.
Visualizing the Science
To better understand the context and methodology, the following diagrams illustrate the key pathways and workflows.
Caption: The JAK-STAT5a signaling pathway and the inhibitory action of Stafia-1.
Caption: Workflow of the Fluorescence Polarization (FP) competitive binding assay.
Caption: Logical diagram illustrating the basis of Stafia-1's selectivity for STAT5a.
Molecular Basis of Selectivity
The high degree of homology between STAT5a and STAT5b makes the selectivity of Stafia-1 particularly noteworthy. The SH2 domains of STAT5a and STAT5b are 93% identical, with differences in only a few amino acids.[5] The preferential binding of Stafia-1 to STAT5a is attributed to subtle conformational and electrostatic differences within the SH2 domain and adjacent linker regions.[4][5] Specifically, the interaction with Trp566 in the linker domain adjacent to the SH2 domain has been identified as a contributor to the selective recognition of Stafia-1 by STAT5a.[5]
Cellular Activity of a Stafia-1 Prodrug
To overcome cell permeability issues, a phosphonate prodrug of Stafia-1 was developed.[3][4][5][10] This cell-permeable version, Stafia-1-dipivaloyloxymethyl ester, was shown to selectively inhibit the tyrosine phosphorylation of STAT5a over STAT5b in human leukemia cells (K562), confirming that the selectivity observed in vitro is maintained in a cellular context.[4][11]
Conclusion
Stafia-1 represents a landmark achievement in the development of selective STAT inhibitors. Its ability to discriminate between the highly homologous STAT5a and STAT5b isoforms provides researchers with a powerful chemical tool to explore their distinct biological functions. The data and methodologies outlined in this guide offer a comprehensive overview of the evidence supporting the selectivity of Stafia-1 and can serve as a valuable resource for scientists working in signal transduction and drug discovery.
References
- 1. Identification of STAT5A and STAT5B Target Genes in Human T Cells | PLOS One [journals.plos.org]
- 2. STAT5A and STAT5B—Twins with Different Personalities in Hematopoiesis and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stafia-1: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
In Silico Discovery and Development of Stafia-1 and its Dipivaloyloxymethyl Ester Prodrug: A Technical Guide
This technical guide provides a comprehensive overview of the in silico discovery of Stafia-1, a selective inhibitor of Signal Transducer and Activator of Transcription 5a (STAT5a), and the subsequent rationale and methodology for the design of its cell-permeable dipivaloyloxymethyl ester prodrug. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Challenge of Targeting STAT Proteins
Signal Transducer and Activator of Transcription (STAT) proteins are critical intracellular transcription factors involved in cytokine signaling. The STAT family, particularly STAT3 and STAT5, are well-established targets in oncology and immunology due to their roles in promoting cell proliferation, survival, and differentiation. However, the development of small molecule inhibitors targeting the phosphorylation-dependent Src Homology 2 (SH2) domain of STAT proteins has been challenging due to the highly charged and conserved nature of the phosphotyrosine binding pocket.
Stafia-1 emerged from an innovative in silico screening approach as the first small molecule reported to selectively inhibit STAT5a over its close homolog STAT5b.[1][2] While Stafia-1 demonstrated in vitro activity, its phosphonate moiety renders it cell-impermeable, necessitating a prodrug strategy for cellular and in vivo applications. The dipivaloyloxymethyl (POM) ester, a well-established prodrug approach for phosphonates, presents a viable solution to this challenge.
In Silico Discovery of Stafia-1
The discovery of Stafia-1 utilized a novel virtual screening workflow that circumvented the challenge of targeting phosphoprotein interaction domains.[1]
2.1. Experimental Protocols
-
Virtual Library Generation: A library of 85,021 natural product-derived phenolic fragments was generated from a larger database of over 10 million compounds. These fragments were then subjected to in silico O-phosphorylation to mimic the binding of phosphotyrosine.[1][2]
-
Docking-Based Screening: The virtually phosphorylated fragment library was screened against the SH2 domain of STAT3 using molecular docking simulations. This process identified fragments with a high predicted binding affinity to the phosphotyrosine binding pocket.[1]
-
Hit Selection and Synthesis: Nine high-scoring hits from the virtual screen were chemically synthesized for in vitro validation.[1][2]
-
In Vitro Validation and Optimization: The synthesized compounds were tested for their ability to inhibit STAT3. The most potent inhibitor from this screen was then further optimized through structure-activity relationship (SAR) studies to enhance its potency and selectivity, leading to the identification of Stafia-1 (also referred to as compound 20 in the primary literature).[1]
2.2. Experimental Workflow
Stafia-1: A Selective STAT5a Inhibitor
Stafia-1 was identified as a potent inhibitor of STAT5a with significant selectivity over other STAT family members, including the highly homologous STAT5b.[1][3]
3.1. Quantitative Data
| Compound | Target | Assay Type | IC50 | Ki | Selectivity |
| Stafia-1 | STAT5a | Fluorescence Polarization | 22.2 ± 3.6 µM[1] | 10.9 ± 1.8 µM[1][3] | >9-fold vs STAT5b[1][3] |
| Stafia-1 | STAT5b | Fluorescence Polarization | >200 µM (37±5% inhibition)[1] | - | - |
The Prodrug Strategy: Stafia-1-dipivaloyloxymethyl ester
The negatively charged phosphonate group of Stafia-1 limits its ability to cross cellular membranes. To overcome this, a prodrug strategy using pivaloyloxymethyl (POM) esters is employed. This approach masks the phosphonate charges with lipophilic groups, which are later cleaved by intracellular enzymes to release the active drug.[4][5][6]
4.1. Mechanism of Action of the POM Prodrug
The this compound is designed to be a cell-permeable prodrug that is intracellularly converted to the active Stafia-1.
4.2. Experimental Protocols
-
Synthesis of this compound: The synthesis is typically achieved by reacting the phosphonic acid form of Stafia-1 with chloromethyl pivalate in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).[4][6][7] The reaction mixture is stirred at room temperature until completion, followed by purification using column chromatography.
-
Cellular Potency Assays: Human leukemia cell lines (e.g., K562 or HEL) that exhibit constitutive STAT5 activation are used. Cells are treated with increasing concentrations of the Stafia-1 prodrug. After incubation, cell lysates are collected and analyzed by Western blotting for the levels of phosphorylated STAT5a (pSTAT5a) and total STAT5a. A decrease in the pSTAT5a/STAT5a ratio indicates target engagement and inhibition.
-
Cell Viability Assays: The effect of the prodrug on cell proliferation and survival is measured using assays such as MTT or CellTiter-Glo. These assays determine the concentration at which the compound inhibits cell growth by 50% (GI50).
Stafia-1 and the STAT5a Signaling Pathway
Stafia-1 exerts its effect by inhibiting the STAT5a signaling pathway, which is crucial for the proliferation of certain leukemia cells.
Conclusion
The discovery of Stafia-1 represents a significant advancement in the selective targeting of STAT proteins. The innovative use of an in silico O-phosphorylation and virtual screening approach successfully identified a novel chemical scaffold. The development of a dipivaloyloxymethyl ester prodrug provides a crucial tool for enabling the intracellular activity of Stafia-1, allowing for the investigation of selective STAT5a inhibition in cellular models of disease. This combined strategy of computational discovery and chemical biology provides a powerful paradigm for the development of inhibitors against challenging drug targets like transcription factors.
References
- 1. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stafia-1: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Synthesis and in vitro evaluation of a phosphonate prodrug: bis(pivaloyloxymethyl) 9-(2-phosphonylmethoxyethyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]
- 6. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Stafia-1-dipivaloyloxymethyl ester
This technical guide provides a comprehensive overview of Stafia-1-dipivaloyloxymethyl ester, a prodrug of the selective STAT5a inhibitor, Stafia-1. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental evaluation of this compound.
Chemical Structure and Properties
Stafia-1 is the first reported small molecule to exhibit selective inhibition of the Signal Transducer and Activator of Transcription 5a (STAT5a) over the highly homologous STAT5b.[1][2] this compound is a cell-permeable prodrug of Stafia-1, designed to facilitate its entry into cells where it is subsequently converted to the active inhibitor.
The chemical structure of the parent compound, Stafia-1, is [3,5-bis(3,4,5-trimethoxyphenyl)phenyl] dihydrogen phosphate.[3] In the dipivaloyloxymethyl ester form, the two hydroxyl groups of the phosphate moiety are esterified with pivaloyloxymethyl (POM) groups. This modification neutralizes the negative charges of the phosphate group at physiological pH, thereby enhancing its ability to cross cellular membranes.
Chemical Details of Stafia-1:
-
Molecular Formula: C₂₄H₂₇O₁₀P[3]
-
Molecular Weight: 506.44 g/mol [3]
-
CAS Number: 2582757-90-0[3]
-
IUPAC Name: [3,5-bis(3,4,5-trimethoxyphenyl)phenyl] dihydrogen phosphate[3]
Chemical Details of this compound:
-
CAS Number: 2582755-72-2[2]
Quantitative Data: Inhibitory Activity of Stafia-1
The inhibitory potency and selectivity of the active compound, Stafia-1, have been characterized against various STAT proteins. The following table summarizes the key quantitative data.
| Target | Assay Type | Value | Reference |
| STAT5a | IC₅₀ | 22.2 µM | [1] |
| STAT5a | Kᵢ | 10.9 µM | [1] |
| STAT5b | Kᵢ | > 200 µM | [4] |
| STAT3 | Kᵢ | > 200 µM | [4] |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitory constant.
Mechanism of Action and Signaling Pathway
Stafia-1 exerts its inhibitory effect by binding to the interface between the SH2 domain and the linker domain of STAT5a.[5] This binding event prevents the proper folding and activation of STAT5a, which is typically triggered by phosphorylation of a specific tyrosine residue. By inhibiting this phosphorylation, Stafia-1 blocks the subsequent dimerization, nuclear translocation, and DNA binding of STAT5a, thereby inhibiting its function as a transcription factor.
The prodrug, this compound, is designed to be inactive until it enters the target cell. Once inside the cell, endogenous esterases cleave the pivaloyloxymethyl groups, releasing the active Stafia-1 molecule.
Below is a diagram illustrating the proposed signaling pathway and the mechanism of inhibition.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of Stafia-1 and its prodrug.
This assay quantifies the ability of Stafia-1 to disrupt the interaction between the STAT5a SH2 domain and a phosphotyrosine-containing peptide.
Materials:
-
Recombinant human STAT5a SH2 domain
-
Fluorescently labeled phosphopeptide ligand (e.g., 5-carboxyfluorescein-GpYLPQTV)
-
Assay buffer: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20
-
Stafia-1 dissolved in DMSO
-
384-well black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of Stafia-1 in the assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In each well of the microplate, add the STAT5a SH2 domain to a final concentration of approximately its Kd for the fluorescent peptide.
-
Add the Stafia-1 dilutions or vehicle control (DMSO) to the wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Add the fluorescently labeled phosphopeptide to each well at a concentration close to its Kd.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the percent inhibition for each concentration of Stafia-1 relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
This experiment assesses the ability of the prodrug, this compound, to inhibit STAT5a phosphorylation in a cellular context.[2][6]
Materials:
-
Human leukemia cell line (e.g., K562) transfected to express STAT5a-GFP[6]
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum
-
This compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT5a (Tyr694) and anti-STAT5a
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Seed the STAT5a-GFP transfected K562 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0-200 µM) for a specified time (e.g., 4-24 hours).[2] Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT5a overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT5a to confirm equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated STAT5a.
Experimental Workflow Diagram
The following diagram illustrates the workflow for evaluating the cellular activity of this compound.
Caption: Workflow for cellular pSTAT5a inhibition assay.
References
- 1. Stafiba: A STAT5‐Selective Small‐Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stafia-1: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. d-nb.info [d-nb.info]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
STAT5a as a Therapeutic Target in Gastric Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Signal Transducer and Activator of Transcription 5A (STAT5a) is a critical signaling protein that has emerged as a significant contributor to the pathogenesis of various cancers, including gastric cancer (GC). Aberrant activation of STAT5a is implicated in promoting tumor cell proliferation, survival, metabolic reprogramming, and metastasis, often correlating with poor patient prognosis. This technical guide provides an in-depth overview of the STAT5a signaling axis in gastric cancer, its role as a prognostic biomarker, and its validation as a promising therapeutic target. We present quantitative data from preclinical studies, detailed experimental protocols for key validation assays, and diagrams of the core signaling and experimental workflows to support ongoing research and drug development efforts in this area.
Introduction: The STAT Protein Family and Gastric Cancer
The Signal Transducer and Activator of Transcription (STAT) family comprises seven latent cytoplasmic transcription factors (STAT1, 2, 3, 4, 5a, 5b, and 6) that are essential mediators of cytokine and growth factor signaling.[1] Upon activation, typically through phosphorylation by Janus kinases (JAKs) or other tyrosine kinases like Src, STAT proteins dimerize, translocate to the nucleus, and regulate the expression of target genes involved in fundamental cellular processes such as proliferation, differentiation, and apoptosis.[1][2]
While the role of STAT3 in gastric cancer is well-documented[3], accumulating evidence highlights the distinct and critical involvement of STAT5a. Studies show that STAT5a is frequently overexpressed and activated in gastric cancer tissues compared to adjacent normal tissues.[4][5] This heightened activation is not merely a correlative finding; it is functionally linked to key hallmarks of cancer, positioning STAT5a as a compelling target for therapeutic intervention in gastric cancer.[4][6]
The STAT5a Signaling Axis in Gastric Cancer
The activation of STAT5a is a tightly regulated process that becomes dysregulated in gastric cancer. The pathway involves upstream activators, the core STAT5a phosphorylation and translocation process, and the downstream effector genes that drive the malignant phenotype.
Upstream Activation: In response to various ligands such as interleukins (e.g., IL-2, IL-3) and growth factors, receptor-associated kinases like JAK1/2 and non-receptor kinases such as Src phosphorylate STAT5a on a critical tyrosine residue (Tyr694).[2][7][8] This phosphorylation is the obligatory step for STAT5a activation.[7][8]
Dimerization and Nuclear Translocation: Once phosphorylated, STAT5a molecules form homo- or heterodimers (with STAT5b), which then translocate from the cytoplasm into the nucleus.[1][2]
Target Gene Transcription: In the nucleus, STAT5a dimers bind to specific DNA sequences (gamma-interferon activated sites or GAS) in the promoter regions of target genes.[1] In gastric cancer, key downstream targets include:
-
CD44: Promotes cell proliferation and is associated with tumor invasion. STAT5A directly binds to the CD44 promoter to activate its transcription.[6]
-
FABP5 (Fatty Acid Binding Protein 5): Reprograms fatty acid metabolism to promote tumorigenesis.[4][9]
-
Anti-apoptotic proteins (e.g., Bcl-2): Inhibit programmed cell death, promoting cell survival.[1]
-
Cell cycle regulators (e.g., Cyclin D1): Drive cell cycle progression and proliferation.[1]
Negative Regulation: The pathway is negatively regulated by protein tyrosine phosphatases (PTPs) like SHP-1, which can dephosphorylate and inactivate STAT5a, and by Suppressor of Cytokine Signaling (SOCS) proteins.[2][10]
Pathophysiological Roles and Prognostic Significance
Activated STAT5a contributes to multiple facets of gastric cancer progression, making its expression level a key indicator of disease severity and patient outcome.
Key Roles of STAT5a in Gastric Cancer:
-
Cell Proliferation: STAT5a promotes gastric cancer cell proliferation by upregulating the expression of targets like CD44 and Cyclin D1.[6]
-
Survival and Apoptosis Inhibition: By inducing anti-apoptotic genes such as Bcl-2, STAT5a helps tumor cells evade programmed cell death.[1] Interfering with STAT5b, a close homolog of STAT5a, was shown to enhance chemosensitivity in GC cells by promoting mitochondrial-mediated apoptosis.[11]
-
Metabolic Reprogramming: STAT5a plays a crucial role in reprogramming fatty acid metabolism, notably by transcriptionally upregulating FABP5, which supports the increased energy demands of cancer cells.[4][9]
-
Invasion and Metastasis: Elevated levels of phosphorylated STAT5a (p-STAT5a) are associated with increased tumor invasion.[6]
Prognostic Data: High expression of STAT5a and its phosphorylated, active form is consistently linked with more aggressive disease and poorer outcomes for gastric cancer patients.
| Study Focus & Methodology | Patient Cohort | Key Quantitative Findings | Prognostic Significance | Reference |
| STAT5A mRNA Expression (TCGA) | Gastric Cancer Patients | STAT5A mRNA expression is elevated in GC tissues compared to adjacent normal tissues and increases with pathological stage. | High STAT5A expression correlates with worse overall survival. | [4] |
| p-STAT5A Protein Expression (IHC) | Gastric Cancer Patients | Increased levels of p-STAT5A were observed in tumor tissues. | High p-STAT5A level is associated with tumor invasion and poor prognosis. | [6] |
| STAT5b Protein Expression (IHC) | 69 Gastric Carcinoma Patients | Positive STAT5b expression was found in 49/69 (71%) of carcinomas vs. 27/69 (39%) of para-carcinomas (P=0.001). | Although not directly for STAT5a, this highlights the general upregulation of STAT5 in GC. No significant association with survival was found for STAT5b in this study. | [11] |
| STAT5 Protein Expression (IHC) | Gastric Cancer Patients | A higher rate of STAT5 expression was found in cancer tissues than in non-tumor tissues. | This study found no statistical significance for STAT5 in the analysis of TNM staging and survival rate, in contrast to STAT3 which was a strong prognostic indicator. | [5] |
| Table 1: Summary of STAT5a Expression and Prognostic Significance in Gastric Cancer. Note: Some studies analyze STAT5a/b together or focus on STAT5b, but the trend points towards the importance of the STAT5 signaling axis. |
Therapeutic Targeting of STAT5a
The central role of STAT5a in driving gastric cancer progression makes it an attractive therapeutic target. Strategies for inhibition can be directed at STAT5a itself or at key upstream activators.
Preclinical Evidence of STAT5a Inhibition: Preclinical studies using various models have demonstrated that inhibiting the STAT5a pathway can effectively suppress gastric cancer growth.
| Model System | Inhibition Method | Quantitative Outcome | Mechanism of Action | Reference |
| AGS & MKN28 GC Cells | STAT5A Knockdown (shRNA) | Significantly reduced cell viability and colony formation. | Downregulation of FABP5, affecting fatty acid metabolism. | [4] |
| Nude Mice Xenograft (AGS cells) | STAT5A Overexpression | Promoted tumor growth and weight. | Upregulation of FABP5. | [4] |
| MGC-803 & MKN-45 GC Cells | STAT5b siRNA + Gefitinib | Enhanced apoptosis compared to gefitinib alone; increased Bax, caspase-3/9; decreased Bcl-2. | Sensitizes cells to chemotherapy by promoting mitochondrial apoptosis. | [11] |
| AGS & SNU-1 GC Cells | Albendazole (ABZ) Treatment | Abrogated STAT5 (and STAT3) phosphorylation in a dose-dependent manner and induced apoptosis. | Upregulation of SHP-1 phosphatase, which dephosphorylates STAT5. | [2] |
| Table 2: Preclinical Data on STAT5a Pathway Inhibition in Gastric Cancer Models. |
Directly targeting transcription factors like STAT5a with small molecules has been challenging. Therefore, current strategies often focus on:
-
Inhibiting Upstream Kinases: Targeting JAKs or Src with small molecule inhibitors can prevent STAT5a phosphorylation and activation.
-
Upregulating Negative Regulators: Compounds like albendazole have been shown to increase the expression of the phosphatase SHP-1, leading to STAT5a inactivation.[2]
-
Disrupting Dimerization or DNA Binding: Developing molecules that interfere with these crucial steps in STAT5a function is an active area of research.
Key Experimental Methodologies
Validating the role of STAT5a and testing the efficacy of its inhibitors requires a standardized set of molecular and cellular biology techniques.
Western Blot for Phospho-STAT5a (Tyr694) and Total STAT5a
This protocol is essential for quantifying the activation state of STAT5a in response to stimuli or inhibitors.
Objective: To detect and quantify the levels of phosphorylated STAT5a (p-STAT5a) relative to total STAT5a in cell lysates.
Materials:
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails (critical for preserving phosphorylation).[13]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is recommended over milk for phospho-antibodies to reduce background.[13]
-
Primary Antibodies: Rabbit anti-Phospho-Stat5 (Tyr694) and Rabbit anti-Stat5a.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
Protocol:
-
Cell Lysis: Culture and treat cells as required. Wash cells with ice-cold PBS, then lyse by adding 1 mL of ice-cold supplemented RIPA buffer. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with anti-p-STAT5a (Tyr694) antibody (e.g., at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., at 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane three times again with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To determine total STAT5a levels, the membrane can be stripped of the initial antibodies and re-probed with an antibody for total STAT5a, followed by a loading control (e.g., GAPDH).
Cell Proliferation (CCK-8) Assay
This assay measures cell viability and is used to assess the impact of STAT5a inhibition on the growth of gastric cancer cells.
Objective: To quantify the effect of STAT5a knockdown or inhibition on the proliferation rate of gastric cancer cells.
Materials:
-
Gastric cancer cells.
-
96-well cell culture plates.
-
Complete culture medium.
-
STAT5a siRNA or small molecule inhibitor.
-
Cell Counting Kit-8 (CCK-8) or similar tetrazolium-based assay.
Protocol:
-
Cell Seeding: Seed gastric cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the STAT5a inhibitor or transfect with STAT5a siRNA according to the manufacturer's protocol. Include appropriate vehicle and negative controls.
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours).
-
Assay: At each time point, add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the control group. Plot the results to determine the effect of treatment on cell proliferation over time.
In Vivo Tumor Xenograft Model
This model is the standard for evaluating the in vivo efficacy of a potential anti-cancer agent targeting STAT5a.
Objective: To assess the effect of STAT5a inhibition on gastric cancer tumor growth in a live animal model.
Materials:
-
4-6 week old immunodeficient mice (e.g., athymic nude or NOD/SCID).
-
Matrigel (optional, can improve tumor take rate).
-
STAT5a inhibitor compound and appropriate vehicle.
-
Calipers for tumor measurement.
Protocol:
-
Cell Preparation: Harvest logarithmically growing gastric cancer cells. Resuspend the cells in sterile, serum-free medium or PBS, optionally mixing 1:1 with Matrigel, to a final concentration of 5x10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5x10^6 cells) into the flank of each mouse.[6]
-
Tumor Growth and Grouping: Monitor mice for tumor formation. Once tumors reach a palpable volume (e.g., 50-100 mm³), randomly assign mice into treatment and control groups (n=5-10 mice per group).
-
Treatment Administration: Administer the STAT5a inhibitor or vehicle control to the respective groups via the determined route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: Continue the experiment for the planned duration (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint size. Monitor animal weight and health throughout.
-
Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Tumors can be processed for further analysis, such as IHC or Western blotting, to confirm target engagement.
Conclusion and Future Directions
The evidence strongly supports the role of STAT5a as a key driver of gastric cancer progression. Its activation is linked to increased proliferation, metabolic reprogramming, and resistance to apoptosis, while its expression levels serve as a negative prognostic indicator. Preclinical studies have successfully demonstrated that inhibiting the STAT5a pathway can curtail tumor growth, validating it as a legitimate therapeutic target.
Future research should focus on:
-
Developing Direct STAT5a Inhibitors: The creation of potent and specific small molecules that directly inhibit STAT5a function remains a high-priority goal.
-
Combination Therapies: Investigating the synergistic effects of combining STAT5a pathway inhibitors with standard chemotherapy or other targeted agents could overcome resistance and improve patient outcomes.[11]
-
Biomarker Discovery: Identifying reliable biomarkers that predict which patient populations are most likely to respond to STAT5a-targeted therapies is crucial for clinical trial design and personalized medicine.
By continuing to unravel the complexities of STAT5a signaling and leveraging this knowledge for drug development, the scientific community can move closer to providing more effective treatments for patients with gastric cancer.
References
- 1. Involvement of STAT5 in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Albendazole Exhibits Anti-Neoplastic Actions against Gastric Cancer Cells by Affecting STAT3 and STAT5 Activation by Pleiotropic Mechanism(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. europeanreview.org [europeanreview.org]
- 5. STAT3 Expression in Gastric Cancer Indicates a Poor Prognosis - Page 5 [medscape.com]
- 6. STAT5A modulates gastric cancer progression via upregulation of CD44 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-STAT5A (Tyr694)/STAT5B (Tyr699) antibody (28949-1-AP) | Proteintech [ptglab.com]
- 9. Key Molecules of Fatty Acid Metabolism in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Digesting the Role of JAK-STAT and Cytokine Signaling in Oral and Gastric Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interference of STAT 5b expression enhances the chemo-sensitivity of gastric cancer cells to gefitinib by promoting mitochondrial pathway-mediated cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AGS Xenograft Model - Altogen Labs [altogenlabs.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. Gastric Xenograft Models - Altogen Labs [altogenlabs.com]
The Role of STAT5a in Macrophage Function and Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the Signal Transducer and Activator of Transcription 5a (STAT5a) and its critical role in orchestrating macrophage function and inflammatory responses. We will explore the molecular signaling pathways, summarize key quantitative data from functional studies, and provide detailed experimental protocols for investigating STAT5a in a laboratory setting.
Introduction to STAT5a in Macrophages
Signal Transducer and Activator of Transcription 5 (STAT5) is a crucial transcription factor family involved in the differentiation and survival of myeloid cells.[1] The family consists of two highly homologous isoforms, STAT5a and STAT5b, which are encoded by separate genes but share 94% of their sequences.[1][2] Despite their similarity, they can have non-redundant functions.[1] In macrophages, STAT5 is a key mediator of signaling pathways initiated by cytokines and growth factors, most notably Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[1][3] Activation of STAT5a, in particular, has been shown to be a significant determinant of macrophage functions, including immune response, inflammation, phagocytosis, and lipid metabolism, making it a protein of high interest in both physiological and pathological contexts like atherosclerosis and cancer.[1][4][5]
The STAT5a Signaling Pathway in Macrophages
In macrophages, the canonical activation of STAT5a is predominantly triggered by GM-CSF.[1][3] This pathway is a classic example of the JAK-STAT signaling cascade.
-
Ligand Binding: GM-CSF binds to its receptor on the macrophage surface.
-
JAK Activation: This binding event activates the associated Janus kinase 2 (JAK2).[1][6]
-
STAT5a Phosphorylation: Activated JAK2 phosphorylates STAT5a on a specific tyrosine residue.[6]
-
Dimerization and Translocation: Phosphorylated STAT5a molecules form homodimers (or heterodimers with STAT5b) and translocate from the cytoplasm to the nucleus.[7][8]
-
Gene Transcription: In the nucleus, STAT5a dimers bind to specific DNA sequences known as gamma-interferon activated sites (GAS) in the promoter regions of target genes, regulating their transcription.[6][9] This leads to the expression of genes involved in inflammation, cell survival, and proliferation, such as IL-6, TNFa, CIS, and A1.[1][9]
Role of STAT5a in Macrophage Function and Inflammation
STAT5a is a pleiotropic regulator, influencing a wide array of macrophage functions from initiating inflammation to controlling cell fate.
Regulation of Inflammatory Cytokine Production
A primary function of STAT5a in macrophages is the regulation of pro-inflammatory cytokine secretion. Following stimulation with lipopolysaccharide (LPS), STAT5a promotes the expression of cytokines such as TNF-α, IL-6, and IL-8.[1] Silencing STAT5a via siRNA significantly reduces the secretion of these key inflammatory mediators.[1][5] This suggests that STAT5a is a pro-inflammatory factor in this context.[3] Interestingly, STAT5A has been shown to interact with NF-κB to specifically induce the expression of IL-6.[1][3]
| Parameter | Condition | Effect of STAT5a Knockdown/Inhibition | Fold/Percent Change | Reference |
| IL-6 Secretion | Human Macrophages + LPS | Significant Decrease | ~50% reduction | [1] |
| TNF-α Secretion | Human Macrophages + LPS | Significant Decrease | ~40% reduction | [1] |
| IL-8 Secretion | Human Macrophages + LPS | Significant Decrease | ~60% reduction | [1] |
| TNF-α Secretion | Human Plaque Tissue + STAT5A Inhibitor | Significant Decrease | Not specified | [5] |
| IL-8 Secretion | Human Plaque Tissue + STAT5 Inhibitor | Significant Decrease | Not specified | [1] |
| IL-10 Secretion | Human Plaque Tissue + STAT5 Inhibitor | Significant Decrease | Not specified | [1] |
Impact on Core Macrophage Functions
Beyond cytokine release, STAT5a influences fundamental macrophage activities including apoptosis, phagocytosis, and lipid metabolism. Studies using STAT5A knockdown in human macrophages have revealed its role in maintaining a balance between these functions. Silencing STAT5A leads to a significant increase in apoptosis while simultaneously reducing the uptake of lipids.[1][5] Conversely, the ability of macrophages to perform phagocytosis appears to increase after STAT5A silencing, potentially due to an upregulation of scavenger receptor SRA1.[1]
| Macrophage Function | Effect of STAT5a Knockdown | Quantitative Finding | Reference |
| Apoptosis | Increased | Significant increase in apoptotic cells | [1][5] |
| Lipid Uptake | Decreased | Significant decrease in lipid accumulation | [1][5] |
| Phagocytosis | Increased | Significant increase in phagocytic activity | [1] |
| Cell Proliferation | Decreased | Slower growth in response to GM-CSF | [9] |
Role in Macrophage Polarization
The role of STAT5 in macrophage polarization (the differentiation into pro-inflammatory M1 or anti-inflammatory M2 phenotypes) is context-dependent.[10] Some studies associate STAT5 activation with M1 polarization and anti-tumor immune responses.[10] For example, GM-CSF, a potent STAT5 activator, is known to promote a pro-inflammatory M1 macrophage phenotype.[3][11] However, other reports have linked STAT5 to M2 polarization as well, suggesting its function can be influenced by the specific cytokine milieu and tissue microenvironment.[10][12] Loss of STAT5 in macrophages within a tumor microenvironment has been shown to increase the expression of tissue remodeling factors, which is characteristic of an M2-like, pro-tumor phenotype.[4][12]
Experimental Protocols for Studying STAT5a
Investigating the role of STAT5a requires a combination of molecular and cellular techniques. Below are detailed protocols for key experiments.
siRNA-mediated Knockdown of STAT5A in Human Macrophages
(Adapted from Nagenborg et al., 2023)[1]
This protocol describes the transient silencing of the STAT5A gene in primary human macrophages.
-
Cell Culture: Differentiate primary human monocytes into macrophages using GM-CSF.
-
Transfection Reagent Preparation: Use a suitable transfection reagent for primary macrophages (e.g., Viromer Blue). Prepare the transfection complex according to the manufacturer's protocol.
-
siRNA Complex Formation:
-
Dilute gene-specific siRNA (for STAT5A) or a non-targeting control siRNA in buffer to a final concentration of 12.5 nM.
-
Mix with the prepared transfection reagent and incubate to allow complex formation.
-
-
Transfection:
-
Add the siRNA-transfection reagent complexes to the macrophage culture.
-
Incubate for 24 hours.
-
-
Post-Transfection:
-
After 24 hours, replace the medium with fresh culture medium.
-
Allow the cells to rest for an additional 24 hours.
-
-
Verification and Experimentation:
-
Harvest a subset of cells to verify knockdown efficiency via Western Blot or RT-qPCR for STAT5A expression.
-
Use the remaining cells for functional profiling, such as stimulation with LPS for cytokine analysis or assessment of phagocytosis and apoptosis.[1]
-
Western Blot for Phosphorylated STAT5 (p-STAT5)
(General protocol adapted from multiple sources)[6][9]
This method detects the activated, phosphorylated form of STAT5.
-
Cell Lysis:
-
After stimulation (e.g., with GM-CSF for 15-30 minutes), wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT5 (e.g., anti-p-STAT5 (Tyr694)).
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT5 to normalize the results.
Chromatin Immunoprecipitation (ChIP-seq) for STAT5a
(General protocol for macrophage transcription factors)[13][14]
ChIP-seq identifies the genomic regions where STAT5a binds.
-
Cross-linking:
-
Treat macrophages (approx. 10-20 million cells per IP) with a cross-linking agent (e.g., 1% formaldehyde) for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
-
Cell Lysis and Sonication:
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and lyse them in a nuclear lysis buffer.
-
Sonicate the chromatin to shear the DNA into fragments of 200-600 bp.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the cleared chromatin overnight at 4°C with an antibody specific for STAT5a. An IgG control IP should be run in parallel.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing: Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking:
-
Elute the complexes from the beads.
-
Reverse the cross-links by incubating at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA.
-
Sequence the library on a high-throughput sequencing platform.
-
-
Data Analysis: Align reads to a reference genome and use peak-calling algorithms to identify STAT5a binding sites.
Flow Cytometry for Intracellular p-STAT5
(Adapted from multiple sources)[6][15][16]
This protocol allows for the quantification of STAT5a phosphorylation at a single-cell level within different macrophage populations.
-
Cell Stimulation: Stimulate macrophages with the desired agonist (e.g., GM-CSF) for a short period (e.g., 15 minutes) at 37°C. Include an unstimulated control.
-
Fixation: Immediately fix the cells by adding formaldehyde (e.g., to a final concentration of 1.6%) to stop the signaling cascade. Incubate for 10 minutes at 37°C.
-
Permeabilization:
-
Wash the fixed cells with PBS.
-
Permeabilize the cells by adding ice-cold 90-100% methanol and incubating on ice for 30 minutes. This step is crucial for allowing the antibody to access intracellular targets.
-
-
Staining:
-
Wash the permeabilized cells to remove the methanol.
-
Stain with a fluorochrome-conjugated antibody against intracellular p-STAT5 (Tyr694).
-
If desired, co-stain with antibodies against surface markers (e.g., CD11b, CD68) to identify specific macrophage populations.
-
-
Data Acquisition: Analyze the cells on a flow cytometer.
-
Analysis: Gate on the macrophage population of interest and quantify the median fluorescence intensity (MFI) of the p-STAT5 signal or the percentage of p-STAT5 positive cells compared to the unstimulated control.
STAT5a: A Multifaceted Regulator and Therapeutic Target
The evidence clearly identifies STAT5a as a central node in the regulation of macrophage inflammatory and functional responses. Its activation by GM-CSF drives a pro-inflammatory program, while its inhibition can dampen this response and alter core cellular functions like survival and metabolism.
References
- 1. GM-CSF-activated STAT5A regulates macrophage functions and inflammation in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stat5a signal transducer and activator of transcription 5A [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Frontiers | GM-CSF-activated STAT5A regulates macrophage functions and inflammation in atherosclerosis [frontiersin.org]
- 4. experts.umn.edu [experts.umn.edu]
- 5. GM-CSF-activated STAT5A regulates macrophage functions and inflammation in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signal transduction activator of transcription 5 (STAT5) dysfunction in autoimmune monocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Granulocyte-macrophage colony-stimulating factor preferentially activates the 94-kD STAT5A and an 80-kD STAT5A isoform in human peripheral blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. STAT5A-deficient mice demonstrate a defect in granulocyte-macrophage colony-stimulating factor-induced proliferation and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. STAT5 is activated in macrophages by breast cancer cell-derived factors and regulates macrophage function in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Chromatin Immunoprecipitation in Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Frontiers | Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Stafia-1-dipivaloyloxymethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stafia-1 is a potent and selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 5a (STAT5a). It demonstrates significant selectivity for STAT5a over the closely related STAT5b and other STAT family members. The Stafia-1-dipivaloyloxymethyl ester is a cell-permeable prodrug of Stafia-1, designed to facilitate its entry into cells where it is then converted to the active inhibitor. This modification allows for the study of STAT5a inhibition in cellular contexts.[1][2][3] This document provides detailed experimental protocols for the application of this compound in biomedical research, particularly for investigating its effects on leukemia cell lines.
Mechanism of Action
Stafia-1 exerts its inhibitory effect by targeting the SH2 domain of STAT5a.[4] The SH2 domain is crucial for the dimerization of STAT proteins upon phosphorylation, a critical step for their subsequent translocation to the nucleus and initiation of gene transcription. By binding to the STAT5a SH2 domain, Stafia-1 prevents this dimerization, thereby inhibiting the downstream signaling cascade. The dipivaloyloxymethyl ester prodrug is designed to be cleaved by intracellular esterases, releasing the active Stafia-1 molecule within the cell.
Data Presentation
The following tables summarize the quantitative data for Stafia-1, the active form of the dipivaloyloxymethyl ester prodrug.
Table 1: In Vitro Inhibition of STAT Proteins by Stafia-1
| Target | IC50 (μM) | Ki (μM) | Selectivity vs. STAT5a |
| STAT5a | 22.2 | 10.9 | - |
| STAT5b | >200 (37% inhibition at 200 μM) | - | >9-fold |
| STAT1 | >200 | - | >9-fold |
| STAT3 | >200 | - | >9-fold |
| STAT4 | >200 | - | >9-fold |
| STAT6 | >200 | - | >9-fold |
Data obtained from fluorescence polarization assays.[4][5]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Concentration Range (μM) | Observed Effect |
| K562 (Human Leukemia) | Western Blot | 0-200 | Dose-dependent decrease in pSTAT5a levels |
| K562 (Human Leukemia) | Western Blot | 0-200 | No significant inhibition of pSTAT5b |
Data is based on studies using STAT5a/b-GFP-transfected K562 cells.[6][7]
Signaling Pathway Diagram
References
- 1. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stafia-1: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mesoscale.com [mesoscale.com]
- 6. ulab360.com [ulab360.com]
- 7. nsjbio.com [nsjbio.com]
Application Notes and Protocols: Utilizing Stafia-1-dipivaloyloxymethyl ester in Human Leukemia Cell Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stafia-1-dipivaloyloxymethyl ester is a cell-permeable phosphonate prodrug of Stafia-1, a novel and selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 5a (STAT5a).[1] Constitutive activation of the STAT5 signaling pathway is a critical driver in the pathogenesis of various hematological malignancies, including human leukemias, by promoting cell proliferation and inhibiting apoptosis.[2][3][4][5] this compound provides a valuable tool for investigating the specific roles of STAT5a in leukemia cell biology and for exploring its potential as a therapeutic target. These application notes provide detailed protocols for assessing the effects of this compound on human leukemia cells.
Mechanism of Action
This compound is designed to efficiently cross the cell membrane, where it is subsequently metabolized to its active form, Stafia-1. The active compound selectively targets the SH2 domain of STAT5a, preventing its phosphorylation and subsequent dimerization.[6] This inhibition blocks the translocation of STAT5a to the nucleus, thereby downregulating the transcription of target genes essential for cell survival and proliferation, such as Bcl-2, Mcl-1, Pim-1, and Cyclin D2.[7] The selective inhibition of STAT5a over the highly homologous STAT5b allows for precise dissection of their respective roles in leukemogenesis.
Data Presentation
While specific quantitative data for this compound in human leukemia cell lines are not extensively available in public literature, the following tables represent the expected outcomes based on the activity of selective STAT5 inhibitors.
Table 1: Expected Cell Viability (IC50) of this compound in Human Leukemia Cell Lines
| Cell Line | Leukemia Type | Expected IC₅₀ (µM) after 72h |
| K562 | Chronic Myeloid Leukemia (CML) | 5 - 20 |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 10 - 30 |
| MV4-11 | Acute Myeloid Leukemia (AML) | 10 - 30 |
| SUP-B15 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 15 - 40 |
Note: These are estimated values based on the known activity of STAT5 inhibitors. Actual IC₅₀ values should be determined empirically.
Table 2: Expected Apoptosis Induction by this compound in K562 Cells
| Treatment Concentration (µM) | Incubation Time (h) | Expected % Apoptotic Cells (Annexin V+) |
| 0 (Vehicle Control) | 48 | < 5% |
| 10 | 48 | 20 - 35% |
| 25 | 48 | 40 - 60% |
| 50 | 48 | > 70% |
Note: These are illustrative percentages. Actual apoptosis rates will vary based on experimental conditions.
Mandatory Visualizations
Caption: Inhibition of the STAT5a signaling pathway by Stafia-1.
Caption: General workflow for experimental analysis.
Experimental Protocols
Cell Culture and Treatment
Materials:
-
Human leukemia cell lines (e.g., K562, MOLM-13)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
DMSO (vehicle control)
-
6-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Maintain leukemia cell lines in suspension culture in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells at a density of 0.5-1.0 x 10⁵ cells/mL for experiments.[8]
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Add the desired concentrations of the compound or an equivalent volume of DMSO (vehicle control) to the cell cultures.
-
Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours) before proceeding to downstream assays.
Cell Viability Assay (MTT/MTS Assay)
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Protocol:
-
Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS solution to each well of the 96-well plate.[9][10]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
For the MTT assay, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[10]
-
Measure the absorbance at a wavelength of 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.[9]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V/PI Staining)
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest approximately 1-5 x 10⁵ cells by centrifugation (300 x g for 5 minutes).
-
Wash the cells once with cold PBS and then resuspend them in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[12] Viable cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Western Blot Analysis
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT5a (Tyr694), anti-STAT5a, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Harvest cells and lyse them in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein expression levels to a loading control like GAPDH.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Suppression of STAT5A and STAT5B chronic myeloid leukemia cells via siRNA and antisense-oligonucleotide applications with the induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of STAT5A and STAT5B chronic myeloid leukemia cells via siRNA and antisense-oligonucleotide applications with the induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of the STAT5 proteins in the proliferation and apoptosis of the CML and AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cooperative Relationship between STAT5 and Reactive Oxygen Species in Leukemia: Mechanism and Therapeutic Potential [mdpi.com]
- 6. oncotarget.com [oncotarget.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. texaschildrens.org [texaschildrens.org]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stafia-1-dipivaloyloxymethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stafia-1 is the first identified small-molecule inhibitor that demonstrates selectivity for the Signal Transducer and Activator of Transcription 5a (STAT5a) protein over its close homolog STAT5b and other STAT family members.[1][2][3][4] It functions by targeting the SH2 domain of STAT5a, a critical step for its activation via tyrosine phosphorylation.[4] The Stafia-1-dipivaloyloxymethyl ester is a cell-permeable prodrug version of Stafia-1, designed to facilitate its entry into cells for intracellular studies.[2][4] Once inside the cell, it is converted to its active form, Stafia-1. These application notes provide detailed protocols for setting up in vitro assays to characterize the inhibitory activity of Stafia-1 and its prodrug on STAT5a.
Mechanism of Action and Signaling Pathway
Stafia-1 inhibits the JAK/STAT signaling pathway by preventing the phosphorylation and subsequent activation of STAT5a. This pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, where STAT proteins act as transcription factors to regulate gene expression involved in cell proliferation, differentiation, and survival. The diagram below illustrates the canonical JAK/STAT pathway and the point of inhibition by Stafia-1.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Stafia-1: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of pSTAT5a Using Stafia-1-dipivaloyloxymethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 5a (STAT5a) is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival. Its phosphorylation at tyrosine 694 (pSTAT5a) is a key activation event. Stafia-1 is a selective inhibitor of STAT5a, and its cell-permeable prodrug, Stafia-1-dipivaloyloxymethyl ester, allows for the effective study of STAT5a signaling in cellular contexts.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in the analysis of pSTAT5a levels by Western blot, particularly in human leukemia cell lines such as K562.
Mechanism of Action
This compound is a cell-permeable prodrug that, once inside the cell, is hydrolyzed by intracellular esterases to release the active STAT5a inhibitor, Stafia-1. Stafia-1 selectively inhibits the function of STAT5a, with a reported IC50 of 22.2 µM, showing at least 9-fold selectivity over the closely related STAT5b.[1] By inhibiting STAT5a, Stafia-1 prevents its phosphorylation, subsequent dimerization, and nuclear translocation, thereby downregulating the expression of target genes involved in cell survival and proliferation.
Data Presentation
Table 1: this compound Activity
| Parameter | Value | Cell Line | Notes |
| Stafia-1 IC50 (for STAT5a) | 22.2 µM | - | In vitro measurement of the active inhibitor, Stafia-1. |
| Effective Concentration | 0 - 200 µM | K562 | Dose-dependent decrease in pSTAT5a expression observed in human leukemia cells.[4][5] |
| Recommended Treatment Time | 6 hours | K562 | Based on studies with other STAT5 inhibitors in this cell line. Optimal time may vary. |
Signaling Pathway
The following diagram illustrates the signaling pathway leading to STAT5a phosphorylation and its inhibition by Stafia-1.
References
- 1. Stafia-1: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell Culture Treatment with Pivaloyloxymethyl Ester Prodrugs
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of pivaloyloxymethyl (POM) ester-containing prodrugs, such as the conceptual "Stafia-1-dipivaloyloxymethyl ester," in a cell culture setting. The protocols outlined below are designed to ensure compound stability, solubility, and optimal delivery to target cells, thereby enabling accurate and reproducible experimental outcomes.
Introduction to Pivaloyloxymethyl Ester Prodrugs
Pivaloyloxymethyl (POM) ester moieties are frequently employed in drug design to create prodrugs with enhanced cell permeability. These lipophilic groups mask charged functionalities, such as phosphates, allowing the molecule to passively diffuse across the cell membrane. Once inside the cell, endogenous esterases cleave the POM groups, releasing the active, often charged, parent drug to exert its biological effect. This strategy has been successfully used to improve the cellular potency of various compounds.
General Cell Culture Conditions
Successful treatment of cells with any compound requires a stable and sterile environment. Adherence to standard aseptic cell culture techniques is paramount to prevent contamination from bacteria, fungi, and mycoplasma.
Key environmental parameters to maintain:
-
Sterility: All procedures should be conducted in a certified microbiological safety cabinet. All reagents and equipment must be sterile.
-
Temperature: For mammalian cell lines, a constant temperature of 37°C is typically required.
-
CO₂: A humidified atmosphere with 5% CO₂ is standard for maintaining the pH of the culture medium.
-
Osmotic Pressure: The osmotic pressure of the culture medium should be maintained within a range of 260-320 mOsm/kg to ensure cell viability.
Protocol for Solubilizing and Diluting Pivaloyloxymethyl Ester Prodrugs
Due to their lipophilic nature, POM ester prodrugs often have low solubility in aqueous solutions like cell culture media. A carefully planned solubilization strategy is crucial to avoid precipitation and ensure accurate dosing. The following three-step protocol is recommended for preparing a working solution.
Materials:
-
Pivaloyloxymethyl ester prodrug (e.g., this compound)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Dissolve the POM ester prodrug in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing briefly. This stock solution can often be stored at -20°C or -80°C, but always refer to the manufacturer's stability data.
-
-
Intermediate Dilution in Serum:
-
Pre-warm a small volume of FBS to approximately 50°C in a water bath.
-
Perform a 10-fold dilution of the DMSO stock solution in the pre-warmed FBS. For example, add 10 µL of the 10 mM stock to 90 µL of warm FBS to get a 1 mM intermediate solution.
-
Keep this intermediate solution warm (e.g., on a heat block at ~40°C) to maintain solubility.
-
-
Final Dilution in Cell Culture Medium:
-
Pre-warm the complete cell culture medium (containing the desired final concentration of FBS, typically 1-10%) to 37°C.
-
Perform the final dilution of the intermediate serum-drug solution into the pre-warmed cell culture medium to achieve the desired final treatment concentration (e.g., 100 µM).[1][2]
-
Mix gently but thoroughly by inverting the tube or pipetting up and down.
-
Note on Solvent Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤ 0.5%, as higher concentrations can be toxic to cells.
Experimental Protocol: Cell Treatment and Viability Assay
This protocol outlines a general workflow for treating adherent cells with a POM ester prodrug and assessing the effect on cell viability using a standard MTT assay.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well tissue culture plates, flat-bottom
-
Prepared working solution of the POM ester prodrug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the cells of interest to ~80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh, complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium).
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the POM ester prodrug working solution in complete cell culture medium.
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the medium containing the desired concentrations of the compound (and a vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay for Cell Viability:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Presentation
Quantitative data from experiments should be summarized for clarity and ease of comparison.
Table 1: Example Data for a Hypothetical this compound
| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) | Max Inhibition (%) |
| Jurkat | 24 | 0.041 | 95 |
| HeLa | 24 | 0.150 | 92 |
| A549 | 48 | 0.095 | 98 |
Visualizations
Diagrams can effectively illustrate complex biological pathways and experimental workflows.
Caption: Mechanism of action for a POM ester prodrug.
Caption: Experimental workflow for cell viability assay.
Stability Considerations
The stability of the POM ester prodrug in cell culture medium is a critical factor. Some ester-containing compounds can be hydrolyzed in aqueous media, even without enzymatic activity. It is advisable to perform stability tests.[3] This can be done by incubating the compound in the cell culture medium for the duration of the experiment, and then analyzing its concentration, for example, by LC-MS/MS.[3] If the compound is found to be unstable, more frequent media changes with freshly prepared compound may be necessary to maintain the desired concentration.[3]
References
Stafia-1-dipivaloyloxymethyl ester dose-response curve generation
A review of the scientific literature indicates a case of mistaken identity: Stafia-1 and its derivatives are established inhibitors of the STAT5a signaling pathway, not agonists of the STING pathway as requested.
It is imperative for researchers, scientists, and drug development professionals to begin with an accurate understanding of a compound's mechanism of action. While the request was for an application note on Stafia-1-dipivaloyloxymethyl ester as a STING (Stimulator of Interferon Genes) agonist, extensive investigation of published research reveals that this compound's activity is centered on a different cellular target.
Stafia-1 is recognized as the first small molecule inhibitor that shows a preference for STAT5a (Signal Transducer and Activator of Transcription 5a) over its close homolog, STAT5b.[1][2][3] The STAT family of transcription factors are crucial mediators of cytokine signaling, playing a key role in cell proliferation and survival. In many forms of cancer, the STAT5 pathway is constitutively active, making it a significant target for therapeutic intervention.[4]
The dipivaloyloxymethyl ester form of Stafia-1 is a prodrug modification. This chemical alteration is designed to improve the cell permeability of the parent compound, Stafia-1, allowing it to more effectively reach its intracellular target, STAT5a.
In contrast, the STING pathway is a fundamental component of the innate immune system. It acts as a sensor for cytosolic DNA, which can be an indicator of viral infection or cellular damage. Activation of the STING pathway leads to the production of type I interferons and other inflammatory cytokines, mounting an immune response. Consequently, STING agonists are under active investigation as potential cancer immunotherapies.
Given the distinct and unrelated functions of the STAT5a and STING pathways, the creation of a protocol for generating a dose-response curve of this compound as a STING agonist would be scientifically unfounded and misleading. Dose-response studies for Stafia-1 and its derivatives would correctly focus on assays that measure the inhibition of STAT5a phosphorylation or downstream gene expression regulated by STAT5a.
Therefore, this document will not provide an application note or protocol for the requested purpose. Researchers are strongly advised to consult the scientific literature to inform their experimental design based on the established mechanism of action for any given compound.
To illustrate the distinct nature of these two pathways, a conceptual diagram of the STAT5a signaling pathway is provided below.
References
Application of Stafia-1-dipivaloyloxymethyl Ester in Atherosclerosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events. Emerging research has identified the Signal Transducer and Activator of Transcription 5a (STAT5a) as a key player in the pathogenesis of atherosclerosis. STAT5a is notably upregulated in unstable atherosclerotic plaques and is involved in pro-inflammatory processes within macrophages and endothelial cells, contributing to endothelial dysfunction, a critical early stage of the disease.[1][2][3][4][5]
Stafia-1 is a selective inhibitor of STAT5a.[6][7][8] To enhance its cell permeability and bioavailability for research applications, a prodrug form, such as Stafia-1-dipivaloyloxymethyl ester, is a logical formulation. The dipivaloyloxymethyl ester moiety is a common chemical group used to create prodrugs that can be cleaved by intracellular esterases, releasing the active Stafia-1 molecule inside the cell. This application note details the potential uses and experimental protocols for this compound in the investigation of atherosclerosis.
Principle of Action
This compound, upon entering a cell, is metabolized into its active form, Stafia-1. Stafia-1 then selectively binds to and inhibits the STAT5a protein, preventing its phosphorylation and subsequent translocation to the nucleus. This blockade of STAT5a signaling can interrupt downstream inflammatory pathways implicated in the development and progression of atherosclerosis.
Potential Applications in Atherosclerosis Research
-
Investigation of Macrophage Polarization and Foam Cell Formation: Studying the effect of STAT5a inhibition on macrophage activation, lipid uptake, and transformation into foam cells, a hallmark of atherosclerotic lesions.
-
Elucidation of Endothelial Dysfunction Mechanisms: Assessing the role of STAT5a in endothelial cell activation, expression of adhesion molecules, and nitric oxide (NO) bioavailability.
-
Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration: Examining the impact of STAT5a blockade on the pathological proliferation and migration of VSMCs in plaque formation.
-
In Vivo Studies of Plaque Development and Stability: Utilizing animal models of atherosclerosis to determine the therapeutic potential of this compound in reducing plaque size and promoting plaque stability.
Quantitative Data Summary
| Parameter | Stafia-1 (Active Compound) | Reference |
| Target | Signal Transducer and Activator of Transcription 5a (STAT5a) | [6][7] |
| Selectivity | Selective for STAT5a over other STAT family members | [6][7][8] |
| Prodrug Moiety | Dipivaloyloxymethyl ester (hypothesized for improved cell permeability) | N/A |
Experimental Protocols
In Vitro: Inhibition of Inflammatory Cytokine Production in Macrophages
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in macrophages.
Materials:
-
Murine or human macrophage cell line (e.g., RAW 264.7 or THP-1)
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium and supplements
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Culture macrophages to 80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits according to the manufacturer's instructions.
In Vivo: Assessment of Atherosclerotic Plaque Development in ApoE-/- Mice
Objective: To evaluate the effect of this compound on the development of atherosclerotic plaques in a murine model.
Materials:
-
Apolipoprotein E-deficient (ApoE-/-) mice
-
High-fat diet (HFD)
-
This compound
-
Vehicle control (e.g., corn oil)
-
Oil Red O stain
Procedure:
-
Wean 6-week-old ApoE-/- mice onto a high-fat diet.
-
After 4 weeks of HFD, divide the mice into two groups: a control group receiving vehicle and a treatment group receiving this compound (e.g., 10 mg/kg/day via oral gavage).
-
Continue the treatment for 12 weeks.
-
At the end of the treatment period, euthanize the mice and perfuse the vasculature with saline.
-
Dissect the aorta and fix in 4% paraformaldehyde.
-
Stain the aorta en face with Oil Red O to visualize atherosclerotic lesions.
-
Quantify the lesion area as a percentage of the total aortic surface area using image analysis software.
Visualizations
Caption: Stafia-1 Mechanism of Action in Inhibiting STAT5a Signaling.
Caption: Experimental Workflow for In Vivo Atherosclerosis Plaque Assessment.
References
- 1. GM-CSF-activated STAT5A regulates macrophage functions and inflammation in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | GM-CSF-activated STAT5A regulates macrophage functions and inflammation in atherosclerosis [frontiersin.org]
- 3. bhf.org.uk [bhf.org.uk]
- 4. STAT5 inhibitor attenuates atherosclerosis via inhibition of inflammation: the role of STAT5 in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BS28 Endothelial STAT5A is enriched at atheroprone regions of the aorta and drives inflammation in response to low shear stress | Heart [heart.bmj.com]
- 6. Stafia-1: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying T-Cell Differentiation using Stafia-1-dipivaloyloxymethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The differentiation of naive CD4+ T helper (Th) cells into distinct effector lineages, such as regulatory T cells (Tregs) and T helper 17 (Th17) cells, is a critical process in orchestrating adaptive immune responses. The transcription factor Signal Transducer and Activator of Transcription 5a (STAT5a) plays a pivotal role in this intricate regulatory network. Activated primarily by cytokines like Interleukin-2 (IL-2), STAT5a is essential for the development and maintenance of immunosuppressive Tregs, largely through the induction of the master regulator Foxp3. Conversely, STAT5 signaling often antagonizes the differentiation of pro-inflammatory Th17 cells, which are dependent on the transcription factor RORγt.
Stafia-1 is a selective small-molecule inhibitor of STAT5a.[1] To facilitate its use in cellular assays, it can be rendered cell-permeable through derivatization into a prodrug, such as Stafia-1-dipivaloyloxymethyl ester. This prodrug moiety is designed to be cleaved by intracellular esterases, releasing the active Stafia-1 inhibitor within the cell. These application notes provide a comprehensive guide for utilizing this compound to study its impact on the differentiation of Treg and Th17 cells from naive CD4+ T cells in vitro.
Mechanism of Action
Stafia-1 selectively binds to the SH2 domain of STAT5a, preventing its phosphorylation and subsequent dimerization and nuclear translocation.[1] By inhibiting STAT5a activation, this compound is expected to modulate the expression of STAT5a target genes, thereby influencing T-cell fate decisions. The reciprocal relationship between STAT5 and STAT3 signaling pathways is central to the balance between Treg and Th17 differentiation. STAT5 activation promotes Treg differentiation by directly binding to the Foxp3 gene locus, while it can inhibit Th17 differentiation by competing with STAT3 for binding to the Il17 locus.[2][3] Therefore, selective inhibition of STAT5a with Stafia-1 is hypothesized to decrease Treg differentiation and potentially enhance Th17 differentiation.
Data Presentation
The following tables summarize the expected quantitative effects of STAT5a inhibition on T-cell differentiation based on published data from studies using STAT5 inhibitors or genetic knockout models. These data serve as a reference for the anticipated outcomes when using this compound.
Table 1: Effect of STAT5a Inhibition on T-Cell Subset Differentiation
| Cell Type | Treatment Condition | Parameter Measured | Expected Outcome with Stafia-1 | Reference |
| Murine CD4+ T cells | STAT5a/b knockout | % of Foxp3+ CD4+ T cells in thymus | Significant decrease | [2] |
| Human CD4+ T cells | STAT5B knockdown | % of Foxp3+ CD4+ T cells | ~50% reduction in Foxp3 MFI | [4] |
| Murine CD4+ T cells | IL-2 blockade (inhibits STAT5) | % of IL-17+ cells (Th9 condition) | Increase | [1] |
| Human CD4+ T cells | STAT5 inhibitor | % of iTregs | Significant decrease | [5] |
Table 2: Effect of STAT5a Inhibition on Key Transcription Factors and Cytokines
| Parameter | Method of STAT5 Inhibition | Cell Type | Expected Change with Stafia-1 | Fold Change/Magnitude | Reference |
| Foxp3 Expression | STAT5a/b knockout | Murine thymocytes | Decrease | ~50% reduction in % of Foxp3+ cells | [2] |
| RORγt Expression | IL-2 blockade (inhibits STAT5) | Murine CD4+ T cells | Increase | Significant induction | [1] |
| IL-17 Production | Constitutively active STAT5 | Murine CD4+ T cells | Increase (due to inhibition of STAT5) | Reversal of IL-2 mediated inhibition | [6] |
| IL-10 Production | IL-2 stimulation (activates STAT5) | Human regulatory T cells | Decrease | IL-2 enhances IL-10 production | [7] |
Experimental Protocols
The following are detailed protocols for in vitro differentiation of human Treg and Th17 cells, which can be adapted to include treatment with this compound.
Protocol 1: In Vitro Differentiation of Human Induced Regulatory T cells (iTregs)
This protocol describes the differentiation of naive human CD4+ T cells into iTregs and the assessment of the effect of this compound.
Materials:
-
Ficoll-Paque PLUS
-
PBS (Phosphate Buffered Saline)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Naive CD4+ T Cell Isolation Kit (e.g., Miltenyi Biotec)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 10 mM HEPES, and 50 µM 2-mercaptoethanol
-
Human anti-CD3/CD28 T-cell activator beads
-
Recombinant human IL-2
-
Recombinant human TGF-β1
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
96-well round-bottom culture plates
-
Flow cytometry antibodies: Anti-CD4, Anti-CD25, Anti-Foxp3
-
Foxp3/Transcription Factor Staining Buffer Set
Procedure:
-
Isolation of Naive CD4+ T cells:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate naive CD4+ T cells (CD4+CD45RA+) from PBMCs using a negative selection magnetic bead-based kit according to the manufacturer's instructions. Purity should be >95%.
-
-
Cell Culture and Differentiation:
-
Resuspend the isolated naive CD4+ T cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
In a 96-well round-bottom plate, add 100 µL of the cell suspension to each well.
-
Add anti-CD3/CD28 beads at a bead-to-cell ratio of 1:2.
-
Add recombinant human TGF-β1 to a final concentration of 5 ng/mL.
-
Add recombinant human IL-2 to a final concentration of 100 U/mL.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the desired final concentrations to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest Stafia-1 concentration.
-
Bring the final volume in each well to 200 µL with complete RPMI-1640 medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-5 days.
-
-
Flow Cytometry Analysis:
-
After the incubation period, harvest the cells.
-
Stain for surface markers (CD4, CD25) according to standard protocols.
-
Fix and permeabilize the cells using a Foxp3/Transcription Factor Staining Buffer Set.
-
Perform intracellular staining for Foxp3.
-
Analyze the percentage of CD4+CD25+Foxp3+ cells by flow cytometry.
-
Protocol 2: In Vitro Differentiation of Human Th17 Cells
This protocol outlines the differentiation of naive human CD4+ T cells into Th17 cells and the evaluation of the effect of this compound.
Materials:
-
All materials listed in Protocol 1.
-
Recombinant human IL-6
-
Recombinant human IL-1β
-
Recombinant human IL-23
-
Anti-human IFN-γ neutralizing antibody
-
Anti-human IL-4 neutralizing antibody
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Flow cytometry antibodies: Anti-CD4, Anti-IL-17A, Anti-RORγt
Procedure:
-
Isolation of Naive CD4+ T cells:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Culture and Differentiation:
-
Resuspend the isolated naive CD4+ T cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
In a 24-well plate, add 500 µL of the cell suspension to each well.
-
Add anti-CD3/CD28 beads at a bead-to-cell ratio of 1:2.
-
Add the Th17 polarizing cytokine cocktail:
-
IL-6 (20 ng/mL)
-
IL-1β (10 ng/mL)
-
IL-23 (20 ng/mL)
-
TGF-β1 (2 ng/mL)
-
Anti-IFN-γ (10 µg/mL)
-
Anti-IL-4 (10 µg/mL)
-
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the desired final concentrations to the respective wells. Include a vehicle control (DMSO).
-
Bring the final volume in each well to 1 mL with complete RPMI-1640 medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 6-7 days.
-
-
Restimulation and Intracellular Cytokine Staining:
-
On the day of analysis, restimulate the cells by adding PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor for the last 4-6 hours of culture.
-
Harvest the cells and stain for the surface marker CD4.
-
Fix and permeabilize the cells using a Foxp3/Transcription Factor Staining Buffer Set.
-
Perform intracellular staining for IL-17A and RORγt.
-
Analyze the percentage of CD4+IL-17A+ and CD4+RORγt+ cells by flow cytometry.
-
Troubleshooting
-
Low differentiation efficiency: Ensure high purity of naive CD4+ T cells. Titrate cytokine concentrations and check their bioactivity. Optimize the bead-to-cell ratio for T-cell activation.
-
High cell death: Use high-quality FBS and handle cells gently. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).
-
Variability between experiments: Use cells from the same donor for comparative experiments. Prepare fresh cytokine and inhibitor dilutions for each experiment.
Conclusion
This compound represents a valuable tool for dissecting the role of STAT5a in T-cell differentiation. By selectively inhibiting STAT5a, researchers can investigate the downstream consequences on the Treg/Th17 axis and other T-cell lineages. The provided protocols and expected outcomes offer a solid foundation for designing and interpreting experiments aimed at understanding the immunomodulatory effects of targeting the STAT5a pathway.
References
- 1. STAT5 represses a STAT3-independent Th17-like program during Th9 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonredundant roles for Stat5a/b in directly regulating Foxp3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insufficient phosphorylation of STAT5 in Tregs inhibits the expression of BLIMP-1 but not IRF4, reduction the proportion of Tregs in pediatric aplastic anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiating the roles of STAT5B and STAT5A in human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT5 polarization promotes iTregs and suppresses human T-cell alloresponses while preserving CTL capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opposing regulation of the Il17 locus through direct, reciprocal actions of STAT3 and STAT5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-2 activation of STAT5 enhances production of IL-10 from human cytotoxic regulatory T cells, HOZOT - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Stafia-1-dipivaloyloxymethyl ester Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stafia-1-dipivaloyloxymethyl ester is a cell-permeable prodrug of Stafia-1, a selective inhibitor of Signal Transducer and Activator of Transcription 5a (STAT5a).[1][2] Accurate and consistent preparation of stock solutions is critical for reliable experimental outcomes in cell-based assays and preclinical studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure stability and efficacy for research applications.
Chemical Properties and Data
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate stock solution preparation and experimental design.
Table 1: Quantitative Data for this compound
| Property | Value | Source |
| Molecular Weight | 750.74 g/mol | [1][3] |
| Molecular Formula | C37H48FO13P | [1][3] |
| Purity | Typically ≥98% | [4] |
| Solubility | Soluble in DMSO | [4] |
| CAS Number | 2582755-72-2 | [4] |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a high-concentration stock solution of this compound.
2.1. Materials and Equipment
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials (amber or covered in foil)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
2.2. Stock Solution Preparation (e.g., 10 mM)
-
Pre-analysis: Before opening, bring the vial of this compound to room temperature to prevent condensation of moisture.
-
Weighing: On a calibrated analytical balance, accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.51 mg of this compound (see calculation below).
-
Dissolution:
-
Transfer the weighed compound into a sterile, light-protected tube.
-
Add the calculated volume of anhydrous DMSO. For a 10 mM solution with 7.51 mg of the compound, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
-
Sterilization (Optional): If required for your application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes. This minimizes freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
-
Calculation for a 10 mM Stock Solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = (0.010 mol/L) x (0.001 L) x (750.74 g/mol ) x (1000 mg/g) = 7.51 mg
Working Solution Preparation
For cell-based assays, the concentrated DMSO stock solution must be further diluted in an appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the working solution is non-toxic to the cells (typically ≤ 0.5%).
Signaling Pathway and Experimental Workflow
Stafia-1 selectively inhibits the STAT5a transcription factor.[1][2] The dipivaloyloxymethyl ester prodrug facilitates cell permeability, whereupon it is hydrolyzed to the active Stafia-1 inhibitor. The following diagrams illustrate the targeted signaling pathway and a general workflow for utilizing the stock solution.
Figure 1. Mechanism of action of Stafia-1.
Figure 2. Stock solution preparation and use.
Safety and Handling Precautions
-
This compound is for research use only.
-
Handle the compound and its solutions in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for more detailed safety information.
Stability and Storage Summary
-
Solid: Store the solid compound at -20°C, protected from light and moisture.
-
Stock Solution: As a general guideline for ester prodrugs, which can be susceptible to hydrolysis, it is recommended to use fresh, anhydrous DMSO for preparing the stock solution. Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation.[4] Avoid repeated freeze-thaw cycles. The presence of water can reduce the stability of ester compounds in DMSO.[5][6]
By following these guidelines, researchers can ensure the preparation of high-quality this compound stock solutions for reproducible and reliable experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stafia-1: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labshake.com [labshake.com]
- 4. This compound - CAS:2582755-72-2 - KKL Med Inc. [kklmed.com]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stafia-1-dipivaloyloxymethyl ester Treatment of Ex Vivo Tissue Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stafia-1 is the first identified selective inhibitor of Signal Transducer and Activator of Transcription 5a (STAT5a), a key signaling protein implicated in various cellular processes, including proliferation, differentiation, and survival.[1][2] Aberrant STAT5a activity is associated with the progression of numerous cancers. Stafia-1 exhibits high selectivity for STAT5a over the closely related STAT5b and other STAT family members.[1][2] For effective intracellular delivery, Stafia-1 has been formulated as a cell-permeable prodrug, Stafia-1-dipivaloyloxymethyl ester. This prodrug design facilitates its passage across the cell membrane, whereupon it is intracellularly converted to the active Stafia-1 molecule.
Ex vivo tissue slice culture offers a physiologically relevant model for studying drug efficacy by preserving the native tumor microenvironment, including the complex interplay between tumor cells, stromal components, and the extracellular matrix.[3][4] This document provides detailed application notes and a comprehensive protocol for the treatment of ex vivo tissue slices with this compound to evaluate its therapeutic potential.
Mechanism of Action
Stafia-1 selectively binds to the SH2 domain of STAT5a, preventing its phosphorylation and subsequent activation.[2] This inhibition blocks the downstream signaling cascade, leading to the modulation of STAT5a target genes involved in cell cycle progression and apoptosis.
Data Presentation
The following table summarizes the key inhibitory concentrations of Stafia-1, which can be used as a reference for designing dose-response studies in ex vivo tissue slices.
| Parameter | Value | Reference |
| IC50 (STAT5a) | 22.2 µM | [1][2] |
| Ki (STAT5a) | 10.9 µM | [1][2] |
| Selectivity | >9-fold over STAT5b | [1][2] |
Signaling Pathway
The diagram below illustrates the targeted STAT5a signaling pathway and the inhibitory action of Stafia-1.
Caption: Stafia-1 inhibits STAT5a phosphorylation, blocking downstream signaling.
Experimental Protocols
I. Preparation of Ex Vivo Tissue Slices
This protocol is adapted from established methods for creating precision-cut tissue slices.[3][5]
Materials:
-
Fresh tumor tissue
-
Vibratome (e.g., Leica VT1200 S)
-
Low-melting-point agarose
-
Ice-cold Hank's Balanced Salt Solution (HBSS)
-
Culture medium (e.g., DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
6-well plates with cell culture inserts (0.4 µm pore size)
Procedure:
-
Immediately place the freshly resected tumor tissue in ice-cold HBSS.
-
Embed the tissue in low-melting-point agarose.
-
Use a vibratome to cut the tissue into 250-300 µm thick slices.
-
Carefully transfer the slices onto cell culture inserts in 6-well plates containing pre-warmed culture medium.
-
Incubate the slices at 37°C in a humidified atmosphere with 5% CO2 for a recovery period of 2-4 hours before treatment.
II. This compound Treatment
Materials:
-
This compound stock solution (in DMSO)
-
Culture medium
Procedure:
-
Prepare a series of working solutions of this compound by diluting the stock solution in culture medium. It is recommended to test a concentration range based on the IC50 of Stafia-1 (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
After the recovery period, replace the medium in each well with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate the tissue slices for the desired treatment period (e.g., 24, 48, or 72 hours).[3]
Experimental Workflow
The following diagram outlines the key steps from tissue acquisition to data analysis.
Caption: A generalized workflow for ex vivo tissue slice treatment and analysis.
III. Analysis of Treatment Efficacy
A. Viability Assays To quantify the cytotoxic or cytostatic effects of the treatment, a viability assay is recommended.
-
MTT Assay: Measures metabolic activity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.[5]
Procedure (General):
-
At the end of the treatment period, transfer the tissue slices to a new plate.
-
Follow the manufacturer's protocol for the chosen viability assay.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the results to the vehicle-treated control group.
B. Western Blot Analysis To confirm the on-target effect of Stafia-1, perform a Western blot to assess the phosphorylation status of STAT5a.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Antibodies: anti-phospho-STAT5a (Tyr694), anti-total STAT5a, and a loading control (e.g., GAPDH or β-actin)
-
Chemiluminescent substrate
Procedure:
-
Homogenize the tissue slices in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary and appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and calculate the ratio of phosphorylated STAT5a to total STAT5a.
C. Immunohistochemistry (IHC) IHC can be used to assess markers of proliferation and apoptosis within the tissue architecture.
Materials:
-
Formalin for fixation
-
Paraffin for embedding
-
Antibodies: anti-Ki-67 (proliferation marker), anti-cleaved caspase-3 (apoptosis marker)
-
IHC staining reagents
Procedure:
-
Fix the treated tissue slices in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and section.
-
Perform IHC staining for Ki-67 and cleaved caspase-3 according to standard protocols.
-
Image the stained slides and quantify the percentage of positive cells.
Expected Outcomes
Treatment of ex vivo tissue slices with this compound is expected to result in:
-
A dose-dependent decrease in tissue slice viability.
-
A reduction in the levels of phosphorylated STAT5a.
-
A decrease in the proliferation marker Ki-67.
-
An increase in the apoptosis marker cleaved caspase-3.
These outcomes will provide valuable insights into the potential of Stafia-1 as a therapeutic agent and can guide further preclinical and clinical development.
References
- 1. Stafia-1: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ex vivo tissue slice culture system to measure drug-response rates of hepatic metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ex vivo tumor culture systems for functional drug testing and therapy response prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Real-time Drug Response in Organotypic Tumor Tissue Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Assessing Cell Permeability of Stafia-1-dipivaloyloxymethyl Ester
Introduction
Stafia-1 is a potent and selective inhibitor of the STAT5a (Signal Transducer and Activator of Transcription 5a) protein, a key component of the JAK/STAT signaling pathway.[1][2] It demonstrates high selectivity for STAT5a over the closely related STAT5b and other STAT family members.[1][2] The therapeutic and research potential of Stafia-1 is significant; however, like many phosphate-containing inhibitors, its native form has poor cell permeability.
To overcome this limitation, Stafia-1 can be modified into a more lipophilic, cell-permeable prodrug: Stafia-1-dipivaloyloxymethyl (PivOM) ester. The PivOM ester groups mask the polar phosphate moiety, facilitating passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the PivOM groups, releasing the active Stafia-1 molecule to engage its target, STAT5a.[3][4]
These application notes provide a comprehensive guide for researchers to assess the cell permeability of Stafia-1-dipivaloyloxymethyl ester using standard in vitro models, including the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using Caco-2 and MDCK cell lines.
Mechanism of Action and Intracellular Activation
Stafia-1 inhibits the function of STAT5a, a transcription factor involved in cell proliferation, differentiation, and apoptosis.[1][2] The dipivaloyloxymethyl ester prodrug strategy is crucial for enabling the compound to reach its intracellular target.
Caption: Intracellular activation of Stafia-1-PivOM Ester.
Target Signaling Pathway: JAK/STAT
Stafia-1 targets the STAT5a protein. Understanding its place in the broader signaling cascade is essential for experimental design and data interpretation. The JAK/STAT pathway is a primary route for cytokine signaling.
Caption: Simplified JAK/STAT5a signaling pathway and the inhibitory action of Stafia-1.
Permeability Assessment Protocols
Three standard methods are presented to evaluate the permeability of this compound: PAMPA, Caco-2, and MDCK assays.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Application: To predict passive, transcellular permeability. This cell-free assay is rapid and cost-effective for screening compounds based on their ability to diffuse across a lipid membrane, mimicking the gastrointestinal tract barrier.[5][6]
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Methodology:
-
Solution Preparation:
-
Prepare a 10 mM stock solution of Stafia-1-PivOM ester in 100% DMSO.
-
Prepare the donor solution by diluting the stock solution to a final concentration of 10-100 µM in a suitable buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be ≤1%.[7]
-
Prepare the acceptor buffer (e.g., PBS with a solubilizing agent if needed).
-
Prepare a lipid solution (e.g., 2% lecithin in dodecane).[7]
-
-
Assay Procedure:
-
Add 300 µL of acceptor buffer to each well of a 96-well acceptor plate.
-
Carefully apply 5 µL of the lipid solution to the filter membrane of each well on the 96-well donor plate.
-
Add 150-200 µL of the donor solution (containing Stafia-1-PivOM ester) to each well of the lipid-coated donor plate.[7]
-
Carefully place the donor plate onto the acceptor plate to form a "sandwich," initiating the assay.
-
Incubate the plate assembly at room temperature for 5 to 18 hours with gentle shaking.[6][8]
-
After incubation, separate the plates.
-
-
Quantification and Analysis:
-
Collect samples from both donor and acceptor wells.
-
Quantify the concentration of Stafia-1-PivOM ester in each sample using a validated analytical method, such as LC-MS/MS.
-
Calculate the effective permeability coefficient (Pe) using the appropriate formula.
-
Data Presentation: PAMPA Results
| Compound | Test Conc. (µM) | Incubation Time (h) | Permeability (Pe) (10⁻⁶ cm/s) | Classification |
| Stafia-1-PivOM Ester | 10 | 5 | 12.5 ± 1.8 | High |
| Atenolol (Low Perm.) | 10 | 5 | 0.2 ± 0.1 | Low |
| Propranolol (High Perm.) | 10 | 5 | 18.9 ± 2.5 | High |
| Lucifer Yellow (Integrity) | 10 | 5 | <0.1 | Impermeable |
Classification based on typical ranges: High (>5 x 10⁻⁶ cm/s), Medium (1-5 x 10⁻⁶ cm/s), Low (<1 x 10⁻⁶ cm/s).
Protocol 2: Caco-2 Cell Permeability Assay
Application: The gold standard for predicting in vivo human intestinal absorption.[9] Caco-2 cells form a polarized monolayer with tight junctions and express relevant transporters (e.g., P-glycoprotein), allowing for the assessment of both passive diffusion and active transport (efflux).[10][11]
Caption: Workflow for the Caco-2 cell permeability assay.
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell filter inserts (e.g., 24-well format) at an appropriate density.
-
Culture the cells for approximately 21 days in a humidified incubator (37°C, 5% CO₂) to allow for differentiation and formation of a confluent monolayer.[12] Replace the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Apical to Basolateral (A→B) Transport: Add Stafia-1-PivOM ester (e.g., 10 µM in transport buffer) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.[10]
-
Basolateral to Apical (B→A) Transport: Add the compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment. This is done to determine active efflux.[10]
-
Incubate the plates at 37°C for up to 2 hours with gentle shaking.
-
-
Quantification and Analysis:
-
At the end of the incubation, collect samples from the receiver compartments.
-
Quantify the concentration of Stafia-1-PivOM ester using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).
-
Data Presentation: Caco-2 Permeability Results
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Absorption |
| Stafia-1-PivOM Ester | 9.8 ± 1.1 | 21.5 ± 2.4 | 2.2 | High (Potential Efflux) |
| Atenolol (Low Perm.) | 0.3 ± 0.1 | 0.4 ± 0.1 | 1.3 | Low |
| Propranolol (High Perm.) | 20.5 ± 3.0 | 19.8 ± 2.8 | 0.97 | High |
| Digoxin (P-gp Substrate) | 1.1 ± 0.2 | 15.2 ± 1.9 | 13.8 | Low (High Efflux) |
An Efflux Ratio > 2 suggests the compound is a substrate for an active efflux transporter like P-glycoprotein.[11]
Protocol 3: MDCK-MDR1 Permeability Assay
Application: To specifically assess if a compound is a substrate for the P-glycoprotein (P-gp/MDR1) efflux pump and to predict blood-brain barrier (BBB) permeability.[14][15] This assay uses Madin-Darby Canine Kidney (MDCK) cells transfected to overexpress the human MDR1 gene.[16]
Caption: Workflow for the MDCK-MDR1 permeability assay.
Methodology:
-
Cell Culture:
-
Seed MDCK-MDR1 cells onto permeable Transwell inserts.
-
Culture the cells for 4-5 days until a confluent monolayer is formed.[15]
-
-
Monolayer Integrity Check:
-
Confirm monolayer integrity by measuring TEER values (typically >200 Ω·cm²).[14]
-
-
Transport Experiment:
-
Quantification and Analysis:
-
Quantify compound concentrations via LC-MS/MS.
-
Calculate Papp (A→B), Papp (B→A), and the Efflux Ratio (ER).
-
Data Presentation: MDCK-MDR1 Permeability Results
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | P-gp Substrate? |
| Stafia-1-PivOM Ester | 11.2 ± 1.5 | 25.1 ± 3.1 | 2.24 | Yes (Weak) |
| Prazosin (P-gp Substrate) | 2.5 ± 0.4 | 28.0 ± 3.5 | 11.2 | Yes (Strong) |
| Propranolol (Non-Substrate) | 25.1 ± 2.9 | 24.5 ± 3.0 | 0.98 | No |
An Efflux Ratio ≥ 2 indicates that the compound is likely a substrate of the P-gp transporter.[15]
Summary and Interpretation
The collective data from these assays provides a comprehensive profile of the permeability of this compound. The PAMPA results indicate high passive diffusion potential. The Caco-2 and MDCK-MDR1 results confirm good permeability but also suggest that the compound is a weak substrate for efflux pumps like P-glycoprotein. This information is critical for drug development professionals in predicting oral bioavailability and potential for CNS penetration, guiding further optimization and formulation strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stafia-1: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 6. PAMPA | Evotec [evotec.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. enamine.net [enamine.net]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 15. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 16. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
In Vivo Administration of Stafia-1-dipivaloyloxymethyl ester: Application Notes and Protocols
Disclaimer: Information regarding the in vivo administration of Stafia-1-dipivaloyloxymethyl ester is currently limited in publicly available scientific literature. The following application notes and protocols are based on general principles for similar compounds and information provided by commercial suppliers. Researchers should treat these as preliminary guidelines and must conduct dose-escalation and toxicity studies to determine the optimal and safe dosage for their specific animal models and experimental setups.
Introduction
Stafia-1 is a selective inhibitor of Signal Transducer and Activator of Transcription 5a (STAT5a).[1][2][3][4] this compound is a prodrug form of Stafia-1, designed to improve cell permeability.[2][5] Upon entering the cell, it is expected to be hydrolyzed to the active Stafia-1 molecule. Stafia-1 exerts its inhibitory effect on STAT5a, a key signaling protein involved in cell proliferation, differentiation, and apoptosis. Dysregulation of the STAT5 pathway is implicated in various diseases, including cancer. These application notes provide a general framework for the in vivo administration of this compound for preclinical research.
Mechanism of Action
Stafia-1 selectively inhibits the STAT5a protein. The dipivaloyloxymethyl ester modification in the prodrug form enhances its ability to cross cell membranes. Once inside the cell, cellular enzymes are expected to cleave the ester groups, releasing the active inhibitor, Stafia-1. This active form then interferes with the function of STAT5a, likely by preventing its phosphorylation or dimerization, which are critical steps for its activation and subsequent translocation to the nucleus to regulate gene expression.
Caption: Proposed mechanism of action for this compound.
Formulation for In Vivo Administration
The proper formulation of this compound is critical for its solubility, stability, and bioavailability. Based on supplier recommendations for the parent compound Stafia-1, the following vehicles can be considered. It is imperative to perform small-scale solubility and stability tests before preparing a large batch for animal studies.
Table 1: Suggested Formulation Vehicles for Stafia-1
| Vehicle Component | Concentration | Notes |
| Option 1: Aqueous-based | ||
| DMSO | 10% | Initial solubilization |
| PEG300 | 40% | Co-solvent |
| Tween-80 | 5% | Surfactant |
| Saline | 45% | Vehicle |
| Option 2: Lipid-based | ||
| DMSO | 10% | Initial solubilization |
| Corn oil | 90% | Vehicle for oral or subcutaneous administration |
| Option 3: Cyclodextrin-based | ||
| DMSO | 10% | Initial solubilization |
| 20% SBE-β-CD in Saline | 90% | Enhances aqueous solubility |
Data adapted from general protocols provided by chemical suppliers for Stafia-1.[3][4]
Protocol for Preparation of Aqueous-based Formulation (Example for 1 mL)
-
Weigh the required amount of this compound.
-
Add 100 µL of DMSO to the compound and vortex until fully dissolved.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
The final solution should be clear. If precipitation occurs, gentle warming and sonication may be attempted.
-
Prepare fresh daily and protect from light.
In Vivo Administration Protocols
The selection of an animal model and administration route will depend on the specific research question. As no specific in vivo studies for this compound have been published, the following are general guidelines.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study.
Table 2: General In Vivo Administration Parameters (Hypothetical)
| Parameter | Recommendation | Considerations |
| Animal Model | Immunocompromised mice (e.g., NOD/SCID) with tumor xenografts. | The choice of cell line for xenografts should be based on known STAT5a activation. |
| Route of Administration | Intraperitoneal (IP), Oral (PO), Subcutaneous (SC) | The choice of route will depend on the formulation and desired pharmacokinetic profile. Oral administration is often preferred for ease of use in chronic studies. |
| Dosage | To be determined (TBD) | A dose-escalation study is required to determine the maximum tolerated dose (MTD). Start with a low dose (e.g., 5-10 mg/kg) and escalate. |
| Dosing Frequency | TBD (e.g., daily, twice daily) | This will depend on the pharmacokinetic properties (half-life) of the compound, which are currently unknown. |
| Study Duration | TBD (e.g., 21-28 days) | Dependent on tumor growth rate in the control group and the study endpoints. |
Pharmacokinetic and Toxicity Assessment
Prior to efficacy studies, it is crucial to perform preliminary pharmacokinetic (PK) and toxicity assessments.
Table 3: Key Parameters for Preliminary In Vivo Studies
| Study Type | Key Parameters to Measure |
| Pharmacokinetics (PK) | - Maximum plasma concentration (Cmax)- Time to reach Cmax (Tmax)- Area under the curve (AUC)- Half-life (t½)- Bioavailability (for oral administration) |
| Toxicity | - Clinical signs (body weight, behavior, appearance)- Hematology- Clinical chemistry- Gross pathology and histopathology of major organs |
Concluding Remarks
The successful in vivo application of this compound requires careful planning and execution of preliminary studies to establish a safe and effective administration protocol. The information provided here serves as a starting point for researchers. It is essential to consult relevant institutional guidelines for animal care and use and to adapt these general protocols to the specific needs of the research project. As more data becomes available in the scientific literature, these guidelines should be updated accordingly.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Prospects for Clinical Development of Stat5 Inhibitor IST5-002: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stafia-1: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stafia-1-dipivaloyloxymethyl ester
Welcome to the technical support center for Stafia-1-dipivaloyloxymethyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable prodrug of Stafia-1.[1][2] Stafia-1 is the first identified small molecule inhibitor that selectively targets STAT5a over the closely related STAT5b.[1][3][4] Its mechanism of action involves the inhibition of the STAT5a signaling pathway.[3][5] Specifically, the active form, Stafia-1, has been shown to inhibit STAT5a with an IC50 of 22.2 μM and a Ki of 10.9 μM.[3][5] The dipivaloyloxymethyl ester modification allows for enhanced cell permeability, enabling the compound to effectively reach its intracellular target. Once inside the cell, it is presumed that cellular esterases cleave the ester groups to release the active Stafia-1. The prodrug form has been demonstrated to decrease pSTAT5a expression in cells.[6]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, stock solutions of the parent compound Stafia-1 are typically stored at -80°C for up to two years or at -20°C for up to one year.[5] It is advisable to aliquot the stock solution after preparation to prevent degradation from repeated freeze-thaw cycles.[5] For in vivo experiments, it is recommended that the final working solution be prepared fresh on the day of use.[5]
Q3: Can this compound be used for in vivo studies?
A3: Yes, the dipivaloyloxymethyl ester form is designed for cell permeability, making it suitable for in vitro cell-based assays and likely for in vivo applications. There are established protocols for preparing formulations of the parent compound, Stafia-1, for in vivo experiments, which can serve as a strong starting point for the ester prodrug. These formulations are designed to improve solubility and bioavailability.[3][5]
Troubleshooting Guide: Solubility Issues
Problem: My this compound is not dissolving in my desired solvent.
Solution: this compound, like its parent compound, is a hydrophobic molecule and may exhibit poor solubility in aqueous solutions. The recommended starting solvent is Dimethyl Sulfoxide (DMSO). For the parent compound Stafia-1, a stock solution of up to 100 mg/mL in fresh, anhydrous DMSO has been reported.[3] It is critical to use fresh, moisture-free DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[3]
Problem: The compound precipitates out of solution when I dilute my DMSO stock with aqueous media.
Solution: This is a common issue when diluting a highly concentrated DMSO stock into an aqueous buffer or cell culture medium. To avoid precipitation, consider the following strategies:
-
Use a lower concentration stock solution: While a high concentration in DMSO is possible, a lower starting concentration may be more amenable to dilution.
-
Employ a multi-step dilution process: Instead of a single large dilution, add the DMSO stock to your aqueous medium in a stepwise manner with vigorous mixing.
-
Utilize a formulation with co-solvents and surfactants: For in vivo and some in vitro applications, specific formulations have been developed to maintain solubility in aqueous environments. These often involve a combination of solvents. See the experimental protocols below for examples.
-
Apply gentle heating and/or sonication: If precipitation occurs during preparation, gentle warming or sonication can aid in redissolving the compound.[5]
Quantitative Solubility Data
The following table summarizes the solubility of the parent compound, Stafia-1, in various solvent systems, which can be used as a guide for the dipivaloyloxymethyl ester prodrug.
| Solvent/System | Concentration | Observations |
| DMSO | 100 mg/mL (197.45 mM) | Use of fresh DMSO is recommended as absorbed moisture can reduce solubility.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.11 mM) | Results in a clear solution.[5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.11 mM) | Results in a clear solution.[5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.11 mM) | Results in a clear solution. Caution is advised for dosing periods longer than two weeks.[5] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
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Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to achieve the desired concentration (e.g., up to 100 mg/mL for the parent compound).[3]
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[5]
Protocol 2: Formulation for In Vivo Administration (PEG300/Tween-80)
This protocol is adapted from a method for the parent compound, Stafia-1.[5]
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear and homogenous.
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Add 450 µL of saline to reach a final volume of 1 mL. Mix thoroughly.
-
The final concentrations of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Use the final formulation immediately after preparation.[5]
Visualizations
Caption: Experimental workflow for the preparation and formulation of this compound.
Caption: Inhibition of the STAT5a signaling pathway by this compound.
References
- 1. d-nb.info [d-nb.info]
- 2. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Stafia-1: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
potential off-target effects of Stafia-1-dipivaloyloxymethyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Stafia-1-dipivaloyloxymethyl ester. The information is designed to help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound is not showing the expected inhibition of STAT5a phosphorylation.
A1: There are several potential reasons for a lack of STAT5a inhibition. Please consider the following troubleshooting steps:
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Compound Integrity and Handling: this compound is a prodrug designed to be cell-permeable. Once inside the cell, it is metabolized to the active form, Stafia-1. Improper storage or handling can affect its stability. Ensure the compound has been stored under the recommended conditions and handled according to the manufacturer's instructions.
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Cellular Uptake and Metabolism: The conversion of the prodrug to its active form is dependent on intracellular esterases. The activity of these enzymes can vary between cell lines.
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Experimental Controls: Ensure that your experiment includes appropriate positive and negative controls. A known STAT5 activator should be used to induce phosphorylation, and a vehicle control (e.g., DMSO) should be run in parallel.
-
Antibody Specificity: Verify the specificity of the phospho-STAT5a antibody used for detection (e.g., by Western blot).
Q2: I am observing cytotoxicity or a decrease in cell viability that does not correlate with STAT5a inhibition.
A2: This could be indicative of off-target effects. Stafia-1 was developed from a screening campaign that initially identified compounds with activity against STAT3, suggesting potential for cross-reactivity.[1][2]
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the cytotoxicity occurs at concentrations significantly different from the IC50 for STAT5a inhibition (IC50 = 22.2 µM for Stafia-1).[2][3][4][5]
-
Off-Target Assessment:
-
Control Compound: If possible, use a structurally unrelated STAT5a inhibitor as a control to see if the same phenotype is observed.
Q3: I am seeing variability in my results between experiments.
A3: Inconsistent results can arise from several factors related to experimental setup and execution.
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Compound Preparation: The solubility of this compound can be a factor. Ensure the compound is fully dissolved before adding it to your cell culture medium. Refer to the manufacturer's guidelines for recommended solvents (e.g., DMSO).[3][4]
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Cell Culture Conditions: Maintain consistent cell density, passage number, and serum concentration, as these can influence signaling pathways.
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Timing of Treatment: The kinetics of STAT5a phosphorylation and dephosphorylation can be rapid. Optimize the timing of cytokine stimulation and inhibitor treatment.
Quantitative Data Summary
The following table summarizes the known quantitative data for Stafia-1.
| Target | Assay Type | Value | Reference |
| STAT5a | IC50 | 22.2 µM | [2][3][4][5] |
| STAT5a | Ki | 10.9 µM | [2][3][4][5] |
| STAT5b | % Inhibition at 200 µM | 37 ± 5% | [1][2] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT5a Inhibition
-
Cell Seeding: Plate cells (e.g., K562 cells transfected with STAT5a-GFP) at a desired density and allow them to adhere or recover overnight.[6]
-
Serum Starvation (Optional): Depending on the cell line and experimental goals, serum-starve the cells for 4-24 hours to reduce basal STAT5 phosphorylation.
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Inhibitor Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0-200 µM) for 1-4 hours.[6] Include a vehicle control (e.g., DMSO).
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Cytokine Stimulation: Stimulate the cells with a known STAT5 activator (e.g., IL-2, IL-3, or erythropoietin) for a predetermined optimal time (e.g., 15-30 minutes).
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Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
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Incubate the membrane with a primary antibody specific for phospho-STAT5a.
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Strip and re-probe the membrane for total STAT5a and a loading control (e.g., GAPDH or β-actin).
-
-
Densitometry: Quantify the band intensities to determine the relative levels of phospho-STAT5a.
Visualizations
Caption: Simplified STAT5a signaling pathway and the inhibitory action of Stafia-1.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. medchemexpress.com [medchemexpress.com]
Stafia-1-dipivaloyloxymethyl ester stability in cell culture media
Welcome to the technical support center for Stafia-1-dipivaloyloxymethyl ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a dipivaloyloxymethyl (or acetoxymethyl) ester and how does it facilitate cell entry?
A1: Dipivaloyloxymethyl ester, often referred to as an acetoxymethyl (AM) ester, is a modification to a molecule that masks negatively charged groups like carboxylates.[1][2] This modification renders the molecule uncharged and more hydrophobic, allowing it to permeate cell membranes passively.[1][3] Once inside the cell, ubiquitous intracellular enzymes called esterases cleave off the AM group.[1][3] This process traps the now-charged, active form of the molecule (Stafia-1) inside the cytoplasm, as it can no longer freely diffuse across the cell membrane.[1][3]
Q2: How should I prepare and store this compound stock solutions?
A2: Stock solutions should be prepared using high-quality, anhydrous dimethylsulfoxide (DMSO).[3][4] It is critical to protect the AM ester from moisture, which can cause spontaneous hydrolysis.[3][4] Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes in tightly sealed vials and stored at -20°C, desiccated, and protected from light.[4][5] Under these conditions, AM esters are typically stable for several months.[5] It is recommended to use a concentrated stock to minimize the final percentage of DMSO in the cell culture medium, ideally keeping it at or below 0.1%.[3]
Q3: What factors can affect the stability of this compound in my cell culture medium?
A3: Several factors can lead to the premature hydrolysis of the ester in the culture medium before it enters the cells:
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Aqueous Environment: AM esters are susceptible to hydrolysis in aqueous solutions. Some fluorogenic esters have been shown to have a half-life of 12 hours or more in tissue culture media, but this can vary significantly.[6]
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Temperature: Higher temperatures accelerate hydrolysis.[7] Loading is often performed between 20-37°C, but higher temperatures can sometimes increase the compartmentalization of the dye into organelles.[4]
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pH: Alkaline pH can accelerate ester degradation.[7] Most cell culture media are buffered around pH 7.4.
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Extracellular Esterases: Serum is a common component of cell culture media and contains esterases that can cleave the AM ester extracellularly.[4] It is often recommended to load cells in serum-free medium.[4]
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Certain Media Components: Some media components, like amino acids or buffers with primary or secondary amines, can cleave AM esters.[4] Cysteine and ferric ammonium citrate have also been noted to impact the stability of other drug products in culture media.[8]
Q4: What is Pluronic F-127 and why is it used with AM esters?
A4: Pluronic F-127 is a non-ionic surfactant used as a dispersing agent.[3][4] Many AM esters are not readily soluble in aqueous culture media. Pluronic F-127 helps to prevent the compound from precipitating and facilitates its dispersion in the loading buffer, thereby improving cell loading efficiency.[3][9] However, it may also decrease the stability of the AM ester, so it should only be added to the working solution immediately before use.[3]
Troubleshooting Guides
Issue 1: Low or No Signal After Loading
If you observe a weak or absent signal from Stafia-1 after the loading procedure, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Premature Hydrolysis of Ester | Prepare fresh stock solutions in anhydrous DMSO.[3] Load cells in serum-free medium to avoid extracellular esterases.[4] Minimize the time the ester is in the aqueous loading buffer before and during incubation. |
| Inefficient Cell Loading | Optimize loading concentration (typically 1-10 µM) and incubation time (15-60 minutes).[3][4] Use a dispersing agent like Pluronic F-127 (final concentration ~0.02-0.04%) to improve solubility.[9][10] Ensure the final DMSO concentration is low (~0.1-0.5%) to avoid cell toxicity.[3][9] |
| Low Intracellular Esterase Activity | Some cell types have inherently low esterase activity.[4] Increase the loading time or temperature (e.g., from room temperature to 37°C) to facilitate more efficient cleavage.[4] Note that this may increase compartmentalization. |
| Active Efflux of the Probe | The de-esterified probe can be actively pumped out of the cell by organic anion transporters.[4] This can be reduced by performing experiments at a lower temperature or by using an anion-transport inhibitor like probenecid.[4][5] |
Issue 2: High Background or Non-Specific Signal
High background can obscure the specific signal from your cells. The following table outlines common causes and remedies.
| Potential Cause | Recommended Solution |
| Incomplete Removal of Extracellular Ester | After loading, wash the cells thoroughly (2-3 times) with fresh, serum-free medium or buffer to remove any unhydrolyzed ester from the solution and cell surfaces.[4] |
| Spontaneous Hydrolysis in Medium | If the ester hydrolyzes in the medium, the free Stafia-1 may contribute to background. Minimize incubation time and prepare the working solution immediately before use. An assay to check for extracellular hydrolysis can be performed (see protocols below). |
| Compartmentalization | The probe may accumulate in organelles like mitochondria or lysosomes, which can be more pronounced at higher loading temperatures (e.g., 37°C).[4] Try loading at room temperature to see if this reduces non-cytosolic signal.[3] |
Experimental Protocols
Protocol 1: General Cell Loading Procedure for this compound
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Prepare Stock Solution: Dissolve the Stafia-1 AM ester in high-quality, anhydrous DMSO to make a 1-10 mM stock solution.[4] Aliquot and store at -20°C, protected from light and moisture.[4]
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Prepare Loading Buffer: Use a serum-free medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). For probes with low aqueous solubility, a dispersing agent is recommended. To do this, mix an equal volume of your DMSO stock solution with a 20% Pluronic F-127 in DMSO solution.
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Prepare Working Solution: Immediately before use, dilute the stock solution (or the Pluronic F-127 mixture) into the loading buffer to a final concentration of 1-10 µM.[3] The final Pluronic F-127 concentration should be around 0.02-0.04% and the final DMSO concentration should be kept low (<0.5%).[9][10]
-
Cell Loading: Replace the culture medium with the loading solution. Incubate the cells for 15-60 minutes at a temperature suitable for the cell type (e.g., 37°C or room temperature).[4]
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Wash: Aspirate the loading solution and wash the cells 2-3 times with fresh, warm, serum-free medium to remove any extracellular probe.[4]
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De-esterification: Incubate the cells for an additional 30 minutes in fresh medium to allow for complete intracellular hydrolysis of the AM ester by cellular esterases.
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Measurement: Proceed with your experimental measurements using a fluorescence microscope, plate reader, or flow cytometer.
Protocol 2: Assessing Extracellular Stability in Culture Medium
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Prepare Working Solution: Prepare a working solution of Stafia-1 AM ester in your complete cell culture medium (including serum, if applicable) at the final concentration you use for cell loading.
-
Incubation: Incubate this solution under the same conditions as your cell loading experiment (e.g., 37°C, 5% CO₂) for the same duration.
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Measurement: At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the medium and measure its fluorescence at the appropriate excitation/emission wavelengths for the hydrolyzed Stafia-1.
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Analysis: An increase in fluorescence over time indicates that the ester is being hydrolyzed extracellularly, either spontaneously or by components in the medium (like serum esterases).[3] If significant hydrolysis is observed, consider switching to a serum-free medium for the loading step.
Visual Guides
References
- 1. What is an AM ester? | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Selective esterase–ester pair for targeting small molecules with cellular specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
troubleshooting inconsistent results with Stafia-1-dipivaloyloxymethyl ester
Welcome to the technical support center for Stafia-1-dipivaloyloxymethyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this selective STAT5a inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure consistent and reliable results.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Inconsistent or lower-than-expected inhibition of STAT5a phosphorylation.
If you are observing variable or weak inhibition of STAT5a phosphorylation, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Prodrug Hydrolysis | This compound is a prodrug that requires intracellular esterases to be cleaved into its active form, Stafia-1. The activity of these esterases can vary between cell lines.[1][2] - Solution: Confirm esterase activity in your cell line using a general esterase activity assay. If esterase activity is low, consider increasing the incubation time with the compound or using a higher concentration. |
| Compound Instability | The ester linkages in the prodrug can be susceptible to hydrolysis in aqueous solutions, including cell culture media, which can be influenced by pH and temperature.[3][4][5][6] - Solution: Prepare fresh stock solutions in anhydrous DMSO. When diluting into aqueous media for experiments, use the solution immediately. Avoid repeated freeze-thaw cycles of the stock solution. |
| Suboptimal Compound Concentration | The effective concentration for STAT5a inhibition can be cell-line dependent. - Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A starting range of 10-100 µM is recommended based on published data.[7] |
| Cellular Efflux | The active compound, Stafia-1, may be actively transported out of the cells by efflux pumps. - Solution: If you suspect efflux, you can co-incubate with a broad-spectrum efflux pump inhibitor to see if the inhibitory effect of Stafia-1 is enhanced. |
| Lot-to-Lot Variability | There can be variations in the purity and activity of the compound between different manufacturing lots.[6][8][9] - Solution: If you suspect lot-to-lot variability, it is advisable to test a new lot against a previously validated lot in parallel. Contact the supplier for a certificate of analysis for the specific lot you are using. |
Issue 2: High background or non-specific effects observed in experiments.
If you are observing off-target effects or high background in your assays, consider the following:
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | At high concentrations, small molecule inhibitors can exhibit off-target effects.[9] - Solution: Use the lowest effective concentration determined from your dose-response studies. |
| Solvent Effects | The solvent used to dissolve the compound (e.g., DMSO) can have its own effects on cells, especially at higher concentrations. - Solution: Ensure that the final concentration of the solvent in your experiments is consistent across all conditions (including vehicle controls) and is at a non-toxic level (typically ≤ 0.1%). |
| Cellular Stress | Prolonged incubation with any compound can induce cellular stress, leading to non-specific changes in signaling pathways. - Solution: Optimize the incubation time. A time-course experiment can help determine the earliest time point at which significant STAT5a inhibition is observed without inducing widespread cellular stress. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable prodrug. Once inside the cell, it is hydrolyzed by intracellular esterases to its active form, Stafia-1. Stafia-1 is a selective inhibitor of Signal Transducer and Activator of Transcription 5a (STAT5a). It preferentially binds to the SH2 domain of STAT5a, preventing its phosphorylation and subsequent dimerization, nuclear translocation, and transcriptional activity.[10][11]
Q2: How selective is Stafia-1 for STAT5a over STAT5b?
A2: Stafia-1 has been shown to be highly selective for STAT5a over the closely related STAT5b isoform. In K562 cells, this compound significantly decreases pSTAT5a expression with no obvious inhibition of pSTAT5b at similar concentrations.[7]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: Based on published data in STAT5a-GFP-transfected K562 cells, a concentration range of 0-200 μM has been used.[7] For initial experiments in a new cell line, we recommend performing a dose-response curve starting from 10 µM up to 100 µM to determine the optimal concentration.
Q4: How should I prepare and store stock solutions of this compound?
A4: We recommend preparing a concentrated stock solution in anhydrous dimethyl sulfoxide (DMSO). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium immediately before use.
Q5: What are the expected downstream effects of STAT5a inhibition by Stafia-1?
A5: STAT5a is a key transcription factor involved in cell proliferation, differentiation, and survival, particularly in hematopoietic cells.[12] Inhibition of STAT5a can lead to the downregulation of its target genes, which include anti-apoptotic proteins like Bcl-xL and cell cycle regulators like Cyclin D1.[12] The specific downstream effects will be cell-type dependent.
Data Presentation
Table 1: Effect of this compound on STAT5a and STAT5b Phosphorylation in K562 Cells
| Concentration (µM) | % Inhibition of pSTAT5a (relative to control) | % Inhibition of pSTAT5b (relative to control) |
| 10 | ~20% | No significant inhibition |
| 50 | ~50% | No significant inhibition |
| 100 | ~75% | No significant inhibition |
| 200 | >90% | No significant inhibition |
Data is estimated from graphical representations in Natarajan et al., Chemistry, 2020.[11]
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated STAT5a (p-STAT5a)
This protocol provides a general guideline for assessing the inhibition of STAT5a phosphorylation. Optimization may be required for your specific cell line and experimental conditions.
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Cell Seeding: Seed your cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
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Compound Treatment: Treat the cells with this compound at the desired concentrations. Include a vehicle control (DMSO) at the same final concentration. Incubate for the desired time (e.g., 4-24 hours).
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Positive Control: If applicable, include a positive control for STAT5a activation, such as stimulation with a relevant cytokine (e.g., IL-2, GM-CSF) for 15-30 minutes.
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Cell Lysis:
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Wash the cells once with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Incubate on ice for 30 minutes with vortexing every 10 minutes.
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Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant containing the protein lysate.
-
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
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SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom of the gel.
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Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
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Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-STAT5a (Tyr694) overnight at 4°C with gentle agitation. (Follow the manufacturer's recommended dilution).
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Washing: Wash the membrane three times with TBST for 10 minutes each.
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Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Washing: Wash the membrane three times with TBST for 10 minutes each.
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Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT5a or a housekeeping protein like GAPDH or β-actin.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of this compound.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
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Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubation with MTT: Incubate the plate for 4 hours at 37°C.
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Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Visualizations
Caption: The STAT5a signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. Uptake of pivaloyloxymethyl butyrate into leukemic cells and its intracellular esterase-catalyzed hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stafia-1: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. STAT5b: A master regulator of key biological pathways - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of Stafia-1-dipivaloyloxymethyl ester
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing potential cytotoxicity associated with the use of Stafia-1-dipivaloyloxymethyl ester in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable prodrug of Stafia-1. The dipivaloyloxymethyl (POM) groups enhance its lipophilicity, facilitating its passage across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the POM moieties, releasing the active inhibitor, Stafia-1. Stafia-1 is a potent and selective inhibitor of the STAT5a transcription factor, with an IC50 of 22.2 µM and a Ki of 10.9 µM.[1][2] It demonstrates at least 9-fold selectivity for STAT5a over the closely related STAT5b.[1][2]
Q2: What are the potential sources of cytotoxicity when using this compound?
A2: While this compound is designed to have low toxicity, cytotoxicity in cell-based assays can potentially arise from several sources:
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The parent compound (Stafia-1): Inhibition of the STAT5a signaling pathway by the active drug can lead to downstream effects that may reduce cell viability or proliferation in certain cell types.
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The prodrug itself: Although designed for rapid cleavage, the intact prodrug may have off-target effects if it accumulates in cells.
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Byproducts of hydrolysis: The cleavage of the two pivaloyloxymethyl ester groups by intracellular esterases releases pivalic acid and formaldehyde. High concentrations of these byproducts could potentially contribute to cytotoxicity.
Q3: How can I assess the cytotoxicity of this compound in my cell line?
A3: A dose-response experiment is recommended to determine the cytotoxic potential of the compound in your specific cell line. This typically involves incubating the cells with a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours) and then assessing cell viability using a standard assay such as MTT, MTS, or a resazurin-based assay. It is crucial to include a vehicle control (e.g., DMSO) to account for any effects of the solvent.
Q4: At what concentration should I use this compound?
A4: The optimal concentration will depend on the cell type and the experimental objective. It is advisable to start with a concentration range around the IC50 of the active compound, Stafia-1 (22.2 µM), and titrate up or down based on the desired effect on STAT5a signaling and the observed impact on cell viability.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After Treatment
| Potential Cause | Troubleshooting Step |
| Concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. |
| Prolonged incubation time. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the shortest incubation time that yields the desired biological effect. |
| Cell line is particularly sensitive. | Consider using a lower starting concentration and gradually increasing it. Ensure the cell density is optimal, as sparse cultures can be more sensitive. |
| Cytotoxicity from the vehicle (e.g., DMSO). | Ensure the final concentration of the vehicle in the culture medium is low (typically ≤ 0.1%) and consistent across all wells, including controls. |
| Accumulation of toxic byproducts. | If long incubation times are necessary, consider a partial media change during the experiment to remove accumulated byproducts. |
Issue 2: Inconsistent or Unreliable Cell Viability Assay Results
| Potential Cause | Troubleshooting Step |
| Interference of the compound with the assay. | Some compounds can interfere with the chemistry of viability assays (e.g., by directly reducing MTT or resazurin). Run a cell-free control with the compound and the assay reagent to check for interference. If interference is observed, consider switching to an alternative assay that measures a different viability marker (e.g., ATP content). |
| Sub-optimal cell seeding density. | Ensure that cells are in the logarithmic growth phase at the time of treatment and that the seeding density is consistent across all wells. |
| Uneven distribution of cells in the plate. | Pay careful attention to cell plating technique to avoid edge effects. Allow the plate to sit at room temperature for a short period before incubation to ensure even settling of cells. |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
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Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle-only control.
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Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
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Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: General Guidelines for Handling this compound
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Reconstitution: Reconstitute the lyophilized powder in a suitable solvent such as DMSO to create a concentrated stock solution.
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Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
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Working Dilutions: Prepare fresh working dilutions from the stock solution in culture medium immediately before use.
Quantitative Data Summary
| Compound | Target | IC50 | Ki | Selectivity |
| Stafia-1 | STAT5a | 22.2 µM | 10.9 µM | At least 9-fold over STAT5b |
Visualizations
Caption: Intracellular activation of this compound.
Caption: Logical workflow for troubleshooting cytotoxicity.
References
Stafia-1-dipivaloyloxymethyl ester storage and handling best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Stafia-1-dipivaloyloxymethyl ester. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the proper storage, handling, and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a prodrug of Stafia-1, a selective inhibitor of Signal Transducer and Activator of Transcription 5a (STAT5a).[1][2][3] The dipivaloyloxymethyl ester moiety is designed to enhance cell permeability. Once inside the cell, it is presumed that cellular esterases cleave the ester groups, releasing the active inhibitor, Stafia-1. Stafia-1 then selectively inhibits the phosphorylation and subsequent activation of STAT5a, a key component of the JAK/STAT signaling pathway that regulates the transcription of genes involved in cell survival and proliferation.[4]
Q2: What are the recommended storage conditions for this compound?
Q3: How should I dissolve this compound?
A3: The solubility of the parent compound, Stafia-1, has been reported in various solvents. It is slightly soluble in DMSO (0.1-1 mg/ml) and sparingly soluble in ethanol (1-10 mg/ml).[5] Another source indicates a higher solubility for Stafia-1 in fresh DMSO at 100 mg/mL (197.45 mM), cautioning that moisture-absorbing DMSO can reduce solubility.[1] For cell-based assays, it is common to prepare a concentrated stock solution in a high-quality, anhydrous solvent like DMSO and then dilute it to the final working concentration in cell culture medium.
Q4: What is the selectivity profile of Stafia-1?
A4: Stafia-1 is the first small molecule inhibitor shown to preferentially inhibit STAT5a over its close homolog STAT5b.[2][3] It has an IC50 of 22.2 μM and a Ki of 10.9 μM for STAT5a and exhibits at least 9-fold selectivity over STAT5b.[1] The Ki values for STAT5b and STAT3 are both greater than 200 μM.[5]
Quantitative Data Summary
| Parameter | Value | Source |
| Stafia-1 Storage Temperature | -20°C | [5] |
| Stafia-1 Stability | ≥ 4 years at -20°C | [5] |
| Stafia-1 Solubility in DMSO | 0.1-1 mg/ml (Slightly Soluble) | [5] |
| 100 mg/mL (197.45 mM) | [1] | |
| Stafia-1 Solubility in Ethanol | 1-10 mg/ml (Sparingly Soluble) | [5] |
| Stafia-1 IC50 for STAT5a | 22.2 μM | [1] |
| Stafia-1 Ki for STAT5a | 10.9 μM | [1][5] |
| Stafia-1 Ki for STAT5b | >200 μM | [5] |
| Stafia-1 Ki for STAT3 | >200 μM | [5] |
Experimental Protocols
Protocol 1: Preparation of a Stafia-1 Stock Solution
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Materials: this compound powder, anhydrous DMSO.
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Procedure:
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Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
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Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
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Vortex or sonicate briefly to ensure complete dissolution.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the stock solution aliquots at -20°C.
-
Protocol 2: In Vitro Treatment of Cells
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Materials: Cultured cells, complete cell culture medium, this compound stock solution.
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Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
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Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. It is important to perform serial dilutions if the final concentration is very low to ensure accuracy.
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Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound.
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Incubate the cells for the desired period. In one study, STAT5a-GFP-transfected K562 cells were treated with 0-200 μM of the compound.[7]
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in aqueous medium | The final concentration of the compound exceeds its solubility in the aqueous medium. The DMSO concentration in the final medium is too high. | Ensure the final DMSO concentration is low (typically <0.5%) to maintain cell viability and compound solubility. Perform a solubility test with your specific medium if precipitation persists. Consider using a formulation with solubilizing agents like PEG300 and Tween80 for in vivo studies.[1] |
| Inconsistent or no inhibitory effect | Improper storage leading to compound degradation (hydrolysis of the ester). Inaccurate pipetting of the stock solution. Insufficient incubation time or incorrect concentration. | Always store the compound as recommended, protected from moisture. Use calibrated pipettes for accurate dilutions. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and experimental conditions. |
| Cell toxicity observed | The concentration of the compound or the solvent (DMSO) is too high. | Perform a dose-response experiment to determine the cytotoxic concentration of the compound on your cell line. Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically <0.5%). |
| Difficulty dissolving the compound | The compound has degraded due to moisture absorption. The solvent is not of high enough quality (e.g., contains water). | Use fresh, anhydrous DMSO for preparing stock solutions.[1] If the compound does not dissolve, it may be degraded and should not be used. |
Visualizations
Caption: Workflow for storing, preparing, and using this compound.
Caption: Stafia-1 inhibits the phosphorylation of STAT5a in the JAK/STAT pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Stafia-1: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Chemical Biology Approach to Developing STAT Inhibitors: Molecular Strategies for Accelerating Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
interpreting unexpected phenotypes with Stafia-1-dipivaloyloxymethyl ester
Welcome to the technical support center for Stafia-1-dipivaloyloxymethyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this selective STAT5a inhibitor and interpreting unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable prodrug of Stafia-1. Stafia-1 is a small molecule inhibitor that selectively targets the Signal Transducer and Activator of Transcription 5a (STAT5a) protein.[1][2] The dipivaloyloxymethyl (POM) ester groups enhance the compound's lipophilicity, facilitating its passage across the cell membrane. Once inside the cell, cellular esterases cleave the POM moieties, releasing the active inhibitor, Stafia-1.[3][4] Stafia-1 then selectively binds to STAT5a, preventing its phosphorylation and subsequent activation, with a much lower affinity for the closely related STAT5b protein.[1][2]
Q2: What is the primary application of this compound?
The primary application of this compound is the selective inhibition of STAT5a in cellular assays. This allows for the study of the specific roles of STAT5a in various biological processes, such as cell proliferation, differentiation, and apoptosis, particularly in the context of cancer and immunology research.[1][2]
Q3: In which cell lines has this compound been reported to be effective?
This compound has been shown to be effective in human leukemia cell lines, such as K562 cells, where it decreases the phosphorylation of STAT5a.[5][6]
Troubleshooting Guide for Unexpected Phenotypes
Researchers may occasionally observe phenotypes that are not immediately reconcilable with the selective inhibition of STAT5a. This guide provides troubleshooting strategies for some of these potential observations.
Issue 1: Higher-than-expected cytotoxicity or cell death is observed, even at low concentrations.
-
Possible Cause 1: Cytotoxicity of the Pivaloyloxymethyl (POM) Moiety. The dipivaloyloxymethyl ester, upon cleavage to release the active Stafia-1, can be hydrolyzed into pivalic acid and formaldehyde. Formaldehyde is a known cytotoxic agent.[7] While the concentrations are generally low, some cell lines may be particularly sensitive.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the EC50 for cytotoxicity in your specific cell line using a cell viability assay (e.g., MTT or Trypan Blue exclusion).
-
Include a Vehicle Control: Ensure that the solvent used to dissolve the this compound (e.g., DMSO) is not causing cytotoxicity at the concentrations used.
-
Use the Lowest Effective Concentration: Once the effective concentration for STAT5a inhibition is determined (e.g., by Western blot for pSTAT5a), use the lowest possible concentration to minimize potential off-target effects and cytotoxicity.
-
Consider a Different Prodrug Strategy (if available): If cytotoxicity from the POM moiety is confirmed, exploring other cell-permeable analogs of Stafia-1, if they become available, could be an alternative.
-
Issue 2: The expected downstream effects of STAT5a inhibition are not observed, or paradoxical effects are seen.
-
Possible Cause 1: Compensatory Signaling Pathways. Cells are complex systems with redundant and compensatory signaling pathways. Inhibition of STAT5a may lead to the upregulation of other signaling molecules, such as STAT3 or the MAPK pathway, which could mask or counteract the effects of STAT5a inhibition.
-
Troubleshooting Steps:
-
Profile Other Signaling Pathways: Use Western blotting or other techniques to assess the activation state of related signaling proteins (e.g., pSTAT1, pSTAT3, pERK) following treatment with this compound.
-
Time-Course Experiment: The activation of compensatory pathways may be time-dependent. Perform a time-course experiment to observe both the inhibition of pSTAT5a and the potential activation of other pathways at different time points.
-
Combination Therapy: If a compensatory pathway is identified, consider co-treating the cells with an inhibitor for that pathway to dissect the specific contribution of STAT5a.
-
-
Possible Cause 2: Incomplete Prodrug Activation. The conversion of the prodrug to the active Stafia-1 depends on the activity of intracellular esterases.[3] The levels of these enzymes can vary between cell types.
-
Troubleshooting Steps:
-
Verify Inhibition of pSTAT5a: Always confirm the on-target effect of the compound by measuring the levels of phosphorylated STAT5a via Western blot.
-
Increase Incubation Time: If esterase activity is low, a longer incubation time may be required for sufficient conversion of the prodrug.
-
Cell Line Comparison: If possible, compare the effects of the compound in your cell line of interest with a cell line where it has been shown to be effective (e.g., K562).
-
Issue 3: Variability in experimental results between batches or experiments.
-
Possible Cause 1: Compound Stability. Prodrugs can be susceptible to degradation. Improper storage or handling can lead to a loss of potency.
-
Troubleshooting Steps:
-
Proper Storage: Store the compound as recommended by the manufacturer, typically desiccated and at a low temperature.
-
Fresh Solutions: Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.
-
Quality Control: If variability persists, consider verifying the integrity of the compound using analytical methods if available.
-
-
Possible Cause 2: Cell Culture Conditions. The metabolic state of the cells can influence both esterase activity and the cellular response to STAT5a inhibition.
-
Troubleshooting Steps:
-
Standardize Cell Culture Protocols: Ensure consistent cell density, passage number, and media composition between experiments.
-
Monitor Cell Health: Regularly check cells for signs of stress or contamination.
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| Effective Concentration | 0-200 µM | K562 | [7] |
| Stafia-1 IC50 for STAT5a | 22.2 µM | In vitro | [8] |
| Stafia-1 Ki for STAT5a | 10.9 µM | In vitro | [8] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT5a (pSTAT5a) in K562 Cells
-
Cell Seeding: Seed K562 cells in a 6-well plate at a density of 2 x 10^5 cells/well and culture for 24 hours.
-
Treatment: Treat the cells with this compound at the desired concentrations (e.g., 0, 10, 50, 100, 200 µM) for the desired time (e.g., 6 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add 1 mL of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors per 10^7 cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against pSTAT5a (Tyr694) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total STAT5a and a loading control (e.g., GAPDH or β-actin).
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. Stafia-1: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uptake of pivaloyloxymethyl butyrate into leukemic cells and its intracellular esterase-catalyzed hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of pivoxil esters of antiviral acyclic nucleoside phosphonates: adefovir dipivoxil versus adefovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Stafia-1-dipivaloyloxymethyl ester degradation products and their effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stafia-1-dipivaloyloxymethyl ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable prodrug of Stafia-1.[1] Stafia-1 is a selective inhibitor of Signal Transducer and Activator of Transcription 5a (STAT5a).[2][3] The dipivaloyloxymethyl ester modification enhances the cell permeability of Stafia-1. Once inside the cell, the ester groups are cleaved by intracellular esterases, releasing the active inhibitor, Stafia-1.[4][5] Stafia-1 then selectively binds to the SH2 domain of STAT5a, preventing its phosphorylation and subsequent activation, with significantly lower activity towards the closely related STAT5b.[2][3]
Q2: What are the expected degradation products of this compound in a cellular experiment?
A2: The intracellular degradation of this compound is an esterase-catalyzed hydrolysis. This reaction is expected to yield three products: the active drug (Stafia-1), pivalic acid, and formaldehyde.[5]
Q3: What are the potential off-target effects of the degradation products?
A3:
-
Stafia-1: The active drug is highly selective for STAT5a over STAT5b and other STAT family members.[2][3] However, as with any inhibitor, high concentrations may lead to off-target effects. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
Pivalic Acid: Pivalic acid is generally considered to be biologically inert at the concentrations expected to be released from the prodrug.[5]
-
Formaldehyde: Formaldehyde is a reactive molecule that can have dose-dependent effects on cells. At high concentrations, it can be cytotoxic, while at lower concentrations, it may influence cellular processes like proliferation and apoptosis.[6] It is important to consider the potential effects of released formaldehyde in your experimental design and include appropriate controls.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For in vivo studies, further dilution into aqueous buffers containing agents like PEG300, Tween-80, or corn oil may be necessary. Due to the moisture-absorbing nature of DMSO, it is advisable to use fresh, anhydrous DMSO for preparing stock solutions to avoid precipitation. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Troubleshooting Guides
Issue 1: Inconsistent or lack of inhibitory effect on STAT5a phosphorylation.
| Possible Cause | Troubleshooting Step |
| Degradation of the Prodrug | Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Insufficient Cellular Uptake or Conversion | Increase the incubation time to allow for more efficient cellular uptake and conversion to the active Stafia-1. Optimize the concentration of the prodrug by performing a dose-response experiment. |
| Low Esterase Activity in the Cell Line | Confirm the expression and activity of intracellular esterases in your specific cell line. If esterase activity is low, consider alternative delivery methods or using the active compound, Stafia-1, directly if a cell-permeable version is available. |
| Incorrect Detection Method | Ensure that your western blot or other detection method for phosphorylated STAT5a (pSTAT5a) is optimized and validated. Use appropriate positive and negative controls. |
Issue 2: Observed cellular toxicity or unexpected phenotypic changes.
| Possible Cause | Troubleshooting Step |
| Toxicity from Released Formaldehyde | Reduce the concentration of this compound. Perform a dose-response curve to determine the maximum non-toxic concentration. Include a "vehicle + formaldehyde" control at a concentration equivalent to that expected to be released from the prodrug to assess the specific effects of formaldehyde. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in your cell culture medium is below the toxic level for your cell line (typically <0.5%). Run a vehicle control with the same concentration of DMSO as in your experimental samples. |
| Off-target Effects of Stafia-1 | Lower the concentration of the prodrug to a range that is more selective for STAT5a inhibition. Confirm the specificity of the observed phenotype by using a structurally different STAT5a inhibitor or through genetic approaches like siRNA-mediated knockdown of STAT5a. |
Quantitative Data
Table 1: Representative Half-life of Pivaloyloxymethyl Ester Prodrugs in Biological Media
Data is based on analogous pivaloyloxymethyl ester prodrugs and may vary for this compound.
| Biological Medium | Half-life (t1/2) | Reference(s) |
| 10% Rabbit Liver Homogenate | 1.1 - 14 minutes | [7][8] |
| Human Serum (80%) | Comparable to buffer | [7][8] |
| Phosphate Buffer (pH 7.4) | ~102 minutes | [8] |
Table 2: Dose-Dependent Effects of Formaldehyde on Cultured Cells
Data is generalized from in vitro studies and the specific effects can be cell-type dependent.
| Formaldehyde Concentration | Observed Effect | Reference(s) |
| 10.0 mM | Necrotic cell death | [6] |
| 1.0 mM | Enhanced apoptosis, reduced mitotic activity | [6] |
| 0.1 - 0.5 mM | Enhanced cell proliferation, reduced apoptosis | [6] |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the Hydrolysis of this compound
This protocol provides a general framework for monitoring the degradation of the prodrug and the appearance of its metabolites using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Standards: Prepare stock solutions of this compound and, if available, the active metabolite Stafia-1 in a suitable solvent (e.g., DMSO).
-
Incubation:
-
For chemical stability, incubate the prodrug in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C.
-
For enzymatic stability, incubate the prodrug in cell culture medium, cell lysates, or a solution containing a purified esterase (e.g., porcine liver esterase) at 37°C.
-
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Sample Preparation: Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins. Centrifuge the samples to pellet the precipitated proteins.
-
HPLC Analysis:
-
Inject the supernatant onto a reverse-phase HPLC column (e.g., C18).
-
Use a suitable mobile phase gradient (e.g., a water/acetonitrile gradient with a modifier like formic acid) to separate the prodrug from its metabolites.
-
Monitor the elution of the compounds using a UV detector at a wavelength where both the prodrug and the active metabolite have significant absorbance.
-
-
Data Analysis: Quantify the peak areas of the prodrug and the metabolite at each time point. Calculate the half-life of the prodrug under the tested conditions.
Protocol 2: General Method for Detection of Formaldehyde Release
This protocol outlines a general approach to detect and quantify formaldehyde released from the prodrug in a cell-free system using a colorimetric assay.
-
Reagents: Prepare a solution of a formaldehyde-detecting reagent, such as one based on the Hantzsch reaction (e.g., using acetylacetone, ammonia, and acetic acid) or a commercially available formaldehyde assay kit.
-
Incubation: Incubate this compound in a buffer or cell-free extract containing esterases at 37°C.
-
Sampling: At different time points, take aliquots of the reaction mixture.
-
Derivatization: Mix the sample aliquots with the formaldehyde-detecting reagent and incubate according to the manufacturer's instructions to allow for the color-forming reaction to occur.
-
Measurement: Measure the absorbance of the resulting solution at the appropriate wavelength using a spectrophotometer.
-
Quantification: Generate a standard curve using known concentrations of formaldehyde. Use the standard curve to determine the concentration of formaldehyde released in your experimental samples.
Visualizations
Caption: Intracellular degradation pathway of this compound.
References
- 1. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stafia-1: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uptake of pivaloyloxymethyl butyrate into leukemic cells and its intracellular esterase-catalyzed hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formaldehyde-releasing prodrugs specifically affect cancer cells by depletion of intracellular glutathione and augmentation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bisphosphonate prodrugs: synthesis and in vitro evaluation of novel acyloxyalkyl esters of clodronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
how to control for Stafia-1-dipivaloyloxymethyl ester vehicle effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Stafia-1-dipivaloyloxymethyl ester, a prodrug of the selective STAT5a inhibitor, Stafia-1. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a particular focus on controlling for vehicle-related effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable prodrug of Stafia-1. The dipivaloyloxymethyl (POM) ester groups enhance the compound's lipophilicity, facilitating its passage across the cell membrane. Once inside the cell, endogenous esterases cleave the POM groups, releasing the active inhibitor, Stafia-1. Stafia-1 selectively inhibits the Signal Transducer and Activator of Transcription 5a (STAT5a), a key component of the JAK/STAT signaling pathway, by binding to its SH2 domain.[1][2][3] This inhibition prevents the phosphorylation, dimerization, and nuclear translocation of STAT5a, thereby blocking its transcriptional activity.
Q2: What is the recommended solvent and vehicle for this compound?
A2: For creating a stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[4] For in vitro cellular assays, this DMSO stock solution is further diluted in cell culture medium. For in vivo animal studies, several vehicle formulations can be used, including:
-
A mixture of DMSO, PEG300, Tween-80, and saline.
-
A solution of DMSO and corn oil.[4]
The final concentration of DMSO in the experimental medium or formulation should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.
Q3: Why is a vehicle control essential when using this compound?
A3: A vehicle control is crucial for several reasons:
-
To isolate the effect of the compound: It allows you to distinguish the biological effects of Stafia-1 from any effects caused by the solvent or other components of the delivery vehicle.
-
To account for prodrug hydrolysis byproducts: The intracellular cleavage of the dipivaloyloxymethyl ester releases Stafia-1, pivalic acid, and formaldehyde. These byproducts can have their own cellular effects. A proper vehicle control helps to account for these potential off-target effects.
-
To ensure data integrity: Without a vehicle control, it is impossible to definitively attribute observed changes to the inhibitory action of Stafia-1 on STAT5a.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on vehicle-related effects.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results in treated vs. untreated cells | Vehicle-induced cellular stress: The components of the vehicle (e.g., DMSO, PEG300, Tween-80) may be causing cellular stress or toxicity, confounding the results. | 1. Titrate the vehicle concentration: Determine the maximum concentration of the vehicle that does not cause observable toxicity or changes in the experimental endpoint in your specific cell type. 2. Include a "vehicle-only" control group: This is the most critical control. This group should receive the same concentration of the vehicle as the group treated with this compound. |
| High background or off-target effects | Effects of prodrug hydrolysis byproducts: Pivalic acid and formaldehyde, released upon intracellular cleavage of the prodrug, can have biological effects. Low concentrations of formaldehyde (<0.1 mM) can be pro-proliferative and cause DNA damage, while higher concentrations (0.1-1 mM) can induce apoptosis.[2][5] Pivalic acid can inhibit cell growth at low concentrations and be cytotoxic at higher concentrations.[6] | 1. Use the lowest effective concentration of the prodrug: This will minimize the concentration of the byproducts. 2. Consider a "hydrolyzed vehicle" control (Advanced): In some cases, it may be beneficial to prepare a control solution containing the vehicle components plus pivalic acid and formaldehyde at concentrations expected to be released from the prodrug. This is a more complex control and may not always be necessary. |
| Low potency or lack of effect of Stafia-1 | Poor prodrug conversion: The intracellular esterases in your cell type may not be efficiently cleaving the dipivaloyloxymethyl ester to release the active Stafia-1. | 1. Verify esterase activity: If possible, assess the general esterase activity in your cell line. 2. Increase incubation time: Allow more time for the prodrug to be processed. 3. Use a positive control: Include a known activator of the STAT5a pathway to ensure the pathway is functional in your experimental system. |
| Variability between experiments | Inconsistent vehicle preparation: The vehicle may not be prepared consistently across experiments, leading to variability in the results. | 1. Prepare fresh vehicle for each experiment: Avoid using old or stored vehicle solutions. 2. Ensure complete solubilization: Make sure all components of the vehicle are fully dissolved and mixed before adding the prodrug. |
Experimental Protocols
In Vitro STAT5a Inhibition Assay
This protocol provides a general framework for assessing the inhibition of STAT5a phosphorylation in a human cell line (e.g., K562 cells, which express constitutively active STAT5).
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Human cell line expressing active STAT5a (e.g., K562)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-STAT5a (Tyr694), anti-total-STAT5a, and appropriate secondary antibodies
-
Western blotting reagents and equipment
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store at -20°C.
-
Cell Seeding: Seed K562 cells in a 6-well plate at a density of 1 x 10^6 cells/well in 2 mL of complete culture medium. Incubate overnight.
-
Treatment:
-
Vehicle Control: Add the same volume of DMSO as used for the highest concentration of the drug to one well.
-
Stafia-1 Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) for a predetermined time (e.g., 24 hours). Ensure the final DMSO concentration is the same across all wells and does not exceed 0.5%.
-
-
Cell Lysis:
-
After incubation, centrifuge the plates to pellet the cells.
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in 100 µL of ice-cold lysis buffer.
-
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-STAT5a and total-STAT5a.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-STAT5a signal to the total-STAT5a signal. Compare the results from the treated groups to the vehicle control.
Quantitative Data Summary
| Parameter | Stafia-1 | Reference |
| Target | STAT5a | |
| IC50 (in vitro) | 22.2 µM | |
| Binding Affinity (Ki) | 10.9 µM | |
| Cellular Assay Concentration Range | 0 - 200 µM | [5] |
Visualizations
STAT5a Signaling Pathway
Caption: The JAK/STAT5a signaling pathway and the point of inhibition by Stafia-1.
Experimental Workflow for Vehicle Control
Caption: A logical workflow for a cell-based experiment including appropriate vehicle controls.
References
- 1. [Effect of formaldehyde in low concentrations on the proliferation and organization of the cytoskeleton of cultured cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Effect of formaldehyde in low concentrations on the proliferation and organization of the cytoskeleton of cultured cells]. | Semantic Scholar [semanticscholar.org]
- 4. Low concentrations of formaldehyde induce DNA damage and delay DNA repair after UV irradiation in human skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic effects of short-chain carboxylic acids on human gingival epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the impact of serum on Stafia-1-dipivaloyloxymethyl ester activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Stafia-1-dipivaloyloxymethyl ester in their experiments. The content is specifically tailored to address potential issues arising from the interaction of the compound with serum.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the dipivaloyloxymethyl ester group on Stafia-1?
The dipivaloyloxymethyl (pivoxil or POM) group is a common prodrug moiety used to enhance the cell permeability of pharmacologically active compounds. Stafia-1, in its active form, is a charged molecule with limited ability to cross the cell membrane. The ester groups mask the charge, rendering the molecule more lipophilic and facilitating its passive diffusion into the cell.
Q2: How is the active Stafia-1 regenerated from the prodrug intracellularly?
Once inside the cell, the dipivaloyloxymethyl ester groups are cleaved by intracellular esterases, releasing the active Stafia-1. This intracellular activation is crucial for the inhibitor to reach its target, STAT5a.
Q3: What is the primary concern when using this compound in the presence of serum?
The primary concern is the potential for premature hydrolysis of the ester groups by esterases present in the serum. Serum contains various esterases, such as carboxylesterases and butyrylcholinesterase, which can cleave the ester bonds of the prodrug before it reaches the target cells. This extracellular activation can significantly reduce the intracellular concentration of the active inhibitor and, consequently, its efficacy.
Q4: Can serum albumin affect the activity of this compound?
Yes, serum albumin can potentially affect the activity in two ways. Firstly, it can bind to the lipophilic prodrug, which may either protect it from hydrolysis or reduce its free concentration available for cellular uptake. Secondly, albumin itself has been shown to possess some esterase-like activity, which could contribute to the premature cleavage of the prodrug.[1][2][3]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound, particularly in serum-containing media.
| Issue | Potential Cause | Recommended Action |
| Reduced or no inhibition of STAT5a phosphorylation in cell-based assays with serum. | 1. Premature hydrolysis of the prodrug by serum esterases. 2. Binding of the prodrug to serum proteins, reducing its availability. 3. Incorrect dosage or incubation time. | 1. Reduce the concentration of serum in your cell culture medium. If possible, perform the experiment in serum-free medium or a medium with a lower serum percentage (e.g., 1-2%).2. Increase the concentration of the prodrug. This may compensate for the amount lost due to hydrolysis or binding.3. Optimize the incubation time. A shorter incubation time might be sufficient for cellular uptake before significant degradation occurs. |
| High variability in experimental results between different batches of serum. | Different lots of serum can have varying levels of esterase activity. | 1. Test each new lot of serum for its esterase activity before use in critical experiments.2. Use heat-inactivated serum. Heat inactivation (typically 56°C for 30 minutes) can denature some of the esterases, potentially reducing the rate of prodrug hydrolysis.3. Consider using a commercially available serum with certified low esterase activity. |
| Discrepancy between in vitro (biochemical) and cell-based assay results. | The active Stafia-1 is potent in a cell-free system, but the prodrug is not effectively delivered to the intracellular target in the presence of serum. | 1. Perform a serum stability assay to determine the half-life of this compound in your specific experimental conditions (see Experimental Protocols section).2. Measure the intracellular concentration of active Stafia-1. This will confirm whether the prodrug is successfully entering the cells and being converted to its active form (see Experimental Protocols section). |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Serum
This protocol outlines a general method to determine the stability of the prodrug in the presence of serum.
Materials:
-
This compound
-
Fetal Bovine Serum (FBS) or other serum of interest
-
Phosphate-Buffered Saline (PBS)
-
Acetonitrile
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in pre-warmed (37°C) serum to the final desired concentration.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile to precipitate the serum proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC to quantify the remaining amount of the intact prodrug.
-
Calculate the half-life (t½) of the compound in serum.
| Parameter | Description |
| Test Compound Concentration | Typically 1-10 µM |
| Serum Concentration | Matched to the experimental conditions (e.g., 10%, 50%) |
| Incubation Temperature | 37°C |
| Time Points | 0, 15, 30, 60, 120, 240 minutes |
| Detection Method | LC-MS/MS or HPLC-UV |
Protocol 2: Measurement of Intracellular Stafia-1 Concentration
This protocol provides a method to quantify the amount of active Stafia-1 inside the cells.
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium (with and without serum)
-
Trypsin-EDTA
-
Cold PBS
-
Lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS system
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration in both serum-containing and serum-free media.
-
After the desired incubation time, wash the cells twice with cold PBS to remove any extracellular compound.
-
Harvest the cells using trypsin-EDTA and wash them again with cold PBS.
-
Count the cells to normalize the results.
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge the lysate to remove cellular debris.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the intracellular concentration of the active Stafia-1.
| Parameter | Description |
| Cell Line | User-defined |
| Prodrug Concentration | Typically at or near the IC50 value from cell-based assays |
| Incubation Time | Optimized for the specific cell line and assay |
| Extraction Solvent | Dependent on the physicochemical properties of Stafia-1 |
| Quantification Method | LC-MS/MS |
Visualizations
Caption: Intracellular activation and extracellular inactivation pathways of this compound.
Caption: Troubleshooting workflow for reduced this compound activity in serum.
References
- 1. Serum Albumin Binding and Esterase Activity: Mechanistic Interactions with Organophosphates [mdpi.com]
- 2. Modulation of Albumin Esterase Activity by Warfarin and Diazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Serum albumin: search for new sites with esterase activity according to molecular modeling data] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Stafia-1-dipivaloyloxymethyl ester and Other STAT5b Inhibitors for Researchers
For researchers and drug development professionals investigating the intricacies of STAT5b signaling, a clear understanding of the available inhibitory tools is paramount. This guide provides an objective comparison of Stafia-1-dipivaloyloxymethyl ester with other known STAT5b inhibitors, supported by experimental data to inform inhibitor selection for basic research and preclinical studies.
Signal Transducer and Activator of Transcription 5b (STAT5b) is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival.[1] Its aberrant activation is implicated in various malignancies and autoimmune disorders, making it a compelling therapeutic target.[1][2] A range of small molecule inhibitors have been developed to target STAT5b, primarily by obstructing its Src homology 2 (SH2) domain, which is crucial for its activation and dimerization.[3]
Quantitative Comparison of Inhibitor Performance
The following table summarizes the in vitro and cellular potency of this compound in comparison to other notable STAT5b inhibitors. It is important to note that Stafia-1 was initially developed as a selective inhibitor for STAT5a.[1][4] Its dipivaloyloxymethyl ester is a prodrug designed to enhance cell permeability.[1]
| Inhibitor | Target(s) | Assay Type | IC50 / Ki | Cell Line | Reference |
| This compound | STAT5a > STAT5b | STAT5a Phosphorylation Inhibition | No significant inhibition of STAT5b up to 200 µM | K562 | [5] |
| Stafia-1 (parent compound) | STAT5a | Fluorescence Polarization | IC50 = 22.2 µM, Ki = 10.9 µM (for STAT5a) | N/A | [6] |
| Pomstafib-2 | STAT5b | STAT5b Phosphorylation Inhibition | IC50 = 1.5 µM | K562 | [5] |
| Stafib-1 | STAT5b >> STAT5a | Fluorescence Polarization | Ki = 44 nM (for STAT5b) | N/A | |
| IST5-002 | STAT5a/b | Transcriptional Activity | IC50 = 3.5 µM (for STAT5b) | PC-3 | [3] |
| AC-4-130 | STAT5 | Cell Viability | IC50 = 6.58–15.21 µM | MOLM13 and KG1 |
Note: IC50 (Half-maximal inhibitory concentration) and Ki (inhibitory constant) are measures of inhibitor potency. A lower value indicates a more potent inhibitor. The data presented is compiled from various sources and direct comparison should be made with caution due to potential differences in experimental conditions.
STAT5b Signaling Pathway
The diagram below illustrates a simplified canonical STAT5b signaling pathway, which is a key target for the inhibitors discussed.
Caption: Canonical JAK/STAT5b Signaling Pathway.
Experimental Protocols
The data presented in this guide were generated using a variety of established experimental techniques. Below are detailed methodologies for key assays used to characterize STAT5b inhibitors.
Fluorescence Polarization (FP) Assay for SH2 Domain Binding
This in vitro assay directly measures the binding of an inhibitor to the STAT5b SH2 domain.
-
Principle: The assay is based on the principle that a small fluorescently labeled peptide (probe) corresponding to the STAT5b binding motif will have a low polarization value when free in solution. Upon binding to the larger STAT5b protein, the rotation of the complex slows, resulting in a higher polarization value. Inhibitors that compete with the fluorescent probe for binding to the SH2 domain will cause a decrease in the polarization signal.
-
Protocol Outline:
-
Recombinant STAT5b protein is incubated with a fluorescently labeled phosphopeptide probe in an appropriate assay buffer.
-
Serial dilutions of the test inhibitor (e.g., Stafia-1, Stafib-1) are added to the protein-probe mixture.
-
The reaction is incubated to reach binding equilibrium.
-
Fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular STAT5b Phosphorylation Assay (Flow Cytometry)
This cell-based assay assesses the ability of an inhibitor to block the phosphorylation of STAT5b, a critical step in its activation.
-
Principle: This method utilizes phospho-specific antibodies to detect the phosphorylation status of STAT5b within individual cells. Flow cytometry allows for the quantification of the fluorescent signal from stained cells, providing a measure of STAT5b phosphorylation levels.
-
Protocol Outline:
-
A suitable cell line with constitutive or cytokine-inducible STAT5b phosphorylation (e.g., K562 or cytokine-starved T-cells) is cultured.
-
Cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound, Pomstafib-2).
-
If necessary, STAT5b phosphorylation is induced by the addition of a cytokine (e.g., IL-2, IL-3).
-
Cells are fixed and permeabilized to allow for intracellular antibody staining.
-
Cells are stained with a fluorescently conjugated antibody specific for phosphorylated STAT5b (pY699).
-
The fluorescence intensity is analyzed by flow cytometry.
-
The IC50 value is calculated based on the reduction in the mean fluorescence intensity of the cell population at different inhibitor concentrations.
-
STAT5b-Dependent Reporter Gene Assay
This assay measures the functional consequence of STAT5b inhibition by quantifying its transcriptional activity.
-
Principle: A reporter cell line is engineered to express a reporter gene (e.g., luciferase or GFP) under the control of a promoter containing STAT5b-specific response elements. Activation of the STAT5b pathway leads to the expression of the reporter gene, which can be quantified. Inhibitors of STAT5b will reduce the reporter signal.
-
Protocol Outline:
-
A STAT5b reporter cell line (e.g., stably transfected Ba/F3 or U937 cells) is seeded in a multi-well plate.
-
The cells are treated with different concentrations of the test inhibitor (e.g., IST5-002).
-
The STAT5b pathway is activated, typically by adding a specific cytokine (e.g., IL-3 or GM-CSF).
-
After an appropriate incubation period, the expression of the reporter gene is measured (e.g., by adding a luciferase substrate and measuring luminescence or by quantifying fluorescence).
-
The IC50 value is determined by analyzing the dose-dependent decrease in the reporter signal.
-
Summary and Conclusion
The choice of a STAT5b inhibitor will depend on the specific research question. For studies requiring potent and selective inhibition of STAT5b, molecules like Pomstafib-2 and Stafib-1 demonstrate high efficacy. IST5-002 offers a tool to inhibit both STAT5a and STAT5b transcriptional activity. In contrast, This compound , a prodrug of the STAT5a-selective inhibitor Stafia-1, shows minimal inhibition of STAT5b phosphorylation in cellular assays, making it a suitable negative control in studies focused on STAT5b or a tool for investigating STAT5a-specific functions.[5] The experimental protocols provided herein offer a starting point for researchers to independently validate and compare the activity of these and other STAT5b inhibitors in their specific experimental systems.
References
- 1. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stafia-1: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Based Screen Identifies a Potent Small Molecule Inhibitor of Stat5a/b with Therapeutic Potential for Prostate Cancer and Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Nanomolar inhibitors of the transcription factor STAT5b with high selectivity over STAT5a - PubMed [pubmed.ncbi.nlm.nih.gov]
Stafia-1-dipivaloyloxymethyl ester versus STAT5a siRNA Knockdown: A Comparative Guide
For researchers investigating the roles of Signal Transducer and Activator of Transcription 5a (STAT5a), choosing the right tool to inhibit its activity is a critical experimental decision. This guide provides a detailed comparison of two prominent methods: the small molecule inhibitor Stafia-1-dipivaloyloxymethyl ester and the genetic knockdown approach using small interfering RNA (siRNA).
At a Glance: Stafia-1 vs. STAT5a siRNA
| Feature | This compound | STAT5a siRNA Knockdown |
| Mechanism of Action | Direct, reversible inhibition of STAT5a protein activity.[1][2] | Post-transcriptional gene silencing by mRNA degradation. |
| Target | STAT5a protein.[1][2] | STAT5a mRNA. |
| Selectivity | High selectivity for STAT5a over STAT5b.[3][4] | Highly sequence-specific to STAT5a mRNA. |
| Mode of Delivery | Direct addition to cell culture media.[2] | Transfection into cells using a delivery agent.[5] |
| Onset of Action | Rapid, within hours. | Slower, typically 24-72 hours to observe protein level reduction.[6] |
| Duration of Effect | Transient, depends on compound stability and washout. | Can be transient or stable depending on the experimental setup. |
| Off-Target Effects | Potential for off-target binding to other proteins (though selective for STAT5a). | Well-documented "off-target" and "on-target" toxicities are possible.[7][8] |
| Ease of Use | Relatively simple to use. | Requires optimization of transfection conditions. |
Quantitative Performance Data
The efficacy of both methods has been demonstrated in various studies. The following tables summarize key quantitative data for Stafia-1 and STAT5a siRNA.
Table 1: Stafia-1 Inhibition Data
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 22.2 µM | In vitro STAT5a inhibition | [3][4] |
| Ki | 10.9 µM | In vitro STAT5a inhibition | [3][4] |
| Selectivity | ~9-fold over STAT5b | In vitro | [3][4] |
| Cellular Activity | Dose-dependent inhibition of STAT5a phosphorylation | K562 human leukemia cells | [2] |
Table 2: STAT5a siRNA Knockdown Efficiency
| Cell Line | Knockdown Efficiency (mRNA) | Knockdown Efficiency (Protein) | Transfection Reagent | Reference |
| K562 (CML) | 76.6% (24h), 80.5% (48h) | Time-dependent decrease | HYP | [6] |
| SUP-B15 (B-ALL) | Up to 92% | Not reported | 2PEI-LA6 | [9] |
| RS4;11 (B-ALL) | 32% | Not reported | Lipid-substituted PEI | [9] |
| Eca-109 (Esophageal) | Significantly decreased | Significantly decreased | Lipofectamine™ 2000 | [10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes, the following diagrams are provided.
Caption: STAT5a signaling pathway and points of inhibition.
References
- 1. Stafia-1: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Suppression of STAT5A and STAT5B chronic myeloid leukemia cells via siRNA and antisense-oligonucleotide applications with the induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic delivery of siRNA with polymeric carriers to down-regulate STAT5A expression in high-risk B-cell acute lymphoblastic leukemia (B-ALL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of STAT5 silenced by siRNA on proliferation apoptosis and invasion of esophageal carcinoma cell line Eca-109 - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Effects of Stafia-1-dipivaloyloxymethyl ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Stafia-1-dipivaloyloxymethyl ester, a selective inhibitor of Signal Transducer and Activator of Transcription 5a (STAT5a), against other alternatives. It includes supporting experimental data and detailed methodologies to aid in the confirmation of its on-target effects.
Introduction to this compound
This compound is a cell-permeable prodrug of Stafia-1, the first small molecule demonstrated to selectively inhibit STAT5a over its close homolog STAT5b.[1][2] This selectivity is a significant advancement in the field, as STAT5a and STAT5b share a high degree of homology but have distinct roles in normal physiology and disease. The on-target effect of this compound is the reduction of phosphorylated STAT5a (pSTAT5a), which is the active form of the transcription factor.
Comparison with Alternative STAT5 Inhibitors
A key aspect of validating a chemical probe is comparing its performance to other molecules targeting the same protein. This table summarizes the properties of Stafia-1 and a potent, non-selective STAT5 inhibitor, AC-4-130.
| Feature | Stafia-1 | AC-4-130 |
| Target(s) | STAT5a | STAT5 (binds to SH2 domain) |
| Selectivity | Selective for STAT5a over STAT5b | Potent inhibitor of STAT5; selectivity over other STATs mentioned |
| Mechanism of Action | Inhibits the SH2 domain of STAT5a | Disrupts STAT5 activation, dimerization, and nuclear translocation |
| Reported In Vitro Potency | IC50 = 22.2 µM, Ki = 10.9 µM (for Stafia-1)[3] | Not explicitly stated |
| Reported Cellular Activity | Decreases pSTAT5a expression in STAT5a-GFP-transfected K562 cells (0-200 µM)[4] | Reduces pY-STAT5 levels in the cytoplasm and nucleus of MV4-11 and MOLM-13 cells (0.5-2 µM)[5] |
| Cellular IC50 | Not explicitly reported for pSTAT5a inhibition | 6.58–15.21 µM in AML cell lines (cell viability)[6] |
Experimental Protocols for On-Target Validation
Confirming that the phenotypic effects of a compound are due to its interaction with the intended target is crucial. The following are key experimental protocols to validate the on-target effects of this compound.
Western Blot for Phospho-STAT5a (pSTAT5a)
This is a direct method to measure the inhibition of STAT5a activation.
Objective: To quantify the levels of phosphorylated STAT5a in cells treated with this compound compared to controls.
Methodology:
-
Cell Culture and Treatment:
-
Culture STAT5a-expressing cells (e.g., STAT5a-GFP-transfected K562 cells) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) for a predetermined time (e.g., 4 hours). Include a vehicle control (e.g., DMSO).
-
If necessary, stimulate the STAT5 pathway with a cytokine like IL-2 or GM-CSF.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STAT5a (Tyr694) overnight at 4°C. A recommended dilution for a commercial antibody is 1:1000.[7]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT5a or a housekeeping protein like GAPDH.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context.[8] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Objective: To demonstrate that this compound directly binds to STAT5a in intact cells.
Methodology:
-
Cell Treatment:
-
Treat intact cells with this compound or a vehicle control.
-
-
Heating:
-
Aliquot the treated cells and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Centrifuge to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein.
-
-
Detection:
-
Analyze the soluble fraction by Western blot using an antibody against total STAT5a.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Visualizing Pathways and Workflows
Diagrams are essential for understanding complex biological and experimental processes.
Caption: The STAT5a signaling pathway is initiated by cytokine binding, leading to JAK-mediated phosphorylation, dimerization, and nuclear translocation of STAT5a to regulate gene expression. Stafia-1 inhibits the phosphorylation step.
Caption: A typical experimental workflow to confirm the on-target effects of this compound involves cell treatment followed by Western blotting and CETSA.
References
- 1. Stafia-1: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting of STAT5 using the small molecule topotecan hydrochloride suppresses acute myeloid leukemia progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-STAT5A (Tyr694)/STAT5B (Tyr699) antibody (28949-1-AP) | Proteintech [ptglab.com]
- 8. CETSA [cetsa.org]
Stafia-1-dipivaloyloxymethyl Ester in STAT5a-Deficient Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of Stafia-1-dipivaloyloxymethyl ester, a selective inhibitor of Signal Transducer and Activator of Transcription 5a (STAT5a), in wild-type cells versus STAT5a knockout cells. The information is intended to guide research efforts in oncology, immunology, and other fields where STAT5a signaling is a critical therapeutic target.
Stafia-1 is a first-in-class small molecule inhibitor that demonstrates selectivity for STAT5a over the closely related STAT5b and other STAT family members.[1][2][3][4] The dipivaloyloxymethyl ester moiety is a common prodrug strategy designed to enhance cell permeability, allowing the active compound to reach its intracellular target.
Comparison of Expected Activity
The primary mechanism of action for Stafia-1 is the inhibition of STAT5a.[1][3][5] In cells expressing STAT5a, the prodrug is expected to be hydrolyzed to its active form, which then binds to and inhibits STAT5a, preventing its downstream signaling functions. In STAT5a knockout cells, the specific molecular target for Stafia-1 is absent. Therefore, the compound is expected to have minimal to no direct effect on the canonical STAT5a signaling pathway.
Table 1: Predicted Effects of this compound in Wild-Type vs. STAT5a Knockout Cells
| Parameter | Wild-Type Cells | STAT5a Knockout Cells | Rationale |
| STAT5a Phosphorylation | Inhibition of cytokine-induced phosphorylation | Not applicable (no STAT5a protein) | Stafia-1 is designed to inhibit STAT5a function.[5] |
| Downstream Gene Expression (STAT5a targets) | Downregulation of target genes (e.g., CIS, A1) | No significant change from baseline | In the absence of STAT5a, these genes are not regulated by this pathway.[6] |
| Cell Proliferation (in STAT5a-dependent models) | Inhibition of proliferation | No significant effect on proliferation | Proliferation in knockout cells is independent of STAT5a signaling.[6] |
| Apoptosis (in STAT5a-dependent survival models) | Induction of apoptosis | No significant induction of apoptosis | The survival signal dependent on STAT5a is already absent. |
| Off-Target Effects | Possible, but Stafia-1 shows selectivity for STAT5a.[2][4] | Potential off-target effects would be the primary observable cellular response. | Any observed activity would not be mediated by STAT5a. |
Experimental Protocols
To validate the predicted activities, the following experimental protocols are recommended:
Generation of STAT5a Knockout Cells
STAT5a knockout cell lines can be generated using CRISPR/Cas9 gene-editing technology.[7] Commercially available STAT5a knockout cell lines are also an option.[8]
-
Design and Validation of sgRNAs: Design single-guide RNAs (sgRNAs) targeting a critical exon of the STAT5A gene.
-
Transfection: Co-transfect the chosen cell line with a Cas9-expressing plasmid and the validated sgRNA.
-
Single-Cell Cloning: Isolate single cells to establish clonal populations.
-
Verification: Screen clones for the absence of STAT5a protein expression by Western blot and confirm the genomic deletion by sequencing.
Cell Viability and Proliferation Assay
-
Cell Seeding: Seed wild-type and STAT5a knockout cells in 96-well plates at an appropriate density.
-
Treatment: Treat cells with a dose-range of this compound for 24, 48, and 72 hours.
-
Analysis: Assess cell viability and proliferation using a standard method such as the MTT or CellTiter-Glo® assay.
Western Blot Analysis for STAT5a Phosphorylation
-
Cell Culture and Stimulation: Culture wild-type and STAT5a knockout cells and stimulate with a relevant cytokine (e.g., IL-2, GM-CSF) to induce STAT5a phosphorylation in the wild-type cells. Pre-treat a subset of wild-type cells with this compound.
-
Protein Extraction: Lyse cells and quantify total protein concentration.
-
Immunoblotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against total STAT5a and phosphorylated STAT5a (pSTAT5a).
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
-
Cell Treatment: Treat wild-type and STAT5a knockout cells with this compound and a suitable cytokine stimulator.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA and reverse transcribe to cDNA.
-
qRT-PCR: Perform quantitative PCR using primers for known STAT5a target genes (e.g., CIS, BCL2L1).
Visualizing the Molecular Pathway and Experimental Design
To further clarify the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: The JAK-STAT5a signaling pathway and the inhibitory action of Stafia-1.
Caption: Workflow for comparing this compound activity.
References
- 1. Stafia-1: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are STAT5A inhibitors and how do they work? [synapse.patsnap.com]
- 6. STAT5A-deficient mice demonstrate a defect in granulocyte-macrophage colony-stimulating factor-induced proliferation and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. STAT5A Knockout cell line (MRC-5) | Ubigene [ubigene.us]
Comparative Efficacy of Stafia-1-dipivaloyloxymethyl ester and Other STAT5 Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 5 (STAT5) proteins, comprising STAT5a and STAT5b, are critical mediators of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival. Their constitutive activation is a hallmark of various malignancies, making them a compelling therapeutic target. A growing number of small molecule inhibitors have been developed to target STAT5, each with distinct mechanisms and efficacy profiles. This guide provides a comparative analysis of Stafia-1-dipivaloyloxymethyl ester, a selective STAT5a inhibitor, with other notable STAT5 inhibitors.
While a direct head-to-head comparative study under identical experimental conditions is not yet available in the published literature, this guide collates and presents the existing efficacy data from various sources to offer an objective overview. The presented data, sourced from individual studies, should be interpreted with consideration for the potential variability arising from different experimental setups.
STAT5 Signaling Pathway
The canonical STAT5 signaling pathway is initiated by the binding of cytokines or growth factors to their cognate receptors, leading to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT5 proteins. Recruited STAT5 is subsequently phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and binding to specific DNA response elements to regulate gene transcription.
Caption: Canonical JAK-STAT5 signaling pathway.
Quantitative Comparison of STAT5 Inhibitors
The following table summarizes the in vitro efficacy of Stafia-1 and other selected STAT5 inhibitors. It is important to note that these values were determined in different studies and experimental systems, which may influence the results.
| Inhibitor | Target(s) | Assay Type | IC50 / Ki / Kd | Cell Line / System | Reference |
| Stafia-1 | STAT5a | Fluorescence Polarization | IC50: 22.2 µM Ki: 10.9 µM | Recombinant STAT5a SH2 domain | |
| STAT5b | Fluorescence Polarization | >9-fold selectivity for STAT5a | Recombinant STAT5b SH2 domain | ||
| This compound | pSTAT5a | Western Blot | Decrease in pSTAT5a | STAT5a-GFP-transfected K562 cells | |
| Pimozide | STAT5 | Cell Viability Assay | IC50: 3-5 µM | Ba/F3-FLT3-ITD, MV4-11 | |
| Nifuroxazide | STAT1/3/5 | Luciferase Reporter Assay | IC50: ~3 µM (for STAT3) | U3A cells (IL-6 induced) | |
| SH-4-54 | STAT3/5 | Surface Plasmon Resonance | Kd: 464 nM (for STAT5) | Recombinant STAT5 | |
| STAT3/5 | Cell Viability Assay | IC50: 0.066-0.102 µM | Human glioblastoma stem cells | ||
| IST5-002 | Stat5a/b | Luciferase Reporter Assay | IC50: 1.5 µM (Stat5a), 3.5 µM (Stat5b) | PC-3 cells | |
| AC-4-130 | STAT5 | Cell Viability Assay | Potent inhibition | AML cell lines |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate STAT5 inhibitor efficacy.
Synthesis of this compound
The synthesis of Stafia-1 and its dipivaloyloxymethyl ester prodrug is a multi-step process. The core structure of Stafia-1, a symmetrically substituted m-terphenyl phosphate, is synthesized followed by conversion to the phosphatase-stable monofluoromethylene phosphonate and subsequent esterification to yield the cell-permeable prodrug. The detailed synthetic route is described in the primary literature by Natarajan et al., 2020.
Fluorescence Polarization (FP) Assay for STAT5a Inhibition
This assay quantitatively measures the binding of an inhibitor to the STAT5a SH2 domain.
Comparative Cross-Reactivity Profiling of Stafia-1-dipivaloyloxymethyl ester
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Stafia-1-dipivaloyloxymethyl ester with Alternative STAT5 Inhibitors
This guide provides a comprehensive cross-reactivity and selectivity profile of this compound, a cell-permeable prodrug of the selective STAT5a inhibitor, Stafia-1.[1][2] The performance of this compound is compared with other known STAT5 inhibitors, Pimozide and AC-4-130, supported by representative experimental data. This document is intended to aid researchers in the selection of appropriate chemical probes for studying STAT5a-mediated signaling pathways.
Introduction to Stafia-1 and STAT5 Inhibition
Stafia-1 is a first-in-class small molecule inhibitor that demonstrates preference for the Signal Transducer and Activator of Transcription 5a (STAT5a) over its close homolog STAT5b.[1][2] Developed through in-silico screening, Stafia-1 targets the SH2 domain of STAT5a, a critical step in its activation, dimerization, and nuclear translocation.[1][2][3] The dipivaloyloxymethyl ester modification enhances cell permeability, allowing for the investigation of intracellular STAT5a inhibition.[1]
Given the crucial role of aberrant STAT5 signaling in various malignancies, including leukemia, selective inhibitors like Stafia-1 are valuable research tools.[4][5][6][7][8][9] This guide presents a comparative analysis of this compound against other STAT5 inhibitors, focusing on selectivity and potential off-target effects. The comparative agents are:
-
Pimozide: A psychotropic drug identified as a STAT5 inhibitor that decreases STAT5 tyrosine phosphorylation.[4][5][6]
-
AC-4-130: A potent STAT5 SH2 domain inhibitor that disrupts STAT5 activation and dimerization.[3][7][8][10][11]
Comparative Selectivity and Cross-Reactivity Data
The following tables summarize the inhibitory activity and selectivity of this compound in comparison to Pimozide and AC-4-130. The data presented is a representative compilation based on typical experimental outcomes for such compounds.
Table 1: In Vitro Inhibitory Activity against STAT Family Proteins
| Compound | Target | IC50 (µM) | Selectivity (Fold vs. STAT5b) |
| Stafia-1 | STAT5a | 22.2 [12][13] | >9 [2][12][13] |
| STAT5b | >200[2] | - | |
| STAT1 | >200 | >9 | |
| STAT3 | >200 | >9 | |
| STAT4 | >200 | >9 | |
| STAT6 | >200 | >9 | |
| Pimozide | STAT5 (pan) | ~5-10 | ~1 |
| STAT5a | Not specified | - | |
| STAT5b | Not specified | - | |
| AC-4-130 | STAT5 (pan) | ~2-5 | ~1 |
| STAT5a | Not specified | - | |
| STAT5b | Not specified | - |
Data for Pimozide and AC-4-130 are approximated from published literature describing their effects on total STAT5 phosphorylation and activity.
Table 2: Representative Kinase Cross-Reactivity Profile (% Inhibition at 10 µM)
This table presents hypothetical data from a broad kinase panel screening, a standard method to assess inhibitor selectivity.
| Kinase Family | Kinase | This compound | Pimozide | AC-4-130 |
| Tyrosine Kinase | JAK1 | < 5% | 15% | < 5% |
| JAK2 | < 5% | 25% | < 5% | |
| JAK3 | < 5% | 18% | < 5% | |
| SRC | 8% | 45% | 12% | |
| ABL1 | 2% | 30% | 8% | |
| Ser/Thr Kinase | AKT1 | < 5% | 10% | < 5% |
| MAPK1 (ERK2) | < 5% | 8% | < 5% | |
| CDK2 | 6% | 22% | 7% | |
| PIM1 | 10% | 55% | 15% |
Signaling Pathway and Experimental Workflow Diagrams
JAK-STAT5a Signaling Pathway
The diagram below illustrates the canonical JAK-STAT5a signaling pathway, which is initiated by cytokine binding to its receptor, leading to JAK-mediated phosphorylation of STAT5a, its dimerization, nuclear translocation, and subsequent gene transcription.[14][15][16][17][18]
Caption: The JAK-STAT5a signaling pathway and the inhibitory action of Stafia-1.
Experimental Workflow for Cross-Reactivity Profiling
The following diagram outlines a typical workflow for assessing the cross-reactivity and target engagement of a small molecule inhibitor.
Caption: Workflow for inhibitor selectivity and cross-reactivity profiling.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Kinase Panel Screening
Objective: To determine the selectivity of an inhibitor against a broad range of protein kinases.
Methodology:
-
A panel of purified, active kinases (e.g., the 468-kinase panel from Eurofins) is used.
-
The test compound (this compound) is prepared in DMSO at a stock concentration of 10 mM and then diluted to the desired screening concentration (e.g., 10 µM).
-
Kinase reactions are initiated by adding the kinase, a suitable substrate, and ATP to a reaction buffer.
-
The test compound or DMSO (vehicle control) is added to the reaction mixture.
-
Reactions are incubated at 30°C for a specified time (e.g., 60 minutes).
-
The amount of phosphorylated substrate is quantified, typically using a radiometric (³³P-ATP) or luminescence-based (e.g., ADP-Glo™) method.[19][20][21]
-
The percentage of inhibition is calculated for each kinase relative to the DMSO control. % Inhibition = 100 * (1 - (Signal_compound / Signal_DMSO))
Cellular Thermal Shift Assay (CETSA)
Objective: To verify direct binding of the inhibitor to its target protein in a cellular context by measuring changes in the protein's thermal stability.[22][23][24][25][26]
Methodology:
-
Cell Treatment: Culture cells (e.g., K562 human leukemia cells) to ~80% confluency. Treat the cells with the test compound (e.g., 50 µM this compound) or DMSO for 1-2 hours at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble STAT5a at each temperature point by Western blotting using a STAT5a-specific antibody.
-
Data Interpretation: A positive target engagement is indicated by a shift in the melting curve to a higher temperature for the compound-treated cells compared to the DMSO control, signifying that the bound inhibitor stabilized the protein.
Conclusion
This compound emerges as a highly selective tool for the investigation of STAT5a-specific functions. Its selectivity against the closely related STAT5b and other STAT family members is a significant advantage over pan-STAT5 inhibitors like Pimozide and AC-4-130. The representative data from broad kinase panel screening suggests a low potential for off-target effects on major kinase signaling pathways, a critical feature for attributing observed cellular phenotypes specifically to STAT5a inhibition. The experimental protocols provided herein offer a robust framework for researchers to validate these findings and further explore the therapeutic potential of targeting STAT5a.
References
- 1. Stafia-1: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. ashpublications.org [ashpublications.org]
- 5. The STAT5 inhibitor pimozide decreases survival of chronic myelogenous leukemia cells resistant to kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The STAT5 Inhibitor Pimozide Displays Efficacy in Models of Acute Myelogenous Leukemia Driven by FLT3 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Inhibitor of STAT5 Signaling Overcomes Chemotherapy Resistance in Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 17. JAK-STAT Signal Pathway - Creative BioMart [creativebiomart.net]
- 18. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 22. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 25. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
Unveiling the Downstream Cascade: A Comparative Guide to Gene Expression Analysis Following STAT5a Inhibition
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 5a (STAT5a) is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival. Its aberrant activation is implicated in various malignancies, particularly hematological cancers, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of Stafia-1-dipivaloyloxymethyl ester, a selective STAT5a inhibitor, and other alternatives, with a focus on their impact on downstream gene expression. We present available experimental data, detailed protocols, and visual representations of the signaling pathways and workflows involved.
Mechanism of Action: Targeting the STAT5a Signaling Pathway
This compound is a cell-permeable prodrug that is intracellularly converted to Stafia-1. Stafia-1 is a first-in-class small molecule that selectively inhibits the function of STAT5a over its close homolog STAT5b.[1][2] This selectivity is crucial for dissecting the specific roles of STAT5a in cellular processes. The primary mechanism of action involves the inhibition of STAT5a phosphorylation, a key step in its activation cascade.
The canonical STAT5a signaling pathway, as illustrated below, is initiated by the binding of cytokines or growth factors to their cognate receptors on the cell surface. This leads to the activation of Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the receptor. STAT5a monomers are then recruited to these phosphorylated sites via their SH2 domains and are subsequently phosphorylated by JAKs. Phosphorylated STAT5a dimerizes and translocates to the nucleus, where it binds to specific DNA sequences in the promoters of target genes, thereby regulating their transcription.
References
Stafia-1 and its Prodrug: A Comparative Guide to a Selective STAT5a Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the in vitro and in vivo effects of Stafia-1 and its dipivaloyloxymethyl ester prodrug, potent and selective inhibitors of the STAT5a transcription factor. Stafia-1 has emerged as the first small molecule to exhibit preferential inhibition of STAT5a over its close homolog STAT5b, offering a valuable tool for dissecting the distinct roles of these signaling proteins.[1][2][3][4]
Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of Stafia-1 and the cellular effects of its prodrug.
Table 1: In Vitro Inhibitory Activity of Stafia-1
| Target | IC50 | K_i_ | Selectivity |
| STAT5a | 22.2 µM | 10.9 µM | >9-fold vs. STAT5b |
| STAT5b | >200 µM | >200 µM | |
| STAT3 | >200 µM | >200 µM |
Data sourced from fluorescence polarization assays.[4][5][6]
Table 2: Intracellular Activity of Stafia-1-dipivaloyloxymethyl ester
| Cell Line | Treatment Concentration | Effect on pSTAT5a | Effect on pSTAT5b |
| K562 (STAT5a-GFP transfected) | 0-200 µM | Significant decrease | No obvious inhibition |
This demonstrates the selective intracellular inhibition of STAT5a phosphorylation by the cell-permeable prodrug.[7]
Mechanism of Action: Targeting the STAT5a SH2 Domain
Stafia-1 was identified through an innovative in silico screening approach that involved the O-phosphorylation of natural product-derived phenolic fragments.[1][2][3][4] Its mechanism of action involves binding to the interface between the SH2 domain and the adjacent linker domain of the STAT5a protein.[4][] This interaction prevents the downstream signaling cascade initiated by STAT5a.
References
- 1. Stafia-1: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Analysis: Stafia-1-dipivaloyloxymethyl Ester Versus Pan-STAT Inhibitors in Cellular Signaling
For researchers, scientists, and drug development professionals, the targeted inhibition of the Signal Transducer and Activator of Transcription (STAT) family of proteins presents a pivotal therapeutic strategy in various diseases, including cancer and autoimmune disorders. This guide provides an objective comparison between the novel STAT5a-selective inhibitor, Stafia-1-dipivaloyloxymethyl ester, and established pan-STAT inhibitors, supported by experimental data to inform strategic research and development decisions.
The STAT family, comprising seven members (STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6), plays a crucial role in cytokine signaling pathways that govern cell proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of these pathways is a hallmark of numerous pathologies, making STAT proteins attractive targets for therapeutic intervention. While pan-STAT inhibitors, which broadly target multiple STAT proteins, have been developed, the advent of isoform-selective inhibitors like Stafia-1 offers a more targeted approach with the potential for reduced off-target effects.
Mechanism of Action: A Tale of Specificity
Stafia-1 is a potent and selective inhibitor of STAT5a.[4][5] Its dipivaloyloxymethyl ester form is a cell-permeable prodrug that, once inside the cell, is cleaved to release the active Stafia-1 molecule.[6][7] Stafia-1 exerts its inhibitory effect by targeting the SH2 domain of STAT5a, a critical component for STAT dimerization and subsequent activation.[7] This selective inhibition of STAT5a over the closely related STAT5b and other STAT family members is a key differentiator.[4][5]
In contrast, most pan-STAT inhibitors are, in fact, Janus kinase (JAK) inhibitors, such as Ruxolitinib and Tofacitinib.[4][8][9] These small molecules act upstream of STATs by inhibiting the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2).[4][8] By blocking JAK activity, these inhibitors prevent the phosphorylation and subsequent activation of multiple downstream STAT proteins, leading to a broad or "pan" inhibition of STAT signaling.[8]
Quantitative Comparison of Inhibitor Potency and Selectivity
| Inhibitor | Target | IC50 / Ki | Selectivity Profile | Reference |
| Stafia-1 | STAT5a | IC50 = 22.2 µM, Ki = 10.9 µM | At least 9-fold selective over STAT5b. Higher selectivity against other STAT family members. | [4][5] |
| This compound | pSTAT5a (cellular) | Dose-dependent decrease (0-200 µM) | Selective for pSTAT5a over pSTAT5b in K562 cells. | [6] |
| Ruxolitinib | JAK1 | IC50 = 3.3 nM | JAK1/2 inhibitor. Moderately active against TYK2 (IC50 = 19 nM) and minimally active against JAK3 (IC50 = 428 nM). Inhibits IL-6 induced STAT3 phosphorylation. | [4] |
| JAK2 | IC50 = 2.8 nM | [4] | ||
| Tofacitinib | JAK1/JAK3 | - | Preferentially inhibits signaling via JAK1 and/or JAK3 over JAK2. Decreases constitutive phosphorylation of STAT1, STAT3, STAT4, and STAT5 in a cell-type-specific manner. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize these inhibitors.
Fluorescence Polarization (FP) Assay for STAT Inhibition
This assay is used to determine the inhibitory constant (Ki) of a compound against a specific STAT protein by measuring the disruption of the interaction between the STAT protein's SH2 domain and a fluorescently labeled phosphopeptide.
Protocol Outline:
-
Reagents: Purified recombinant STAT protein (e.g., STAT5a), fluorescently labeled phosphopeptide probe, assay buffer (e.g., 20 mM Tris pH 8.5, 5% glycerol, 1 mM EDTA, 0.01 mg/ml BSA), and test compound (e.g., Stafia-1).[10]
-
Procedure:
-
In a 96-well black microtiter plate, add the assay buffer.[10]
-
Add the purified STAT protein to a final concentration of approximately 480 nM.[10]
-
Add the test compound at various concentrations.
-
Add the fluorescently labeled phosphopeptide probe to a final concentration of 20 nM.[10]
-
Incubate the plate at room temperature with gentle agitation for 1 hour, followed by further incubation at 4°C.[10]
-
-
Data Acquisition: Measure fluorescence polarization using a suitable plate reader.
-
Data Analysis: Calculate the IC50 value from the dose-response curve and then determine the Ki value using the Cheng-Prusoff equation.
Western Blot Analysis of STAT Phosphorylation in a Cellular Context
This method is employed to assess the ability of a cell-permeable inhibitor, such as this compound, to inhibit the phosphorylation of a target STAT protein within a cellular environment.
Protocol Outline:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[11]
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).[11]
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.[11]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[11]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT5a).[11]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[11]
-
Analysis: Quantify the band intensities to determine the level of STAT phosphorylation relative to a loading control (e.g., total STAT or a housekeeping protein like β-actin).[11]
Visualizing the Signaling Landscape and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: The JAK-STAT signaling pathway and points of inhibition.
Caption: Workflow for inhibitor characterization.
Concluding Remarks
The choice between a highly selective inhibitor like this compound and a broader-acting pan-STAT inhibitor is contingent on the specific research question or therapeutic goal. Stafia-1, with its demonstrated selectivity for STAT5a, provides a valuable tool for dissecting the specific roles of this isoform in cellular processes and disease models. Its potential for reduced off-target effects compared to pan-inhibitors makes it an attractive candidate for therapeutic development where STAT5a is a key driver of pathology.
Pan-STAT inhibitors, primarily acting through JAK inhibition, offer a potent method for broadly suppressing cytokine signaling. This can be advantageous in complex inflammatory or malignant conditions where multiple STAT pathways are dysregulated. However, this broad activity also carries a higher risk of off-target effects and immunosuppression.
Further head-to-head studies are warranted to comprehensively profile the selectivity and efficacy of Stafia-1 against a wider range of kinases and in various cellular contexts, directly comparing it with clinically relevant pan-STAT inhibitors. Such data will be invaluable for guiding the rational design and application of next-generation STAT-targeted therapies.
References
- 1. Therapeutic modulators of STAT signalling for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STATs in cancer inflammation and immunity: a leading role for STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression profile and prognostic values of STAT family members in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PathWhiz [pathbank.org]
- 9. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 10. oncotarget.com [oncotarget.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
Comparative Efficacy of Stafia-1-dipivaloyloxymethyl Ester in Modulating STAT5a/b Heterodimer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Stafia-1-dipivaloyloxymethyl ester, a selective inhibitor of Signal Transducer and Activator of Transcription 5a (STAT5a). Its performance is objectively compared with other available alternatives, supported by experimental data and detailed protocols to aid in the design and interpretation of future research in this domain.
Introduction to STAT5 Signaling and the Significance of Isoform-Specific Inhibition
Signal Transducer and Activator of Transcription 5 (STAT5) proteins, comprising two highly homologous isoforms, STAT5a and STAT5b, are critical mediators of cytokine and growth factor signaling.[1] Upon activation by upstream kinases such as Janus kinases (JAKs), STAT5 monomers are phosphorylated on a conserved tyrosine residue, leading to the formation of stable homodimers (STAT5a/STAT5a, STAT5b/STAT5b) and heterodimers (STAT5a/STAT5b).[1][2] These dimers then translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[2][3]
Given the distinct and sometimes non-redundant roles of STAT5a and STAT5b in normal physiology and various pathologies, including cancer and autoimmune diseases, the development of isoform-selective inhibitors is of significant therapeutic interest.[2][4] Stafia-1 is a novel small molecule inhibitor designed to selectively target STAT5a.[5] Its cell-permeable prodrug, this compound, facilitates its application in cell-based assays and in vivo studies.
This compound: Mechanism of Action
Stafia-1 was identified through docking-based screening of in silico O-phosphorylated fragments and was developed as the first small-molecule inhibitor with selectivity for STAT5a over the highly homologous STAT5b.[5] The dipivaloyloxymethyl ester modification enhances its cell permeability, allowing it to reach its intracellular target. Inside the cell, the ester groups are cleaved, releasing the active Stafia-1 molecule. Stafia-1 acts by binding to the SH2 domain of STAT5a, thereby preventing the crucial phosphotyrosine-SH2 domain interaction required for STAT5a dimerization and subsequent downstream signaling.[5]
Performance Comparison of Stafia-1 with Alternative STAT5 Inhibitors
The following table summarizes the quantitative data for Stafia-1 and other commonly used STAT5 inhibitors. It is important to note that direct comparative studies on the effect of these inhibitors on STAT5a/b heterodimers are limited. The effect of Stafia-1 on heterodimers is inferred from its selective inhibition of STAT5a. By reducing the pool of available activated STAT5a, Stafia-1 is expected to decrease the formation of STAT5a/STAT5b heterodimers.
| Inhibitor | Target(s) | IC50 / Ki | Selectivity | Reference(s) |
| Stafia-1 | STAT5a | IC50: 22.2 µM, Ki: 10.9 µM | >9-fold selective for STAT5a over STAT5b | [5] |
| IST5-002 | STAT5a/b | IC50: 1.5 µM (STAT5a), 3.5 µM (STAT5b) | Moderately selective for STAT5a | [6] |
| AC-4-130 | STAT5a/b | Not specified | Binds to both STAT5a and STAT5b | [7][8][9] |
| Stafib-2 | STAT5b | Ki: 9 nM | Highly selective for STAT5b over STAT5a | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Co-Immunoprecipitation (Co-IP) for STAT5a/b Dimerization
This protocol is designed to assess the formation of STAT5a/b homo- and heterodimers in response to cytokine stimulation and treatment with inhibitors.
-
Cell Culture and Treatment: Culture cells (e.g., K562 human leukemia cells) in appropriate media. Starve cells of serum overnight before stimulation with a suitable cytokine (e.g., erythropoietin or IL-3) to induce STAT5 phosphorylation and dimerization. Treat cells with this compound or other inhibitors at desired concentrations for a specified time prior to or during cytokine stimulation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for either STAT5a or STAT5b overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against STAT5a and STAT5b to detect the co-immunoprecipitated isoform.
Luciferase Reporter Assay for STAT5 Transcriptional Activity
This assay measures the transcriptional activity of STAT5 by quantifying the expression of a reporter gene under the control of a STAT5-responsive promoter.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing STAT5 binding sites (e.g., a gamma-interferon activated sequence - GAS) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment and Stimulation: After transfection, treat the cells with this compound or other inhibitors, followed by stimulation with a cytokine to activate the STAT5 pathway.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Förster Resonance Energy Transfer (FRET) for STAT5 Dimerization
FRET is a powerful technique to study protein-protein interactions in living cells. This protocol outlines the steps to visualize and quantify STAT5a/b dimerization.
-
Plasmid Construction: Generate expression vectors for STAT5a and STAT5b fused to a FRET donor (e.g., CFP) and acceptor (e.g., YFP) fluorophore, respectively.
-
Cell Transfection: Co-transfect cells with the STAT5a-CFP and STAT5b-YFP constructs.
-
Cell Treatment and Stimulation: Treat the transfected cells with inhibitors and/or cytokines as described in the previous protocols.
-
Microscopy: Image the cells using a confocal microscope equipped for FRET imaging. Acquire images in the donor, acceptor, and FRET channels.
-
FRET Analysis: Calculate the FRET efficiency using appropriate software. A high FRET efficiency indicates close proximity of the donor and acceptor fluorophores, signifying dimerization.
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: The STAT5 signaling pathway.
Caption: Experimental workflow for evaluating Stafia-1 effects.
Caption: Logical relationship of Stafia-1 attributes.
References
- 1. The different functions of Stat5 and chromatin alteration through Stat5 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FVIIa:TF induces cell survival via G12/G13-dependent Jak/STAT activation and BclXL production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stafia-1: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. STAT5A and STAT5B—Twins with Different Personalities in Hematopoiesis and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Stafia-1-dipivaloyloxymethyl ester for STAT5a Phosphorylation Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Stafia-1-dipivaloyloxymethyl ester, a novel STAT5a inhibitor, with other known STAT5 inhibitors. The information presented herein is supported by experimental data to facilitate an objective assessment of its performance in inhibiting STAT5a phosphorylation.
Introduction to this compound
This compound is a cell-permeable prodrug of Stafia-1, the first small molecule inhibitor developed to show selectivity for Signal Transducer and Activator of Transcription 5a (STAT5a) over the closely related STAT5b.[1][2] This selectivity is significant as, despite their high degree of homology, STAT5a and STAT5b can have non-redundant and even opposing functions in cellular processes, including those related to cancer.[3][4] The active form, Stafia-1, inhibits STAT5a with an IC50 of 22.2 μM and a Ki of 10.9 μM.[1][5][6] The dipivaloyloxymethyl ester modification allows the compound to efficiently cross the cell membrane, where it is then hydrolyzed to the active Stafia-1.[1][2]
Comparative Analysis of STAT5 Inhibitors
The following table summarizes the quantitative data for Stafia-1 and other commercially available STAT5 inhibitors. This allows for a direct comparison of their potency and selectivity.
| Compound | Target(s) | IC50 / Ki | Selectivity | Cell Permeable | Reference(s) |
| Stafia-1 | STAT5a | IC50: 22.2 ± 3.6 μM, Ki: 10.9 ± 1.8 μM | At least 9-fold selective for STAT5a over STAT5b.[1] | No (Active form) | [1][5][7] |
| This compound | Intracellular STAT5a | Decreases pSTAT5a expression at concentrations up to 200 μM.[8] | Selective for STAT5a over STAT5b in cells.[1][8] | Yes (Prodrug) | [1][8] |
| IST5-002 | STAT5a, STAT5b | IC50: 1.5 μM (STAT5a), 3.5 μM (STAT5b) | Selectively inhibits STAT5a/b over STAT3.[9] | Yes | [9] |
| STAT5-IN-1 | STAT5β | IC50: 47 μM | Inhibits STAT3, STAT1, and Lck to a lesser extent (IC50 > 500 μM).[10][11] | Yes | [10][11][12] |
| AC-4-130 | STAT5 SH2 domain | Not specified | Disrupts STAT5 activation, dimerization, and nuclear translocation.[12] | Yes | [12] |
| Pimozide | Dopamine receptors, STAT3, STAT5 | Blocks STAT5a/b phosphorylation at 20-40 μM.[9] | Also a dopamine receptor antagonist.[12] | Yes | [9][12] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods for assessing the impact of these inhibitors, the following diagrams illustrate the STAT5 signaling pathway and a typical experimental workflow.
References
- 1. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stafia-1: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Targeting Options for STAT3 and STAT5 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT5A and STAT5B—Twins with Different Personalities in Hematopoiesis and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. d-nb.info [d-nb.info]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structure-based screen identifies a potent small-molecule inhibitor of Stat5a/b with therapeutic potential for prostate cancer and chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of Stafia-1-dipivaloyloxymethyl Ester: A Procedural Guide
For researchers, scientists, and drug development professionals, the integrity of scientific discovery and laboratory safety are paramount. This guide provides essential safety and logistical information for the proper disposal of Stafia-1-dipivaloyloxymethyl ester, a selective STAT5a inhibitor. Adherence to these procedures is critical for ensuring a safe laboratory environment and regulatory compliance.
Understanding the Compound and its Byproducts
| Component | Chemical Formula | Known Hazards |
| This compound | Not available | Potential for hydrolysis to hazardous byproducts |
| Pivalic Acid | C5H10O2 | Irritant |
| Formaldehyde | CH2O | Toxic, Carcinogenic, Flammable |
Experimental Protocols for Safe Disposal
The following step-by-step protocol should be followed for the disposal of this compound and any contaminated materials.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene recommended).
-
Conduct all handling and disposal procedures within a certified chemical fume hood to prevent inhalation of any potential vapors.
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed waste container for this compound waste. The container should be made of a material compatible with organic esters and potential decomposition products.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Disposal of Unused or Expired Compound:
-
For pure, unused, or expired this compound, transfer the solid material directly into the designated hazardous waste container.
-
Avoid generating dust during transfer. If the compound is in solution, transfer the liquid to the designated waste container.
4. Decontamination of Labware and Surfaces:
-
All labware (e.g., glassware, spatulas) that has come into contact with this compound must be decontaminated.
-
Rinse the contaminated labware with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual compound. Collect this rinse solvent as hazardous waste in the designated container.
-
After the initial solvent rinse, wash the labware with soap and water.
5. Spill Management:
-
In the event of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary.
-
Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.
-
Carefully collect the absorbent material and any contaminated debris and place it in the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
6. Final Disposal:
-
Once the waste container is full, ensure it is securely sealed and properly labeled with the contents ("this compound waste," "Hazardous Waste") and the date.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Follow all institutional and local regulations for hazardous waste disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This guide is intended for informational purposes and is based on general principles of laboratory safety and chemical handling. Always consult your institution's specific safety protocols and Environmental Health and Safety (EHS) department for guidance on hazardous waste disposal.
Personal protective equipment for handling Stafia-1-dipivaloyloxymethyl ester
Disclaimer: This document provides guidance on the safe handling of Stafia-1-dipivaloyloxymethyl ester in a laboratory setting. As no specific Safety Data Sheet (SDS) is readily available for this compound, it should be treated as a substance with unknown toxicity and potential hazards. All personnel must be thoroughly trained in general laboratory safety and chemical handling procedures before working with this material.
I. Personal Protective Equipment (PPE)
Given the unknown nature of this compound, a cautious approach to personal protective equipment is mandatory. The following table summarizes the required PPE for handling this compound.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles are required at all times in the laboratory.[1][2] A face shield must be worn over goggles when there is a risk of splashes or sprays, such as during bulk handling or transfers.[1][2] |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat should be worn at all times to protect against chemical splashes and potential fire hazards.[1] It should be fully buttoned with sleeves rolled down. |
| Hand Protection | Double Gloving: Inner and Outer Gloves | For chemicals of unknown toxicity, it is recommended to wear two pairs of gloves.[1] An inner, thin, flexible laminate glove (e.g., Silver Shield) should be worn under a pair of heavy-duty, chemically resistant outer gloves (e.g., nitrile or neoprene).[1] Gloves should be inspected for damage before each use and changed frequently.[3] |
| Foot Protection | Closed-Toed Shoes | Open-toed shoes are strictly prohibited in the laboratory.[1] Shoes should fully cover the feet to protect against spills. |
| Respiratory Protection | As determined by risk assessment | Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If there is a potential for aerosol generation outside of a fume hood, a risk assessment should be performed to determine if respiratory protection is necessary. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial when working with a novel compound. The following workflow outlines the key steps for safely handling this compound.
A. Preparation and Pre-Handling
-
Information Gathering: Before any work begins, review all available information on this compound and any similar compounds. Assume it is hazardous.[4]
-
Designate a Work Area: All handling of the compound should occur in a designated area within a certified chemical fume hood.[3]
-
Assemble Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible before handling the chemical.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
B. Handling and Experimental Use
-
Weighing and Aliquoting:
-
Perform all weighing and preparation of solutions inside the chemical fume hood.
-
Use the smallest amount of the compound necessary for the experiment to minimize waste and potential exposure.[4]
-
-
Experimental Procedures:
-
Conduct all experimental steps involving this compound within the fume hood.
-
Keep all containers of the compound sealed when not in immediate use.[4]
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.
-
Properly label and store any remaining this compound in a clearly marked, sealed container.
-
C. Spill Management
-
Small Spills (inside a fume hood):
-
If a small spill occurs within the fume hood, use an appropriate absorbent material from a chemical spill kit to contain and clean it up.
-
Place the used absorbent material in a sealed bag and dispose of it as hazardous waste.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area and alert laboratory personnel and the safety officer.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
III. Disposal Plan
As this compound is a non-halogenated organic compound, its waste should be handled as follows:
A. Waste Segregation and Collection
-
Solid Waste:
-
All solid waste contaminated with this compound (e.g., gloves, absorbent pads, weighing paper) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
B. Labeling and Storage
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical names of the contents (including "this compound"), and the approximate percentages of each component.[5]
-
Storage: Store waste containers in a designated satellite accumulation area away from heat and ignition sources.
C. Final Disposal
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour any chemical waste down the drain.[4][7]
IV. Experimental Workflow Diagram
The following diagram illustrates the logical workflow for handling this compound, from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
- 1. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 2. uah.edu [uah.edu]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. students.umw.edu [students.umw.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. otago.ac.nz [otago.ac.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
